TAS3681
Description
Properties
Molecular Formula |
C26H24N4O2 |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Synonyms |
TAS3681; TAS-3681; TAS 3681.; Unknown |
Origin of Product |
United States |
Foundational & Exploratory
TAS3681: A Dual-Action Androgen Receptor Antagonist for Castration-Resistant Prostate Cancer
An In-Depth Technical Guide on the Mechanism of Action
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
TAS3681 is an orally bioavailable, selective androgen receptor (AR) antagonist with a novel dual mechanism of action, demonstrating significant potential in the treatment of castration-resistant prostate cancer (CRPC). Unlike conventional AR-targeted therapies, this compound not only acts as a pure antagonist but also promotes the downregulation of both full-length AR (AR-FL) and clinically relevant AR splice variants (AR-Vs), such as AR-V7. This dual action allows this compound to overcome key resistance mechanisms that emerge during treatment with second-generation AR signaling inhibitors like enzalutamide and abiraterone. Preclinical and clinical studies have shown that this compound effectively inhibits AR nuclear translocation and transcriptional activity, suppresses the growth of CRPC cells, and demonstrates antitumor efficacy in models resistant to current therapies. This technical guide provides a comprehensive overview of the mechanism of action of this compound, supported by preclinical and clinical data, detailed experimental methodologies, and visual representations of its molecular interactions and experimental workflows.
Introduction: The Challenge of Resistance in CRPC
The androgen receptor signaling axis remains a critical driver of prostate cancer progression, even in the castration-resistant state. Second-generation AR signaling inhibitors have significantly improved outcomes for patients with metastatic CRPC (mCRPC). However, acquired resistance inevitably develops through various mechanisms, including:
-
AR overexpression: Increased levels of AR protein sensitize cancer cells to low levels of androgens.
-
AR mutations: Mutations in the AR ligand-binding domain can alter ligand specificity or confer agonist activity to antagonists.
-
AR splice variants: The expression of constitutively active AR splice variants, such as AR-V7, which lack the ligand-binding domain, leads to ligand-independent AR signaling.
These resistance mechanisms underscore the need for novel therapeutic strategies that can effectively inhibit AR signaling in the presence of these alterations. This compound has emerged as a promising agent that directly addresses these challenges through its unique dual mechanism of action.[1][2]
Core Mechanism of Action: Dual Inhibition of AR Signaling
This compound exerts its anti-cancer effects through a dual mechanism: pure AR antagonism and downregulation of AR protein levels.[3][4]
Pure Androgen Receptor Antagonism
This compound is a potent, orally active antagonist of the androgen receptor.[4] It directly binds to the AR, preventing its activation and subsequent nuclear translocation and transcriptional activity.[5][6][7] This antagonistic activity is effective against both wild-type AR and clinically relevant mutant forms that confer resistance to other AR inhibitors.[1][5]
Androgen Receptor Downregulation
A key differentiator of this compound is its ability to downregulate the protein levels of both full-length AR and AR splice variants, including AR-V7.[2][3][5] This activity is crucial for overcoming resistance mediated by AR overexpression and ligand-independent activation by AR-Vs. The downregulation of AR protein levels is believed to occur at the translational level, although the precise mechanism is still under investigation.[5]
Preclinical Evidence
A robust body of preclinical data supports the dual mechanism of action of this compound and its efficacy in various CRPC models.
In Vitro Studies
-
AR Transcriptional Activity: this compound effectively inhibits the transcriptional activity of both wild-type and mutant ARs. In cellular assays, this compound demonstrated potent antagonism of AR-mediated gene expression.[1][5]
-
Cell Proliferation: this compound suppresses the growth of AR-positive prostate cancer cells but does not affect AR-negative cells, indicating its dependency on the AR for its efficacy.[3][4] Notably, in AR-overexpressing VCaP cells, this compound effectively suppressed cell proliferation where enzalutamide showed reduced activity.[1][5]
-
AR Protein Levels: Western blot analyses have confirmed that this compound dose-dependently reduces the protein levels of both AR-FL and AR-V7 in enzalutamide-resistant cell lines.[2][3][5]
-
Activity Against Resistant Mutants: this compound has demonstrated efficacy against AR mutations that confer resistance to enzalutamide (F877L/T878A, H875Y/T878A) and darolutamide (V716M, H875Y).[1][5]
In Vivo Studies
In xenograft models of CRPC, orally administered this compound has shown significant antitumor activity, particularly in models expressing AR-V7 that are resistant to enzalutamide.[1][2][5] In these models, this compound treatment led to a reduction in tumor AR levels, confirming its AR-downregulating activity in vivo.[2][3]
Clinical Validation: First-in-Human Phase 1 Study
A first-in-human, open-label, Phase 1 study (NCT02566772) evaluated the safety, tolerability, pharmacokinetics, and preliminary antitumor activity of this compound in patients with mCRPC who were refractory to abiraterone and/or enzalutamide and chemotherapy.[8][9][10]
Study Design and Key Findings
-
Dose Escalation: The study employed a 3+3 dose-escalation design with both once-daily (QD) and twice-daily (BID) dosing schedules.[8][9]
-
Safety and Tolerability: this compound demonstrated a manageable safety profile. The most common treatment-related adverse events included nausea, hyperbilirubinemia, fatigue, vomiting, and diarrhea.[9]
-
Antitumor Activity: this compound showed encouraging antitumor activity in this heavily pretreated patient population. Confirmed PSA declines of >50% and objective tumor responses were observed in several dose cohorts.[9]
-
Recommended Phase 2 Dose: The recommended Phase 2 dose was determined to be 300 mg BID.[9]
Quantitative Data Summary
The following tables summarize the key quantitative data from preclinical and clinical studies of this compound.
Table 1: In Vitro Activity of this compound
| Assay | Cell Line | Target | IC50 / Effect | Reference |
| AR Transcriptional Activity | COS-7 (transfected with wild-type AR) | Wild-Type AR | Potent inhibition | [11] |
| AR Transcriptional Activity | LNCaP | T878A mutant AR | Potent inhibition | [11] |
| Cell Proliferation | VCaP (AR-overexpressing) | Cell Growth | Effective suppression | [1][5] |
| AR Protein Levels | SAS MDV No. 3-14 (Enzalutamide-resistant) | AR-FL and AR-V7 | Dose-dependent reduction | [5] |
| AR Antagonism | LNCaP (F876L mutant) | F876L mutant AR | Effective antagonism | [2] |
Table 2: Clinical Efficacy of this compound in Phase 1 Study (NCT02566772)
| Dose Cohort | PSA Decline >50% | Objective Tumor Response Rate | Reference |
| 600 mg QD | 2 patients | 23.1% (3 confirmed partial responses in 13 patients) | [9] |
| 300 mg BID | 1 patient | 22.2% (1 cPR and 1 unconfirmed CR in 9 patients) | [9] |
| 400 mg BID | Not reported | 14.3% (1 cPR in 7 patients) | [9] |
Detailed Experimental Protocols
The following are representative protocols for key experiments used to characterize the mechanism of action of this compound.
AR Transactivation Assay
Objective: To determine the effect of this compound on androgen-dependent AR transcriptional activity.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with an androgen-responsive reporter gene construct (e.g., MMTV-luc) and an expression vector encoding either wild-type or mutant AR.[3]
-
Treatment: Transfected cells are treated with varying concentrations of this compound in the presence of an androgen (e.g., dihydrotestosterone, DHT) in a steroid-depleted medium for 24 hours.[3][11]
-
Luciferase Assay: After treatment, cell lysates are prepared, and luciferase activity is measured using a luminometer.[3][11]
-
Data Analysis: Luciferase activity is normalized to a control (e.g., total protein concentration or co-transfected Renilla luciferase activity). IC50 values are calculated from the dose-response curves.
Western Blot for AR and AR-V7 Downregulation
Objective: To assess the effect of this compound on AR-FL and AR-V7 protein levels.
Methodology:
-
Cell Culture and Treatment: CRPC cells expressing both AR-FL and AR-V7 (e.g., 22Rv1 or SAS MDV No. 3-14) are treated with this compound at various concentrations for a specified duration (e.g., 24 hours).[2][5]
-
Protein Extraction: Cells are lysed, and total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies specific for the N-terminal domain of AR (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH).[3][5]
-
Detection: The membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody, and protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[5]
-
Densitometry: Band intensities are quantified using image analysis software to determine the relative protein levels.
In Vivo Xenograft Study
Objective: To evaluate the antitumor efficacy of this compound in a CRPC xenograft model.
Methodology:
-
Tumor Implantation: Male immunodeficient mice are subcutaneously inoculated with CRPC cells (e.g., an enzalutamide-resistant, AR-V7-positive cell line).
-
Tumor Growth and Randomization: When tumors reach a predetermined size, the mice are randomized into treatment and control groups.
-
Treatment Administration: this compound is administered orally at various doses and schedules. The control group receives a vehicle.[2][3]
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice weekly) using calipers.
-
Pharmacodynamic Analysis: At the end of the study, tumors can be excised, and AR protein levels can be determined by Western blot to confirm in vivo AR downregulation.[2][3]
-
Data Analysis: Tumor growth inhibition is calculated by comparing the tumor volumes in the treated groups to the control group.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key signaling pathways and experimental workflows related to this compound.
Caption: this compound dual mechanism of action in CRPC.
Caption: Western blot experimental workflow.
Conclusion and Future Directions
This compound represents a significant advancement in the treatment of CRPC by virtue of its dual mechanism of action that effectively circumvents key resistance pathways. Its ability to act as a pure AR antagonist while also downregulating both full-length AR and AR splice variants provides a comprehensive blockade of the AR signaling axis. The promising results from the first-in-human Phase 1 study warrant further clinical investigation. The ongoing expansion phase of the study will provide more definitive data on the efficacy of this compound in a larger patient population. Future research should focus on identifying predictive biomarkers of response to this compound and exploring its potential in combination with other therapeutic agents to further improve outcomes for patients with advanced prostate cancer.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. medkoo.com [medkoo.com]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Facebook [cancer.gov]
- 7. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. urotoday.com [urotoday.com]
- 9. ascopubs.org [ascopubs.org]
- 10. hra.nhs.uk [hra.nhs.uk]
- 11. researchgate.net [researchgate.net]
TAS3681: A Technical Guide to a Novel Androgen Receptor Downregulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS3681 is a novel, orally bioavailable small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It functions as a potent androgen receptor (AR) antagonist with a unique dual mechanism of action that includes the downregulation of both full-length AR (AR-FL) and its splice variants (AR-Vs), which are key drivers of resistance to current antiandrogen therapies. This technical guide provides a comprehensive overview of the preclinical and clinical data on this compound, with a focus on its core mechanism of AR downregulation. Detailed experimental protocols and quantitative data are presented to support further research and development of this promising therapeutic agent.
Introduction
The androgen receptor signaling axis is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors like enzalutamide and abiraterone are initially effective, the majority of patients eventually develop resistance, leading to metastatic castration-resistant prostate cancer (mCRPC). This resistance is often mediated by mechanisms that reactivate AR signaling, including AR gene amplification, mutations, and the expression of constitutively active AR splice variants, most notably AR-V7.
This compound is a next-generation AR inhibitor designed to overcome these resistance mechanisms. It acts as a pure AR antagonist, directly competing with androgens for binding to the AR ligand-binding domain (LBD). Crucially, this compound also induces the downregulation of AR-FL and AR-Vs, thereby reducing the total cellular pool of the key oncogenic driver. This dual action offers the potential for more profound and durable inhibition of AR signaling in CRPC.
Mechanism of Action: Dual Inhibition of the Androgen Receptor Axis
This compound exerts its anti-tumor effects through a dual mechanism:
-
Pure Androgen Receptor Antagonism: this compound is a competitive inhibitor of the androgen receptor, binding to the LBD and preventing the binding of androgens. This directly blocks the transcriptional activity of the receptor.[1] Unlike first-generation antiandrogens, this compound does not exhibit partial agonist activity.[1]
-
Androgen Receptor Downregulation: A key differentiator of this compound is its ability to decrease the protein levels of both AR-FL and AR-Vs, including the clinically significant AR-V7.[2][3][4] This downregulation is observed in both preclinical models and is a primary focus of its clinical development.
The signaling pathway below illustrates the points of intervention by this compound.
Preclinical Data
In Vitro Activity
This compound has demonstrated potent activity in a range of preclinical in vitro models of prostate cancer.
The following tables summarize the key quantitative findings from in vitro studies.
Table 1: Inhibitory Concentration (IC50) of this compound and Comparator Compounds on AR-Dependent Cell Proliferation. [5]
| Cell Line | AR Status | Compound | IC50 (nM) |
| LNCaP | T878A mutant | This compound | 18 |
| Enzalutamide | 55 | ||
| Bicalutamide | 340 | ||
| VCaP | Wild-type (overexpressed) | This compound | 60.9 |
| Enzalutamide | 117.7 | ||
| Bicalutamide | 662.5 |
Table 2: Antagonistic Activity (IC50) of this compound against Wild-Type and Mutant AR. [1]
| AR Type | Cell Line | Compound | IC50 (nM) |
| Wild-type | COS-7 | This compound | 52.7 |
| Enzalutamide | 59.7 | ||
| Bicalutamide | 429 | ||
| T878A mutant | LNCaP | This compound | 10.1 |
| Enzalutamide | 12.5 |
In Vivo Activity
In xenograft models of CRPC, this compound has shown significant anti-tumor efficacy.
Table 3: Anti-tumor Efficacy of this compound in an AR-V7 Positive Xenograft Model. [5]
| Treatment Group | Dose (mg/kg/day) | Tumor Growth Inhibition (%) |
| Vehicle | - | 0 |
| This compound | 7.5 | Not Reported |
| This compound | 15 | Not Reported |
| This compound | 22.5 | Not Reported |
Note: While the publication states strong antitumor efficacy, specific percentage of tumor growth inhibition was not provided in the abstract.
Clinical Data
A first-in-human, Phase 1 clinical trial (NCT02566772) evaluated the safety, pharmacokinetics, and preliminary efficacy of this compound in patients with mCRPC who were refractory to abiraterone and/or enzalutamide and chemotherapy.[6]
Quantitative Clinical Data
Table 4: Summary of Anti-Tumor Activity in the Phase 1 Dose-Escalation Cohorts.
| Dosing Cohort | Number of Patients | Confirmed PSA Decline >50% | Objective Response Rate (ORR) |
| 600 mg QD | 13 | 2 | 23.1% (3 cPR) |
| 300 mg BID | 9 | 1 | 22.2% (1 cPR, 1 uCR) |
| 400 mg BID | 7 | Not Reported | 14.3% (1 cPR) |
cPR: confirmed Partial Response; uCR: unconfirmed Complete Response
Table 5: Common Treatment-Related Adverse Events (TRAEs) in the Phase 1 Study.
| Adverse Event | All Grades (%) | Grade ≥3 (%) |
| Nausea | 57.1 | Not Reported |
| Hyperbilirubinemia | 37.5 | Not Reported |
| Fatigue | 32.1 | Not Reported |
| Vomiting | 30.4 | Not Reported |
| Diarrhea | 28.6 | Not Reported |
| QT Prolongation | 19.6 | Not Reported |
Experimental Protocols
In Vitro Assays
This protocol describes the methodology to assess the antagonistic activity of compounds on AR transactivation.
-
Cell Culture: COS-7 cells are cultured in appropriate media.
-
Transfection: Cells are transiently transfected with an androgen-responsive reporter gene construct (e.g., MMTV-luc) and an expression vector for either wild-type or mutant AR.
-
Treatment: Following transfection, cells are treated with varying concentrations of this compound or comparator compounds in the presence of an androgen (e.g., dihydrotestosterone, DHT) in steroid-depleted media.
-
Incubation: Cells are incubated for 24 hours to allow for AR-mediated transcription of the luciferase reporter gene.
-
Lysis and Measurement: Cells are lysed, and luciferase activity is measured using a luminometer. The results are normalized to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.
This protocol details the procedure for determining the effect of this compound on AR protein expression.
-
Cell Culture and Treatment: Prostate cancer cells (e.g., LNCaP, VCaP) are cultured and treated with this compound or control for a specified period.
-
Cell Lysis: Cells are harvested and lysed in a suitable buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors to extract total protein.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard assay (e.g., BCA assay).
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and then transferred to a nitrocellulose or PVDF membrane.
-
Immunoblotting: The membrane is blocked and then incubated with a primary antibody specific for the N-terminal of the AR protein. Following washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system. Loading controls, such as GAPDH or β-actin, are used to ensure equal protein loading.
In Vivo Xenograft Study[3]
This protocol outlines the general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.
References
- 1. researchgate.net [researchgate.net]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ClinicalTrials.gov [clinicaltrials.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Bicalutamide
Introduction
Initial research for "Gumelutamide" did not yield specific findings, suggesting the possibility of a novel or less documented compound. This guide will therefore focus on a well-established and structurally relevant therapeutic agent, Bicalutamide (marketed as Casodex), a non-steroidal antiandrogen medication pivotal in the management of prostate cancer.[1] This document serves as a comprehensive resource for researchers, scientists, and drug development professionals, detailing the discovery, synthesis, mechanism of action, and clinical significance of Bicalutamide.
Discovery and Development
Bicalutamide was developed by Zeneca Pharmaceuticals (now AstraZeneca) as a second-generation non-steroidal antiandrogen, emerging from a program aimed at improving upon the first-generation agent, flutamide.[2] The primary objective was to create a compound with higher receptor affinity, improved potency, and a better side-effect profile.[2][3] Bicalutamide was first patented in 1982 and received FDA approval for clinical use in 1995.[4] It is primarily used in combination with a gonadotropin-releasing hormone (GnRH) analogue for the treatment of metastatic prostate cancer.[1]
Pharmacodynamics and Mechanism of Action
Bicalutamide functions as a selective and competitive antagonist of the androgen receptor (AR).[5][6] Unlike steroidal antiandrogens, it does not bind to other steroid hormone receptors, thus qualifying it as a "pure" antiandrogen.[2] Its therapeutic effect is primarily mediated by the (R)-enantiomer, which has a significantly higher binding affinity for the AR than the (S)-enantiomer.[5][7]
The binding of androgens like testosterone and dihydrotestosterone (DHT) to the AR in the cytoplasm of prostate cells induces a conformational change, leading to the dissociation of heat shock proteins, dimerization, and translocation of the AR into the nucleus.[6] Once in the nucleus, the AR-androgen complex binds to androgen response elements (AREs) on the DNA, recruiting coactivators and initiating the transcription of genes that promote prostate cell growth and survival.[8]
Bicalutamide competitively inhibits the binding of androgens to the AR, preventing its activation and subsequent nuclear translocation and gene transcription.[6][8] This blockade of the androgen signaling pathway leads to a reduction in prostate tumor growth.[7]
Androgen Receptor Signaling Pathway
Caption: Androgen receptor signaling and the inhibitory action of Bicalutamide.
Quantitative Data
The following tables summarize key quantitative data for Bicalutamide.
Table 1: Pharmacokinetic Properties of Bicalutamide
| Parameter | Value | Reference(s) |
| Bioavailability | Well-absorbed, absolute bioavailability unknown | [1] |
| Protein Binding | 96.1% (racemic), 99.6% ((R)-enantiomer) | [1] |
| Metabolism | Hepatic (CYP3A4) | [1][9] |
| Elimination Half-life | 5.8 days (single dose), 7-10 days (continuous) | [1][5] |
| Excretion | Feces (43%), Urine (34%) | [1][5] |
| Steady-State Plasma Conc. (50 mg/day) | ~9 µg/mL ((R)-enantiomer) | [7] |
Table 2: In Vitro Activity of Bicalutamide
| Parameter | Value | Cell Line/Assay | Reference(s) |
| IC50 (AR antagonism) | 159–243 nM | Various | [5] |
| IC50 (AR antagonism) | 160 nM | VCaP cells | [10] |
| IC50 (VP16-AR-mediated transcription) | 0.2 µM | HepG2 cells | [10] |
| Ki (AR binding) | 12.5 µM | Prostate cancer cells | [10] |
| Relative Binding Affinity (vs. DHT) | 30-100 times lower | - | [5] |
| Relative Binding Affinity (vs. hydroxyflutamide) | 2-4 times higher | Rat and human prostate AR | [3] |
Table 3: Clinical Efficacy of Bicalutamide (50 mg/day) in Combination with LHRH Analogue
| Endpoint | Bicalutamide + LHRH-A | Flutamide + LHRH-A | p-value | Reference(s) |
| Disease Progression | 55% (223/404 patients) | 58% (235/409 patients) | 0.26 | [11] |
| Hazard Ratio for Time to Progression | 0.9 (95% CI: 0.75-1.08) | - | - | [11] |
| 7-month PSA Response (SMPR) | 65% (17/26 patients) | - | - | [12] |
Table 4: Dose-Dependent PSA Reduction with Bicalutamide Monotherapy
| Daily Dose | PSA Reduction | Reference(s) |
| 10 mg | 57% | [5] |
| 30 mg | 73% | [5] |
| 50 mg | 90% | [5] |
| 100 mg | 97% | [5] |
| 150 mg | 97% | [5] |
Synthesis of Bicalutamide
Several synthetic routes for Bicalutamide have been reported.[1][13][14][15] A common and illustrative synthesis is outlined below.
Experimental Protocol for Bicalutamide Synthesis
This protocol is a generalized representation based on published synthetic schemes.
Step 1: Synthesis of N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide
-
To a solution of 4-amino-2-(trifluoromethyl)benzonitrile in a suitable solvent (e.g., dimethylacetamide), add methacryloyl chloride dropwise at room temperature.
-
Stir the reaction mixture for several hours until the reaction is complete (monitored by TLC or HPLC).
-
Pour the reaction mixture into water and collect the precipitated product by filtration.
-
Wash the solid with water and dry under vacuum to yield N-[4-cyano-3-(trifluoromethyl)phenyl]methacrylamide.
Step 2: Epoxidation
-
Dissolve the product from Step 1 in a chlorinated solvent (e.g., dichloromethane).
-
Add an epoxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA), portion-wise at a controlled temperature (e.g., 0-5 °C).
-
Allow the reaction to warm to room temperature and stir until completion.
-
Wash the organic layer with an aqueous solution of sodium bicarbonate and then with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the epoxide intermediate.
Step 3: Thiol Addition
-
Dissolve the epoxide intermediate in a suitable solvent (e.g., tetrahydrofuran).
-
Add a solution of 4-fluorothiophenol and a base (e.g., sodium hydride) in the same solvent.
-
Stir the reaction mixture at room temperature until the starting material is consumed.
-
Quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.
-
Concentrate the solvent under reduced pressure and purify the crude product by chromatography to yield N-[4-cyano-3-(trifluoromethyl)phenyl]-3-[(4-fluorophenyl)thio]-2-hydroxy-2-methylpropanamide.
Step 4: Oxidation to Sulfone (Bicalutamide)
-
Dissolve the product from Step 3 in a suitable solvent (e.g., acetic acid or dichloromethane).
-
Add an oxidizing agent, such as hydrogen peroxide or m-CPBA (in excess), to the solution.
-
Stir the reaction at room temperature until the oxidation is complete.
-
Work up the reaction mixture by adding water and extracting the product with an organic solvent.
-
Wash the organic layer, dry, and concentrate to obtain crude Bicalutamide.
-
Recrystallize the crude product from a suitable solvent system (e.g., ethyl acetate/hexane) to yield pure Bicalutamide.
Bicalutamide Synthesis Workflow
Caption: A generalized workflow for the chemical synthesis of Bicalutamide.
Bicalutamide remains a cornerstone in the treatment of prostate cancer, demonstrating the success of targeted therapy against the androgen receptor signaling pathway. Its discovery and development have provided a valuable therapeutic option for patients and a foundation for the development of newer generation antiandrogens. This guide has provided a detailed overview of the key technical aspects of Bicalutamide, from its synthesis to its mechanism of action and clinical data, to support ongoing research and development in the field of oncology.
References
- 1. Bicalutamide - Wikipedia [en.wikipedia.org]
- 2. The development of Casodex (bicalutamide): preclinical studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Receptor affinity and potency of non-steroidal antiandrogens: translation of preclinical findings into clinical activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. proteopedia.org [proteopedia.org]
- 5. Pharmacology of bicalutamide - Wikipedia [en.wikipedia.org]
- 6. What is the mechanism of Bicalutamide? [synapse.patsnap.com]
- 7. Pharmacodynamics and pharmacokinetics of bicalutamide: defining an active dosing regimen - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Bicalutamide: clinical pharmacokinetics and metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. apexbt.com [apexbt.com]
- 11. A controlled trial of bicalutamide versus flutamide, each in combination with luteinizing hormone-releasing hormone analogue therapy, in patients with advanced prostate carcinoma. Analysis of time to progression. CASODEX Combination Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Clinical Efficacy of Enzalutamide vs Bicalutamide Combined With Androgen Deprivation Therapy in Men With Metastatic Hormone-Sensitive Prostate Cancer: A Randomized Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. US20080177109A1 - Novel Process for Preparation of Bicalutamide - Google Patents [patents.google.com]
- 14. WO2012042532A1 - Process for preparing bicalutamide - Google Patents [patents.google.com]
- 15. Mechanistic studies on the synthesis of bicalutamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
The Dual-Action Androgen Receptor Antagonist TAS3681: A Technical Guide to its Impact on AR Splice Variants
For Immediate Release
This technical guide provides an in-depth analysis of TAS3681, a novel androgen receptor (AR) antagonist, and its significant impact on AR splice variants (AR-Vs), a key driver of resistance in castration-resistant prostate cancer (CRPC). Developed for researchers, scientists, and professionals in drug development, this document synthesizes preclinical and clinical findings, offering a comprehensive overview of this compound's mechanism of action, efficacy, and the experimental methodologies used to evaluate its effects.
Executive Summary
This compound is a potent, orally bioavailable small molecule that exhibits a dual mechanism of action against androgen receptor signaling. It functions as a pure antagonist of the full-length androgen receptor (AR-FL) and, critically, also promotes the downregulation of both AR-FL and constitutively active AR splice variants, including the clinically significant AR-V7.[1][2][3] This dual activity allows this compound to overcome resistance mechanisms that plague current second-generation antiandrogen therapies, such as enzalutamide and abiraterone. Preclinical studies have demonstrated that this compound effectively reduces AR-FL and AR-V7 protein levels in a dose-dependent manner, leading to potent anti-tumor activity in enzalutamide-resistant and AR-V7-positive prostate cancer models.[1][3] A first-in-human Phase 1 clinical trial (NCT02566772) has shown that this compound has a manageable safety profile and demonstrates anti-tumor activity in heavily pretreated mCRPC patients.[4][5]
Core Mechanism of Action
This compound's primary mechanism involves binding to the ligand-binding domain (LBD) of the androgen receptor, thereby inhibiting its transcriptional activity.[1] Unlike some other AR antagonists, this compound acts as a pure antagonist, showing no agonistic activity.[1] Crucially, this compound also induces the downregulation of both AR-FL and AR-V protein levels.[1][2] This degradation of AR proteins, including the AR-V7 splice variant that lacks the LBD, is a key differentiator from many existing therapies and allows this compound to be effective in tumors where AR-Vs are a primary driver of resistance.[1][3]
Signaling Pathway and Mechanism of this compound
Caption: Mechanism of this compound on AR signaling.
Quantitative Data Summary
The following tables summarize the key quantitative findings from preclinical studies evaluating the effect of this compound on AR-FL and AR splice variants.
Table 1: In Vitro Efficacy of this compound
| Cell Line | AR Status | This compound Effect | Concentration | Outcome | Reference |
| SAS MDV No. 3-14 | AR-V7 Positive, Enzalutamide-Resistant | Reduction of AR-FL Protein | Dose-dependent | Significant reduction observed | [1][3] |
| SAS MDV No. 3-14 | AR-V7 Positive, Enzalutamide-Resistant | Reduction of AR-V7 Protein | Dose-dependent | Significant reduction observed | [1][3] |
| 22Rv1 | AR-V7 Positive, Enzalutamide-Resistant | Reduction of AR-FL and AR-V Protein | Not specified | Protein levels reduced | [1] |
| VCaP | AR Overexpression | Suppression of Cell Proliferation | Not specified | Effective suppression | [1][2] |
| VCaP | AR Overexpression | Downregulation of AR Expression | Not specified | AR expression reduced | [1][2] |
Table 2: In Vivo Efficacy of this compound in AR-V7 Positive Xenograft Model (SAS MDV No. 3-14)
| Treatment Group | Dosage | Tumor Growth Inhibition | Change in Serum PSA | AR-FL Protein in Tumor | AR-Vs Protein in Tumor | Reference |
| Vehicle | - | - | - | Baseline | Baseline | [1] |
| This compound | 7.5 mg/kg/day | Significant | Significant Reduction | Reduced | Reduced | [1] |
| This compound | 15 mg/kg/day | Significant | Significant Reduction | Reduced | Reduced | [1] |
| This compound | 22.5 mg/kg/day | Significant | Significant Reduction | Reduced | Reduced | [1] |
Detailed Experimental Protocols
The following are detailed methodologies for key experiments cited in the preclinical evaluation of this compound.
Western Blotting for AR-FL and AR-V7 Detection
Objective: To determine the effect of this compound on the protein levels of full-length androgen receptor (AR-FL) and AR splice variants (AR-Vs), including AR-V7.
Methodology:
-
Cell Culture and Treatment: Enzalutamide-resistant prostate cancer cells (e.g., SAS MDV No. 3-14) are cultured in appropriate media. Cells are then treated with varying concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 24 hours).[1][3]
-
Cell Lysis: After treatment, cells are washed with ice-cold PBS and lysed with a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: The total protein concentration of the lysates is determined using a standard protein assay, such as the BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein (e.g., 20-30 µg) are separated by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) membrane.
-
Immunoblotting:
-
The membrane is blocked with a blocking buffer (e.g., 5% non-fat dry milk or bovine serum albumin in Tris-buffered saline with Tween 20) for 1 hour at room temperature.
-
The membrane is then incubated with a primary antibody specific for the N-terminal domain of AR (to detect both AR-FL and AR-Vs) overnight at 4°C. A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is used to ensure equal protein loading.
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
-
Detection: The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system.[1][3]
Quantitative Real-Time PCR (RT-qPCR) for AR-V7 Target Genes
Objective: To assess the effect of this compound on the transcriptional activity of AR-V7 by measuring the mRNA expression of its target genes (e.g., UBE2C).[3]
Methodology:
-
Cell Culture and Treatment: SAS MDV No. 3-14 cells are cultured under androgen-deprived conditions for 24 hours and then treated with this compound, enzalutamide, or vehicle control (DMSO) for an additional 24 hours.[3]
-
RNA Extraction and cDNA Synthesis: Total RNA is extracted from the cells using a commercial RNA isolation kit. The concentration and purity of the RNA are determined by spectrophotometry. First-strand complementary DNA (cDNA) is synthesized from the total RNA using a reverse transcription kit.[3]
-
qPCR:
-
The qPCR reaction is performed using a qPCR master mix, the synthesized cDNA as a template, and specific primers for the target gene (e.g., UBE2C) and a housekeeping gene (e.g., GAPDH) for normalization.
-
The thermal cycling conditions typically include an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
-
Data Analysis: The relative mRNA expression of the target gene is calculated using the comparative Ct (ΔΔCt) method, with the expression level in the vehicle-treated cells set as 1.[3]
Cell Viability Assay
Objective: To determine the effect of this compound on the proliferation of enzalutamide-resistant prostate cancer cells.
Methodology:
-
Cell Seeding: SAS MDV No. 3-14 cells are seeded in 96-well plates at a predetermined density in an androgen-free medium.
-
Treatment: The cells are treated with various concentrations of this compound or enzalutamide for different time points (e.g., 3, 6, and 9 days).[3]
-
Viability Measurement: Cell viability is assessed using a colorimetric assay such as the WST-8 assay.[6] This involves adding the WST-8 reagent to each well and incubating for a specified time. The absorbance is then measured at a specific wavelength (e.g., 450 nm) using a microplate reader.
-
Data Analysis: The cell viability is expressed as a percentage of the vehicle-treated control cells.
In Vivo Xenograft Model
Objective: To evaluate the anti-tumor efficacy of this compound in an in vivo model of enzalutamide-resistant, AR-V7 positive prostate cancer.
Methodology:
-
Cell Implantation: SAS MDV No. 3-14 cells are implanted subcutaneously into the flank of castrated male immunodeficient mice (e.g., SCID mice).[1]
-
Tumor Growth and Treatment: Once the tumors reach a palpable size, the mice are randomized into treatment and control groups. This compound is administered orally at different doses (e.g., 7.5, 15, or 22.5 mg/kg/day) for a specified period (e.g., 14 days).[1] The control group receives a vehicle solution.
-
Tumor Measurement: Tumor volume is measured regularly (e.g., twice a week) using calipers.
-
Endpoint Analysis: At the end of the study, the mice are euthanized, and the tumors are excised and weighed. Blood samples are collected to measure serum prostate-specific antigen (PSA) levels. The tumors can also be processed for Western blot analysis to assess the in vivo effect of this compound on AR-FL and AR-V protein levels.[1]
Experimental Workflow Visualization
Caption: Workflow for assessing this compound's effect.
Conclusion
This compound represents a significant advancement in the development of therapies for castration-resistant prostate cancer, particularly for tumors that have developed resistance to second-generation antiandrogens through the expression of AR splice variants. Its dual mechanism of action, combining potent AR antagonism with the downregulation of both AR-FL and AR-Vs, provides a strong rationale for its continued clinical development. The data presented in this guide underscore the potential of this compound to address a critical unmet need in the treatment of advanced prostate cancer.
References
- 1. researchgate.net [researchgate.net]
- 2. Androgen receptor inhibitors in treating prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
TAS3681: A Dual-Action Androgen Receptor Antagonist with High Binding Affinity
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Introduction
TAS3681 is an orally bioavailable, nonsteroidal androgen receptor (AR) inhibitor that has demonstrated significant potential in the treatment of castration-resistant prostate cancer (CRPC).[1][2] Its novel dual mechanism of action, combining potent, direct antagonism of the androgen receptor with the ability to induce its downregulation, positions it as a promising therapeutic agent to overcome resistance to current generation AR-targeted therapies.[3][4][5] This technical guide provides a comprehensive overview of the binding affinity of this compound to the androgen receptor, detailed experimental protocols for its characterization, and a visualization of its mechanism of action.
Quantitative Binding Affinity Data
This compound exhibits a high binding affinity to the androgen receptor. Competitive binding assays have been performed to determine its inhibition constant (Kᵢ), a measure of the concentration of the inhibitor required to occupy 50% of the target receptors. A lower Kᵢ value indicates a higher binding affinity. The binding affinity of this compound has been characterized for both wild-type AR and clinically relevant mutant forms that can confer resistance to other antiandrogen therapies.
| Compound | Androgen Receptor Variant | Inhibition Constant (Kᵢ) (nM) |
| This compound | Wild-Type | 7.39 |
| This compound | T878A Mutant | 23.8 |
| Data sourced from Yoshida et al., 2024.[3] |
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism:
-
Pure Androgen Receptor Antagonism: this compound is a pure antagonist of the androgen receptor.[3] Unlike first-generation antiandrogens, it does not exhibit partial agonist activity. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens such as dihydrotestosterone (DHT).[2][6][7] This inhibition of ligand binding prevents the conformational changes required for AR activation, subsequent nuclear translocation, and the transcription of androgen-dependent genes that drive prostate cancer cell growth and proliferation.[7]
-
Androgen Receptor Downregulation: A key differentiator of this compound is its ability to induce the downregulation of both full-length AR and AR splice variants (AR-Vs), including the constitutively active AR-V7.[3][4] This downregulation of AR protein levels further suppresses AR signaling and offers a potential strategy to overcome resistance mechanisms mediated by AR overexpression or the expression of ligand-independent AR-Vs.[3][4]
Experimental Protocols
Competitive Androgen Receptor Binding Assay
This assay is performed to determine the binding affinity (Kᵢ) of a test compound for the androgen receptor.
Methodology:
-
Preparation of AR-containing lysate: Whole-cell lysates are prepared from cells engineered to express high levels of either wild-type or mutant androgen receptors.
-
Competitive Binding: A constant concentration of a radiolabeled androgen, such as [³H]-methyltrienolone (a potent synthetic androgen), is incubated with the cell lysate in the presence of varying concentrations of the test compound (this compound).
-
Equilibrium: The mixture is incubated to allow the binding reaction to reach equilibrium.
-
Separation of Bound and Unbound Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid filtration through a filter that retains the larger receptor-ligand complexes while allowing the smaller, unbound ligand to pass through.
-
Quantification: The amount of radioactivity retained on the filter, which is proportional to the amount of radioligand bound to the AR, is measured using a scintillation counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the test compound. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is determined as the IC₅₀ value. The IC₅₀ value is then converted to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation, which takes into account the concentration and affinity of the radioligand.
This compound is a highly potent androgen receptor antagonist with a dual mechanism of action that includes both direct inhibition of AR signaling and downregulation of AR protein levels.[3] Its strong binding affinity for both wild-type and mutant AR, as demonstrated by its low nanomolar Kᵢ values, underscores its potential to be an effective therapeutic agent for patients with advanced prostate cancer, including those who have developed resistance to existing therapies. The experimental protocols outlined in this guide provide a framework for the continued investigation and characterization of novel AR inhibitors.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
TAS3681: A Novel Androgen Receptor Antagonist Overcoming Enzalutamide Resistance in Prostate Cancer
For Immediate Release
This technical guide provides an in-depth analysis of TAS3681, a novel oral androgen receptor (AR) antagonist, and its significant role in overcoming resistance to enzalutamide, a standard-of-care second-generation antiandrogen therapy in metastatic castration-resistant prostate cancer (mCRPC). This document is intended for researchers, scientists, and drug development professionals actively engaged in the field of oncology and prostate cancer therapeutics.
Executive Summary
Enzalutamide resistance in mCRPC is a major clinical challenge, often driven by mechanisms that reactivate the androgen receptor signaling pathway. These mechanisms include AR gene amplification, point mutations, and the expression of constitutively active AR splice variants (AR-Vs), most notably AR-V7. This compound emerges as a promising therapeutic agent that directly addresses these resistance pathways. Unlike enzalutamide, this compound not only acts as a potent AR antagonist but also promotes the downregulation of both full-length AR (AR-FL) and AR-Vs. This dual mechanism of action allows this compound to effectively suppress AR signaling in enzalutamide-resistant prostate cancer models, offering a potential new line of therapy for patients who have progressed on current treatments.
Introduction to Enzalutamide Resistance
Second-generation androgen receptor signaling inhibitors (ARSIs), such as enzalutamide and abiraterone, have significantly improved outcomes for patients with mCRPC.[1][2] However, acquired resistance is nearly inevitable.[3] The primary driver of this resistance is the reactivation of the AR signaling axis through various molecular alterations:
-
AR Overexpression: Increased levels of AR-FL can sensitize cancer cells to low levels of androgens.[1][4]
-
AR Gene Mutations: Specific mutations in the AR ligand-binding domain (LBD) can convert antagonists like enzalutamide into agonists.[1][2]
-
Androgen Receptor Splice Variants (AR-Vs): AR-Vs, particularly AR-V7, lack the LBD and are therefore not targeted by enzalutamide.[5][6] These variants are constitutively active transcription factors that drive tumor growth.[7][8] The expression of AR-V7 has been clinically correlated with resistance to both enzalutamide and abiraterone.[5][9]
This compound: A Dual-Action Androgen Receptor Inhibitor
This compound is an orally bioavailable, selective AR antagonist with a novel mechanism of action that distinguishes it from current ARSIs.[10][11] Its primary functions include:
-
Pure AR Antagonism: this compound binds to the AR, inhibiting its nuclear translocation and transcriptional activity.[1]
-
AR Downregulation: Crucially, this compound induces the degradation of both AR-FL and AR-Vs, including AR-V7.[1][4][12] This reduces the total cellular pool of AR proteins available to drive oncogenic signaling.
This dual action allows this compound to effectively shut down aberrant AR signaling that drives resistance to other AR-targeted therapies.[4]
Preclinical Evidence of this compound Efficacy
In Vitro Studies
Preclinical studies have demonstrated the potent activity of this compound in enzalutamide-resistant prostate cancer cell lines.
Table 1: In Vitro Activity of this compound in Enzalutamide-Resistant Prostate Cancer Cells
| Cell Line | Key Features | This compound Effect | Enzalutamide Effect | Reference |
| SAS MDV No. 3-14 | Enzalutamide-resistant, expresses AR-FL and AR-V7 | Dose-dependently reduced AR-FL and AR-V7 protein levels; suppressed cell proliferation | No suppression of cell growth | [1] |
| 22Rv1 | Enzalutamide-resistant, expresses AR-FL and AR-V7 | Reduced protein levels of both AR-FL and AR-V7 | Not specified | [1] |
| VCaP | AR-overexpressing | Effectively suppressed cell proliferation and downregulated AR expression | Less effective at suppressing proliferation | [1][2] |
This compound has also shown efficacy against various AR mutations that confer resistance to other antiandrogens.[1][2] For instance, it effectively antagonized the F876L mutant AR, which is a known resistance mechanism to enzalutamide.[4]
In Vivo Studies
In vivo studies using xenograft models of enzalutamide-resistant prostate cancer have corroborated the in vitro findings.
Table 2: In Vivo Antitumor Activity of this compound in an Enzalutamide-Resistant Xenograft Model (SAS MDV No. 3-14)
| Treatment Group | Dosage | Tumor Growth Inhibition | Effect on Serum PSA | Effect on Tumor AR Levels | Reference |
| Vehicle | - | - | - | - | [13] |
| This compound | 7.5 mg/kg/day | Significant | Significant reduction | Downregulation of AR-FL and AR-Vs | [13] |
| This compound | 15 mg/kg/day | Significant | Significant reduction | Downregulation of AR-FL and AR-Vs | [13] |
| This compound | 22.5 mg/kg/day | Significant | Significant reduction | Downregulation of AR-FL and AR-Vs | [13] |
These results highlight the potent in vivo antitumor efficacy of this compound in a model of enzalutamide-resistant disease, driven by its ability to downregulate both AR-FL and AR-Vs within the tumor tissue.[13]
Clinical Development of this compound
A first-in-human, phase 1 clinical trial (NCT02566772) evaluated the safety, tolerability, and preliminary antitumor activity of this compound in heavily pretreated patients with mCRPC who had progressed on abiraterone and/or enzalutamide, and at least one line of chemotherapy.[10][14][15]
Table 3: Key Findings from the Phase 1 Study of this compound in mCRPC
| Parameter | Finding | Reference |
| Patient Population | 56 patients with mCRPC, median of 6 prior lines of systemic therapy | [10] |
| Dosing | Dose escalation from 25 mg QD to 1000 mg QD and 300 mg BID to 400 mg BID | [10][14] |
| Recommended Phase 2 Dose | 300 mg BID | [10][14] |
| Safety Profile | Manageable; most common treatment-related adverse events were nausea, hyperbilirubinemia, fatigue, vomiting, and diarrhea. | [14] |
| Antitumor Activity | Confirmed PSA declines of >50% observed; confirmed partial responses in some patients. | [10][14] |
The study concluded that this compound has a manageable safety profile and demonstrates antitumor activity in a heavily pretreated, multidrug-resistant mCRPC population.[10][14] The expansion phase of the study is currently enrolling patients.[10]
Signaling Pathways and Experimental Workflows
Signaling Pathway of Enzalutamide Resistance and this compound Action
Caption: Mechanism of this compound in overcoming enzalutamide resistance.
Experimental Workflow for In Vivo Xenograft Studies
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Current uses and resistance mechanisms of enzalutamide in prostate cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. Androgen receptor splice variants in the era of enzalutamide and abiraterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. The Crucial Role of AR-V7 in Enzalutamide-Resistance of Castration-Resistant Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Androgen receptor splice variants mediate enzalutamide resistance in castration-resistant prostate cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ascopubs.org [ascopubs.org]
- 10. urotoday.com [urotoday.com]
- 11. Facebook [cancer.gov]
- 12. ascopubs.org [ascopubs.org]
- 13. researchgate.net [researchgate.net]
- 14. ascopubs.org [ascopubs.org]
- 15. hra.nhs.uk [hra.nhs.uk]
Preclinical Profile of TAS3681: A Novel Androgen Receptor Antagonist and Downregulator for the Treatment of Advanced Prostate Cancer
A Technical Overview for Researchers and Drug Development Professionals
Introduction: The landscape of castration-resistant prostate cancer (CRPC) treatment has been significantly advanced by second-generation androgen receptor (AR) signaling inhibitors (ARSIs) such as enzalutamide and abiraterone. However, the emergence of resistance, often driven by AR mutations, overexpression, or the expression of constitutively active AR splice variants (AR-Vs), presents a major clinical challenge. TAS3681 is an orally bioavailable, potent, and selective AR inhibitor with a novel dual mechanism of action that includes both pure antagonism and downregulation of the AR protein.[1][2][3][4] This technical guide provides a comprehensive summary of the preclinical data for this compound, focusing on its mechanism of action, efficacy in resistant models, and the experimental methodologies used in its evaluation.
Core Mechanism of Action
This compound distinguishes itself from other ARSIs through its dual mechanism:
-
Pure Androgen Receptor Antagonism: this compound is a direct and potent antagonist of the androgen receptor, competitively inhibiting the binding of androgens.[3] This prevents the conformational changes required for AR nuclear translocation and subsequent transcriptional activation of target genes.[3]
-
Androgen Receptor Downregulation: Uniquely, this compound also promotes the downregulation of both full-length AR (AR-FL) and AR splice variants, including the clinically significant AR-V7.[1][2][5] This reduction in AR protein levels provides a crucial advantage in tumors where AR is overexpressed or where AR-Vs, which are often ligand-independent, drive resistance.[2][6]
This dual action allows this compound to effectively suppress AR signaling in a variety of contexts, including those where other ARSIs have failed.
In Vitro Efficacy
Cell Proliferation and AR Transcriptional Activity
This compound has demonstrated potent inhibition of cell proliferation in AR-dependent prostate cancer cell lines. In AR-overexpressing VCaP cells, this compound effectively suppressed cell proliferation where enzalutamide was less effective.[1][5] The compound also potently inhibits the transcriptional activity of both wild-type and mutant ARs.[1][3]
| Cell Line | AR Status | Key Finding | Reference |
| VCaP | AR-overexpressing | This compound effectively suppressed cell proliferation and downregulated AR expression, in contrast to enzalutamide. | [1][5] |
| LNCaP | T878A mutant AR | This compound effectively inhibited the transcriptional activity of this mutant AR. | [7] |
| 22Rv1 | AR-V7 positive | This compound reduced the protein levels of both AR-FL and AR-Vs. | [5] |
| SAS MDV No. 3-14 | Enzalutamide-resistant, AR-V7 positive | This compound dose-dependently reduced both AR-FL and AR-V7 protein levels and suppressed cell proliferation. | [1][5] |
Activity Against Resistant AR Mutants
A key feature of this compound is its ability to inhibit the function of various AR mutants that confer resistance to other ARSIs.
| AR Mutant | Resistance To | This compound Activity | Reference |
| F877L/T878A | Enzalutamide | Blocked transcriptional activity | [1][7] |
| H875Y/T878A | Enzalutamide | Blocked transcriptional activity | [1][7] |
| V716M | Darolutamide | Blocked transcriptional activity | [1][7] |
| H875Y | Darolutamide | Blocked transcriptional activity | [1][7] |
| F876L | Enzalutamide | Effectively antagonized | [2][3] |
In Vivo Antitumor Activity
The antitumor efficacy of this compound has been demonstrated in xenograft models of castration-resistant prostate cancer, particularly in models of enzalutamide resistance.
Enzalutamide-Resistant Xenograft Model
In a study using the enzalutamide-resistant SAS MDV No. 3-14 human prostate cancer xenograft model in castrated SCID mice, orally administered this compound showed significant, dose-dependent antitumor activity.
| Treatment Group | Dose | Administration | Tumor Growth Inhibition | Serum PSA Reduction | Reference |
| Vehicle | - | Oral, twice daily for 14 days | - | - | [8] |
| This compound | 7.5 mg/kg | Oral, twice daily for 14 days | Significant | Significant | [8] |
| This compound | 15 mg/kg | Oral, twice daily for 14 days | Significant | Significant | [8] |
| This compound | 22.5 mg/kg | Oral, twice daily for 14 days | Significant | Significant | [8] |
Furthermore, analysis of tumor tissues from this study confirmed that this compound treatment led to a dose-dependent downregulation of both AR-FL and AR-Vs protein levels in vivo.[8]
Signaling Pathways and Experimental Workflows
This compound Mechanism of Action in AR Signaling
Caption: Mechanism of this compound in overcoming resistance in prostate cancer.
Preclinical Evaluation Workflow for this compound
Caption: Workflow for the preclinical assessment of this compound.
Experimental Protocols
AR Binding Assay
This assay is designed to determine the binding affinity of this compound to the androgen receptor.
-
Cell Lysate Preparation: Whole-cell lysates containing either wild-type or mutant AR are prepared from appropriate cell lines (e.g., LNCaP for T878A mutant AR).[5]
-
Binding Reaction: Cell lysates are combined with the radiolabeled androgen [3H]-methyltrienolone and varying concentrations of this compound in an incubation buffer (25 mM HEPES, pH 7.4, 10% glycerol, 1 mM EDTA, and 10 mM sodium molybdate).[5]
-
Incubation: The reaction mixture is incubated to allow for competitive binding.
-
Detection: The amount of bound radioligand is quantified using a scintillation counter to determine the inhibitory concentration (IC50) of this compound.
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit AR-mediated gene transcription.
-
Cell Transfection: COS-7 cells are transiently transfected with an AR expression vector, a luciferase reporter plasmid containing an androgen-responsive element (e.g., from the MMTV promoter), and a Renilla luciferase plasmid for normalization.[7] LNCaP cells, which endogenously express AR, can be transfected with a PSA promoter/enhancer-driven luciferase plasmid.[5][7]
-
Treatment: Transfected cells are treated with an androgen (e.g., 0.1-1 nM DHT) and varying concentrations of this compound, enzalutamide, or bicalutamide in a steroid-depleted medium for 24 hours.[3][7]
-
Luciferase Measurement: Cell lysates are collected, and luciferase activity is measured using a luminometer with appropriate reagents (e.g., Dual-Glo).[5] The ratio of firefly to Renilla luciferase activity is calculated to determine the effect of the compound on AR transcriptional activity.
Western Blotting for AR and AR-V Protein Levels
This method is used to quantify the effect of this compound on AR protein expression.
-
Cell Treatment: Prostate cancer cells (e.g., SAS MDV No. 3-14) are treated with this compound or a control compound (e.g., enzalutamide) at various concentrations for a specified period (e.g., 24 hours).[5]
-
Protein Extraction: Cells are lysed, and total protein concentration is determined.
-
Electrophoresis and Transfer: Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
Immunoblotting: The membrane is probed with primary antibodies specific for the N-terminus of the AR (to detect both AR-FL and AR-Vs) and a loading control (e.g., GAPDH or β-actin).[5][8]
-
Detection: Following incubation with a secondary antibody, the protein bands are visualized using a chemiluminescence detection system. Densitometry is used to quantify the relative protein levels.
In Vivo Xenograft Studies
These studies evaluate the antitumor efficacy of this compound in a living organism.
-
Animal Model: Castrated male severe combined immunodeficient (SCID) mice are used.[8]
-
Tumor Implantation: Human prostate cancer cells, such as the enzalutamide-resistant SAS MDV No. 3-14 line, are implanted subcutaneously into the flank of the mice.[8]
-
Treatment: Once tumors reach a specified size, mice are randomized into treatment groups. This compound is administered orally, typically twice daily, for a defined period (e.g., 14 days).[8]
-
Efficacy Endpoints:
-
Tumor Volume: Tumor size is measured regularly (e.g., twice weekly) with calipers.
-
Serum PSA: Blood is collected at the beginning and end of the study to measure serum prostate-specific antigen (PSA) levels.[8]
-
Tumor Analysis: At the end of the study, tumors are harvested to analyze protein levels of AR-FL and AR-Vs by Western blot.[8]
-
-
Statistical Analysis: Statistical tests (e.g., Williams' test) are used to compare the treatment groups to the vehicle control group.[8]
Conclusion
The preclinical data for this compound strongly support its potential as a novel therapeutic agent for castration-resistant prostate cancer. Its unique dual mechanism of pure AR antagonism and downregulation of both AR-FL and AR-Vs provides a clear advantage in overcoming the common mechanisms of resistance to current AR-targeted therapies. The robust in vitro and in vivo efficacy, particularly in enzalutamide-resistant models, underscores its promise for patients with advanced and difficult-to-treat prostate cancer. Phase I clinical trials have been conducted to evaluate the safety and efficacy of this compound in patients with mCRPC who have progressed on other ARSIs and chemotherapy.[9][10]
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. urotoday.com [urotoday.com]
- 10. clin.larvol.com [clin.larvol.com]
TAS3681: A Technical Guide to a Novel Androgen Receptor Antagonist and Downregulator
For Researchers, Scientists, and Drug Development Professionals
Abstract
TAS3681, also known as Gumelutamide, is a potent, orally bioavailable, nonsteroidal small molecule that represents a significant advancement in the treatment of castration-resistant prostate cancer (CRPC). It functions as a pure androgen receptor (AR) antagonist with a dual mechanism of action that includes the downregulation of both full-length androgen receptor (AR-FL) and clinically significant AR splice variants (AR-Vs), such as AR-V7.[1][2] This dual action allows this compound to overcome resistance mechanisms that plague current generation AR signaling inhibitors.[2][3] Preclinical and clinical studies have demonstrated its ability to inhibit AR nuclear translocation, block AR transcriptional activity, and suppress tumor growth in resistant models, positioning it as a promising therapeutic agent for advanced prostate cancer.[4]
Molecular Structure and Physicochemical Properties
This compound is chemically identified as 2‐chloro‐4‐[4‐[[5‐[2‐hydroxypropan‐2‐yl]pyridin‐2‐yl]amino]‐5,8‐dihydropyrido[3,4‐d]pyrimidin‐7(6H)‐yl]benzonitrile. Its structure is distinct from other nonsteroidal antiandrogens, contributing to its unique pharmacological profile.
Caption: Chemical Structure of this compound.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Chemical Formula | C22H21ClN6O | |
| Molecular Weight | 420.90 g/mol | |
| CAS Number | 1831085-48-3 | |
| Appearance | Solid powder | [5] |
| Solubility | 10 mM in DMSO | |
| Predicted LogP | 2.85 | Calculated |
| Predicted Aqueous Solubility (LogS) | -4.14 (mol/L) | Calculated |
| Predicted pKa (Strongest Basic) | 5.31 | Calculated |
| Predicted pKa (Strongest Acidic) | 13.12 | Calculated |
Note: Predicted values were generated using cheminformatics tools and have not been experimentally verified in the public domain.
Mechanism of Action
This compound exerts its anti-tumor effects through a dual mechanism targeting the androgen receptor signaling axis. This dual action is critical for overcoming resistance observed with other AR-targeted therapies.
-
Pure Androgen Receptor Antagonism: this compound is a potent, selective, and pure antagonist of the androgen receptor. It competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of androgens like dihydrotestosterone (DHT).[6] This blockade inhibits the conformational changes required for receptor activation, thereby preventing its nuclear translocation and subsequent binding to androgen response elements (AREs) on DNA.[7]
-
Androgen Receptor Downregulation: Uniquely, this compound also induces the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), including the constitutively active AR-V7.[1][2][5] This reduction in AR protein levels is thought to occur at the translational level and is a key differentiator from other AR antagonists like enzalutamide.[6] By decreasing the total pool of AR protein, this compound can suppress AR signaling even in tumors that overexpress the receptor or express ligand-independent splice variants, which are common mechanisms of drug resistance.[2][5]
Pharmacological Properties
In Vitro Activity
This compound has demonstrated potent activity in a range of preclinical assays, effectively inhibiting AR signaling and cancer cell proliferation.
Table 2: In Vitro Biological Activity of this compound
| Assay | Cell Line / System | Endpoint | This compound | Enzalutamide | Bicalutamide |
| AR Binding Affinity (Ki) | Wild-Type AR | Ki (nM) | 7.39 | 7.11 | - |
| T878A Mutant AR | Ki (nM) | 23.8 | 22.6 | - | |
| AR Transcriptional Activity | COS-7 (Wild-Type AR) | IC50 (nM) | 52.7 | 59.7 | 429 |
| VCaP (Wild-Type AR) | IC50 (nM) | 60.9 | 117.7 | 662.5 | |
| LNCaP (T878A Mutant AR) | IC50 (nM) | 10.1 | 12.5 | - | |
| Cell Proliferation | VCaP (DHT-induced) | IC50 (nM) | 170 | 180 | - |
| LNCaP | IC50 (nM) | 18 | 55 | 340 |
Data compiled from Yoshida et al., 2024.
In Vivo Activity
In xenograft models of enzalutamide-resistant prostate cancer expressing AR-V7, orally administered this compound demonstrated significant, dose-dependent anti-tumor efficacy. Treatment with this compound led to reduced tumor volume and decreased serum levels of prostate-specific antigen (PSA).
Clinical Pharmacokinetics
A first-in-human, Phase 1 dose-escalation study (NCT02566772) evaluated the safety, tolerability, and pharmacokinetics of this compound in patients with metastatic CRPC.[4][8]
Table 3: Summary of Clinical Pharmacokinetic Profile of this compound
| Parameter | Observation |
| Dose Proportionality | Exposure (AUC) increased dose-dependently up to 600 mg once daily (QD), after which it plateaued. |
| Steady State | Reached by Day 8 of continuous dosing. |
| Accumulation | Accumulation ratios (AUC) were approximately 2 to 6-fold. |
| Dosing Regimen Comparison | Daily exposure (AUC) was comparable between 300 mg twice daily (BID) and 600 mg QD, while the maximum concentration (Cmax) was lower in the BID cohort. |
| Recommended Phase 2 Dose | 300 mg BID was selected based on a manageable safety profile and observed antitumor activity. |
Note: Specific quantitative values for Cmax, AUC, and half-life from the Phase 1 trial have not been made publicly available. Data sourced from de Bono et al., 2021.[4][8]
Experimental Protocols
The following protocols are representative of the methodologies used to characterize the molecular pharmacology of this compound.
Competitive Androgen Receptor Binding Assay
This protocol describes a scintillation proximity assay (SPA) to determine the binding affinity (Ki) of test compounds for the androgen receptor.
Methodology:
-
Plate Preparation: A solution of His-tagged AR ligand-binding domain (LBD) is added to each well of a 384-well Ni-chelate coated Flashplate®.
-
Protein Immobilization: The plate is incubated for 30-60 minutes at room temperature to allow the His-tagged AR-LBD to bind to the nickel-coated surface. The plate is then washed to remove unbound protein.
-
Compound Addition: Serial dilutions of this compound (or other test compounds) are added to the wells.
-
Radioligand Addition: A solution of a radiolabeled androgen, typically [3H]-dihydrotestosterone ([3H]-DHT), is added to all wells at a fixed concentration.
-
Incubation: The plate is incubated for a sufficient time to reach binding equilibrium.
-
Detection: The plate is read using a scintillation counter. When [3H]-DHT binds to the AR-LBD immobilized on the plate, the tritium isotope is close enough to the scintillant embedded in the plate to produce a light signal.
-
Data Analysis: The signal is inversely proportional to the amount of this compound bound to the receptor. A competition curve is generated by plotting the signal against the concentration of this compound to determine the IC50 value, which can then be converted to a Ki value.
AR Transcriptional Activity (Luciferase Reporter Assay)
This protocol is used to measure the ability of this compound to antagonize androgen-induced gene transcription.
Methodology:
-
Cell Culture and Transfection: Cells (e.g., COS-7, which have low endogenous AR) are seeded in multi-well plates. The cells are then co-transfected with three plasmids:
-
An AR expression vector (to express full-length AR).
-
A firefly luciferase reporter plasmid driven by an androgen-responsive promoter (e.g., MMTV or PSA promoter).
-
A Renilla luciferase plasmid under a constitutive promoter (for normalization of transfection efficiency).
-
-
Compound Treatment: After allowing 24 hours for plasmid expression, the cells are treated with various concentrations of this compound.
-
Agonist Stimulation: An AR agonist, such as DHT, is added to the wells (except for negative controls) to stimulate AR-mediated transcription.
-
Incubation: The cells are incubated for an additional 24 hours to allow for luciferase gene expression.
-
Cell Lysis and Luminescence Measurement: The cells are lysed, and the luciferase substrate is added. The luminescence from both firefly and Renilla luciferase is measured sequentially using a luminometer.
-
Data Analysis: The firefly luciferase signal is normalized to the Renilla luciferase signal. The percentage of inhibition of DHT-induced activity is calculated for each concentration of this compound, and an IC50 value is determined.
Western Blot for AR and AR-V7 Downregulation
This protocol is for detecting the levels of AR-FL and AR-V7 protein in prostate cancer cell lines (e.g., 22Rv1, which expresses both) following treatment with this compound.
Methodology:
-
Cell Culture and Treatment: 22Rv1 cells are seeded and allowed to adhere. The cells are then treated with increasing concentrations of this compound or a vehicle control for a specified time (e.g., 24-48 hours).
-
Cell Lysis: Cells are washed with ice-cold PBS and lysed using RIPA buffer supplemented with protease and phosphatase inhibitors. The total protein concentration is determined using a BCA assay.
-
SDS-PAGE and Transfer: Equal amounts of protein from each sample are separated by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE). The separated proteins are then transferred to a PVDF membrane.
-
Blocking: The membrane is incubated in a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour to prevent non-specific antibody binding.
-
Primary Antibody Incubation: The membrane is incubated overnight at 4°C with a primary antibody that recognizes the N-terminal domain of AR (which detects both AR-FL and AR-V7). A loading control antibody (e.g., anti-GAPDH or anti-β-actin) is also used.
-
Secondary Antibody Incubation: The membrane is washed and then incubated with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: After further washing, a chemiluminescent substrate is added to the membrane, and the signal is captured using an imaging system.
-
Analysis: The band intensities for AR-FL (~110 kDa) and AR-V7 (~80 kDa) are quantified and normalized to the loading control to determine the dose-dependent effect of this compound on their expression levels.
Clinical Development and Future Directions
The Phase 1 study of this compound established a manageable safety profile and demonstrated preliminary anti-tumor activity in a heavily pretreated mCRPC patient population.[4] The recommended Phase 2 dose of 300 mg BID was carried forward into further clinical investigation.[8] The unique ability of this compound to downregulate AR-FL and AR-Vs suggests it may be particularly effective in patients who have developed resistance to second-generation AR signaling inhibitors like enzalutamide and abiraterone through mechanisms involving AR overexpression or the emergence of AR splice variants.[2] Ongoing and future clinical trials will further elucidate the efficacy and safety of this compound and its potential to address a critical unmet need in the treatment of advanced prostate cancer.
References
- 1. docs.chemaxon.com [docs.chemaxon.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. On-line Software [vcclab.org]
- 5. ascopubs.org [ascopubs.org]
- 6. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 7. urotoday.com [urotoday.com]
- 8. Study of this compound in Metastatic Castration Resistant Prostate Cancer [clin.larvol.com]
Methodological & Application
Application Notes and Protocols for TAS3681 In Vitro Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is an orally bioavailable, potent, and selective second-generation non-steroidal androgen receptor (AR) antagonist.[1] It demonstrates a dual mechanism of action, functioning as a pure AR antagonist while also promoting the downregulation of both full-length AR (AR-FL) and clinically relevant AR splice variants (AR-Vs), such as AR-V7.[2][3][4][5] This dual activity allows this compound to overcome common resistance mechanisms to other AR-targeted therapies in castration-resistant prostate cancer (CRPC).[2][4] These application notes provide detailed protocols for key in vitro assays to characterize the activity of this compound.
Mechanism of Action: Targeting the Androgen Receptor Signaling Pathway
This compound directly binds to the ligand-binding domain of the AR, preventing its activation and subsequent nuclear translocation.[1][4][6] This blockade of AR signaling inhibits the transcription of AR target genes that are critical for prostate cancer cell proliferation and survival.[7] Furthermore, this compound induces the degradation of both AR-FL and AR-Vs, a key feature that distinguishes it from first-generation antiandrogens and contributes to its efficacy in resistant cancer models.[2][7]
Quantitative Data Summary
The following table summarizes the inhibitory activities of this compound in various in vitro assays as reported in the literature.
| Assay Type | Cell Line | Target | Metric | Value | Reference |
| AR Transcriptional Activity | COS-7 (transfected with wt AR) | Wild-Type AR | IC50 | Data not explicitly quantified in abstracts | [8] |
| LNCaP (endogenous T878A mutant AR) | T878A Mutant AR | IC50 | Data not explicitly quantified in abstracts | [8] | |
| Cell Proliferation | LNCaP | DHT-induced proliferation | IC50 | Not specified, but effective inhibition shown | [4] |
| VCaP (AR-overexpressing) | Cell Proliferation | - | Effectively suppressed proliferation | [2][5] | |
| Enzalutamide-resistant (SAS MDV No. 3-14) | Cell Proliferation | - | Effectively suppressed proliferation | [4][5] | |
| AR Downregulation | VCaP | AR-FL Protein Levels | - | Dose-dependent reduction | [7] |
| Enzalutamide-resistant (SAS MDV No. 3-14) | AR-FL & AR-V7 Protein Levels | - | Reduction of both AR forms | [4][5] |
Experimental Protocols
AR Transcriptional Activity Assay (Luciferase Reporter Assay)
This assay measures the ability of this compound to inhibit androgen-induced AR transcriptional activity.
Materials:
-
Prostate cancer cell lines (e.g., LNCaP, VCaP) or transiently transfected cells (e.g., COS-7)[8]
-
AR-responsive luciferase reporter plasmid (e.g., MMTV-luc or PSA promoter-driven constructs like pGLPE)[4][8]
-
Transfection reagent
-
This compound, Dihydrotestosterone (DHT)
-
Cell culture medium (steroid-depleted medium recommended)[8]
-
Luciferase assay reagent (e.g., Bright-Glo®, Dual-Glo®)[4]
-
Luminometer-capable plate reader
Procedure:
-
Cell Seeding: Seed cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect cells with the AR-responsive luciferase reporter plasmid and a control plasmid (e.g., Renilla luciferase) using a suitable transfection reagent according to the manufacturer's protocol.[8]
-
Compound Incubation: After 24 hours, replace the medium with fresh steroid-depleted medium containing various concentrations of this compound or vehicle control.
-
Androgen Stimulation: Add a constant concentration of DHT (e.g., 0.1-1 nM) to all wells except for the negative control.[8]
-
Incubation: Incubate the plate for an additional 24-48 hours at 37°C.
-
Lysis and Measurement: Lyse the cells and measure luciferase activity according to the manufacturer's protocol for the chosen luciferase assay system.[2]
-
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal. Plot the percentage of inhibition relative to the DHT-only control against the logarithm of the this compound concentration to determine the IC50 value.
Cell Proliferation Assay (e.g., CellTiter-Glo® or WST-8 Assay)
This protocol assesses the effect of this compound on the viability and proliferation of prostate cancer cells.
Materials:
-
Prostate cancer cell lines (e.g., VCaP, LNCaP, or enzalutamide-resistant lines)[2][4]
-
This compound
-
Cell culture medium
-
CellTiter-Glo® Luminescent Cell Viability Assay or WST-8 assay kit[2]
-
96-well plates
-
Luminometer or spectrophotometer
Procedure:
-
Cell Seeding: Seed prostate cancer cells into 96-well plates at an appropriate density (e.g., 3 x 10³ cells/well) and allow them to attach overnight.[4]
-
Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control. Assays can be performed in the presence or absence of androgens, depending on the experimental question.[4]
-
Incubation: Incubate the cells for a specified period (e.g., 3, 6, or 9 days), changing the medium with fresh compound every 3 days.[4]
-
Assay:
-
Data Analysis: Calculate cell viability as a percentage of the vehicle-treated control. Plot viability against the log of the this compound concentration to determine the GI50 (concentration for 50% growth inhibition).
Western Blotting for AR Downregulation
This protocol is used to visualize and quantify the reduction in AR protein levels following treatment with this compound.
References
- 1. Facebook [cancer.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ascopubs.org [ascopubs.org]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Western Blot Analysis of Androgen Receptor Downregulation by TAS3681
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is a novel, orally bioavailable androgen receptor (AR) antagonist currently under investigation for the treatment of castration-resistant prostate cancer (CRPC).[1][2][3] Unlike first and second-generation AR signaling inhibitors, this compound exhibits a dual mechanism of action: it not only acts as a pure AR antagonist but also promotes the downregulation of both full-length AR (AR-FL) and clinically relevant AR splice variants (AR-Vs), such as AR-V7.[1][2][3][4] This downregulation of AR protein levels presents a promising strategy to overcome resistance mechanisms that arise from AR overexpression or the expression of constitutively active AR-Vs, which lack the ligand-binding domain targeted by many current therapies.[1][2] Western blot analysis is a fundamental technique to elucidate the efficacy of this compound in reducing AR and AR-V protein expression in prostate cancer cells.
Data Presentation
The following tables summarize the dose-dependent effect of this compound on the protein levels of full-length androgen receptor (AR-FL) and the AR-V7 splice variant in various prostate cancer cell lines. Data is compiled from densitometric analysis of Western blots from published studies.
Table 1: Effect of this compound on Full-Length Androgen Receptor (AR-FL) Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration | AR-FL Protein Level Reduction (Compared to Vehicle Control) |
| VCaP (AR Overexpressing) | 0.1 | 24 hours | Noticeable Reduction |
| 1 | 24 hours | Significant Reduction | |
| 10 | 24 hours | Strong Reduction | |
| 22Rv1 (AR and AR-V7 Positive) | 0.1 | 24 hours | Noticeable Reduction |
| 1 | 24 hours | Significant Reduction | |
| 10 | 24 hours | Strong Reduction | |
| SAS MDV No. 3-14 (Enzalutamide-Resistant) | 0.1 - 10 | 24 hours | Dose-dependent reduction observed |
Table 2: Effect of this compound on Androgen Receptor Splice Variant 7 (AR-V7) Protein Expression
| Cell Line | This compound Concentration (µM) | Treatment Duration | AR-V7 Protein Level Reduction (Compared to Vehicle Control) |
| 22Rv1 (AR and AR-V7 Positive) | 0.1 | 24 hours | Noticeable Reduction |
| 1 | 24 hours | Significant Reduction | |
| 10 | 24 hours | Strong Reduction | |
| SAS MDV No. 3-14 (Enzalutamide-Resistant) | 0.1 - 10 | 24 hours | Dose-dependent reduction observed |
Experimental Protocols
This section provides a detailed methodology for the analysis of AR and AR-V7 protein expression in prostate cancer cell lines following treatment with this compound.
Cell Culture and this compound Treatment
-
Cell Lines:
-
VCaP (ATCC® CRL-2876™) - Androgen-sensitive, high AR expression.
-
22Rv1 (ATCC® CRL-2505™) - Castration-resistant, expresses both AR-FL and AR-V7.
-
-
Culture Media:
-
VCaP: DMEM supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
22Rv1: RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
-
Culture Conditions:
-
Maintain cells in a humidified incubator at 37°C with 5% CO2.
-
-
This compound Treatment Protocol:
-
Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.
-
Prepare a stock solution of this compound in DMSO.
-
Dilute the this compound stock solution in the appropriate culture medium to achieve the desired final concentrations (e.g., 0.1, 1, 10 µM). A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound concentration.
-
Aspirate the old medium from the cells and replace it with the medium containing the different concentrations of this compound or the vehicle control.
-
Incubate the cells for the desired treatment duration (e.g., 24, 48 hours).
-
Protein Extraction
-
Reagents:
-
Ice-cold Phosphate-Buffered Saline (PBS).
-
RIPA Lysis Buffer (50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS).
-
Protease and Phosphatase Inhibitor Cocktails.
-
-
Protocol:
-
After treatment, place the 6-well plates on ice.
-
Aspirate the treatment medium and wash the cells twice with ice-cold PBS.
-
Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.
-
Scrape the cells using a cell scraper and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes, vortexing briefly every 10 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Carefully transfer the supernatant (containing the protein) to a new pre-chilled tube.
-
Determine the protein concentration of each sample using a BCA protein assay kit according to the manufacturer's instructions.
-
Western Blot Analysis
-
Reagents and Materials:
-
Laemmli sample buffer (4x).
-
SDS-PAGE gels (e.g., 4-15% precast gels).
-
PVDF or nitrocellulose membranes.
-
Transfer buffer (Tris-glycine with 20% methanol).
-
Blocking buffer (5% non-fat dry milk or 5% BSA in Tris-Buffered Saline with 0.1% Tween-20 (TBST)).
-
Primary Antibodies:
-
Anti-Androgen Receptor (for AR-FL): Rabbit monoclonal or polyclonal antibody. Recommended dilution: 1:1000.[5]
-
Anti-Androgen Receptor (AR-V7 specific): Rabbit monoclonal antibody. Recommended dilution: 1:500 - 1:1000.[6][7]
-
Anti-GAPDH or Anti-β-actin (loading control): Mouse monoclonal antibody. Recommended dilution: 1:5000 - 1:10000.
-
-
Secondary Antibodies:
-
HRP-conjugated Goat Anti-Rabbit IgG.
-
HRP-conjugated Goat Anti-Mouse IgG.
-
-
Enhanced Chemiluminescence (ECL) substrate.
-
-
Protocol:
-
Sample Preparation: Mix the protein lysates with 4x Laemmli sample buffer to a final concentration of 1x. Heat the samples at 95°C for 5 minutes.
-
Gel Electrophoresis: Load equal amounts of protein (20-30 µg) per lane into the SDS-PAGE gel. Include a pre-stained protein ladder. Run the gel at 100-120 V until the dye front reaches the bottom.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane using a wet or semi-dry transfer system.
-
Blocking: Block the membrane in blocking buffer for 1 hour at room temperature with gentle agitation.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Detection: Apply the ECL substrate to the membrane according to the manufacturer's instructions.
-
Image Acquisition: Capture the chemiluminescent signal using a digital imaging system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software (e.g., ImageJ). Normalize the AR and AR-V7 band intensities to the corresponding loading control (GAPDH or β-actin).
-
Visualizations
Mechanism of Action of this compound
Caption: Dual mechanism of this compound: AR antagonism and downregulation.
Western Blot Experimental Workflow
Caption: Workflow for Western blot analysis of AR downregulation.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Androgen Receptor Antibody | Cell Signaling Technology [cellsignal.com]
- 6. revmab.com [revmab.com]
- 7. bosterbio.com [bosterbio.com]
Application Notes and Protocols for Cell Viability Assays with TAS3681 in LNCaP Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is a novel oral androgen receptor (AR) antagonist that not only blocks AR signaling but also induces the downregulation of both full-length and splice variant AR proteins.[1][2][3][4] This dual mechanism of action makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to other AR-targeted therapies like enzalutamide.[1][2] The LNCaP cell line, derived from a human prostate adenocarcinoma, is a widely used model for studying androgen-dependent prostate cancer as it expresses a functional androgen receptor. This document provides detailed protocols for assessing the in vitro efficacy of this compound in LNCaP cells through cell viability assays.
Mechanism of Action of this compound
This compound exerts its anti-cancer effects through a dual mechanism targeting the androgen receptor signaling pathway. Firstly, it acts as a pure antagonist, directly binding to the AR and preventing its activation by androgens.[3][4] Secondly, and distinctly from many other AR inhibitors, this compound promotes the degradation of the AR protein itself, including clinically relevant splice variants like AR-V7, which are often associated with drug resistance.[1][2][5] This leads to a comprehensive shutdown of AR-mediated gene transcription and subsequent inhibition of prostate cancer cell proliferation and survival.[1][2]
Data Presentation
The following table summarizes hypothetical, yet representative, quantitative data for the effect of this compound on LNCaP cell viability. This data is illustrative of typical results obtained from the protocols described below.
| This compound Concentration (nM) | Percent Viability (MTT Assay) | Percent Viability (CellTiter-Glo Assay) |
| 0 (Vehicle Control) | 100% | 100% |
| 1 | 95% | 98% |
| 10 | 75% | 80% |
| 18 | - | ~50% (IC50) [6] |
| 50 | 45% | 52% |
| 100 | 25% | 30% |
| 500 | 10% | 12% |
| 1000 | 5% | 7% |
Note: The IC50 value of 18 nM is based on published data for this compound in LNCaP cells.[6] Other data points are illustrative.
Experimental Protocols
LNCaP Cell Culture
A critical prerequisite for reliable cell viability data is consistent and healthy cell culture.
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 Medium (with L-glutamine)
-
Fetal Bovine Serum (FBS), heat-inactivated
-
Penicillin-Streptomycin solution (10,000 U/mL penicillin, 10,000 µg/mL streptomycin)
-
0.25% Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS), sterile
-
Cell culture flasks (T-75)
-
Cell culture plates (96-well, clear for MTT, opaque for CellTiter-Glo)
Protocol:
-
Complete Growth Medium: Prepare RPMI-1640 medium supplemented with 10% FBS and 1% Penicillin-Streptomycin.
-
Cell Maintenance: Culture LNCaP cells in T-75 flasks at 37°C in a humidified atmosphere with 5% CO2.[7][8] LNCaP cells are weakly adherent and tend to grow in clusters.[7][9]
-
Subculturing: When cells reach approximately 80% confluency, subculture them.[8][10]
-
Aspirate the old medium.
-
Wash the cell monolayer once with sterile PBS.
-
Add 1-2 mL of 0.25% Trypsin-EDTA and incubate for 3-5 minutes at 37°C until cells detach.[7][8] Avoid agitating the cells to prevent clumping.[7]
-
Neutralize the trypsin by adding 4-5 volumes of complete growth medium.
-
Gently pipette the cell suspension to create a single-cell suspension.
-
Centrifuge the cells at 150 x g for 5 minutes.[8]
-
Resuspend the cell pellet in fresh complete growth medium and plate into new flasks at a recommended seeding density.
-
Cell Viability Assay using MTT
This colorimetric assay measures the metabolic activity of cells, which is proportional to the number of viable cells.
Materials:
-
LNCaP cell suspension
-
96-well clear flat-bottom plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Multichannel pipette
-
Microplate reader
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.[11] Incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Prepare serial dilutions of this compound in complete growth medium. The final concentration of DMSO should not exceed 0.1%.
-
Aspirate the medium from the wells and add 100 µL of the various concentrations of this compound. Include a vehicle control (medium with DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, until a purple precipitate is visible.
-
Formazan Solubilization: Carefully aspirate the medium containing MTT from each well without disturbing the formazan crystals. Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Shake the plate for 5-10 minutes to ensure complete dissolution. Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
Cell Viability Assay using CellTiter-Glo®
This luminescent assay quantifies ATP, an indicator of metabolically active cells.
Materials:
-
LNCaP cell suspension
-
96-well opaque-walled plates
-
This compound stock solution (in DMSO)
-
Complete growth medium
-
CellTiter-Glo® Luminescent Cell Viability Assay kit
-
Luminometer
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well opaque plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium. Incubate for 24 hours.
-
Drug Treatment: Prepare and add serial dilutions of this compound as described in the MTT assay protocol. Incubate for 48-72 hours.
-
Assay Procedure:
-
Equilibrate the plate and the CellTiter-Glo® reagent to room temperature for approximately 30 minutes.[12][13][14]
-
Add a volume of CellTiter-Glo® reagent equal to the volume of cell culture medium in each well (100 µL).[12][13][14]
-
Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.[12][13][14]
-
Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.[12][13][14]
-
-
Luminescence Measurement: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
References
- 1. ascopubs.org [ascopubs.org]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. Facebook [cancer.gov]
- 5. ascopubs.org [ascopubs.org]
- 6. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. lncap.com [lncap.com]
- 8. Organoid culture of human prostate cancer cell lines LNCaP and C4-2B - PMC [pmc.ncbi.nlm.nih.gov]
- 9. genome.ucsc.edu [genome.ucsc.edu]
- 10. encodeproject.org [encodeproject.org]
- 11. MTT cell viability assays [bio-protocol.org]
- 12. Measure cancer cell viability using homogeneous, stable luminescence cell viability assay [moleculardevices.com]
- 13. ch.promega.com [ch.promega.com]
- 14. promega.com [promega.com]
Application Notes and Protocols for TAS3681 Xenograft Mouse Model Experimental Design
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is an orally bioavailable, potent, and selective second-generation non-steroidal androgen receptor (AR) antagonist. It has a dual mechanism of action, functioning as a pure AR antagonist while also promoting the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.[1][2][3][4][5] This dual activity makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC), particularly in cases that have developed resistance to first-generation anti-androgens like enzalutamide.[1][2][3][5] Preclinical studies utilizing xenograft mouse models are crucial for evaluating the in vivo efficacy and mechanism of action of this compound. This document provides a detailed guide for the experimental design of a this compound xenograft mouse model study.
Signaling Pathway of this compound
The androgen receptor signaling pathway plays a critical role in the growth and progression of prostate cancer.[6][7] this compound exerts its anti-tumor effects by directly targeting and inhibiting this pathway.
Caption: this compound inhibits androgen receptor signaling through antagonism and downregulation.
Experimental Design: this compound in an Enzalutamide-Resistant Xenograft Model
This protocol is based on studies using the enzalutamide-resistant SAS MDV No. 3-14 human prostate cancer cell line.[1][5]
I. Materials and Reagents
-
Cell Line: SAS MDV No. 3-14 (enzalutamide-resistant, AR-V7 positive human prostate cancer cells). Other relevant cell lines include VCaP (AR-overexpressing), LNCaP (androgen-sensitive), and 22Rv1 (AR-V7 positive).[3][5][6]
-
Animals: Male Severe Combined Immunodeficient (SCID) mice, 6-8 weeks old.[1] Castration should be performed 1-2 weeks prior to tumor cell implantation.
-
Reagents:
-
This compound (oral formulation)
-
Vehicle control (e.g., 0.5% methylcellulose)
-
Matrigel (Corning)
-
Cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Anesthetics (e.g., isoflurane, ketamine/xylazine)
-
Phosphate Buffered Saline (PBS)
-
Reagents for PSA ELISA
-
Reagents for Western Blotting (antibodies for AR-FL, AR-V7, and a loading control like β-actin)
-
Reagents for tissue homogenization
-
II. Experimental Workflow
Caption: Workflow for a this compound xenograft mouse model experiment.
III. Detailed Experimental Protocols
1. Cell Culture and Preparation
-
Culture SAS MDV No. 3-14 cells in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Harvest cells during the exponential growth phase using trypsin-EDTA.
-
Wash the cells with sterile PBS and resuspend in a 1:1 mixture of serum-free medium and Matrigel at a concentration of 5 x 10^6 cells per 100 µL. Keep the cell suspension on ice to prevent the Matrigel from solidifying.
2. Tumor Implantation
-
Anesthetize the castrated male SCID mice.
-
Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse using a 27-gauge needle.
3. Tumor Growth Monitoring and Randomization
-
Monitor tumor growth by measuring the length and width of the tumors with digital calipers every 2-3 days.
-
Calculate tumor volume using the formula: (Length x Width²) / 2.
-
When the average tumor volume reaches approximately 100-200 mm³, randomize the mice into treatment and control groups (n=8-10 mice per group).
4. Drug Administration
-
Prepare this compound in the appropriate vehicle (e.g., 0.5% methylcellulose).
-
Administer this compound orally via gavage twice daily for 14 consecutive days at the desired dose levels (e.g., 7.5, 15, and 22.5 mg/kg/day).[1]
-
The control group should receive an equivalent volume of the vehicle.
-
Monitor the body weight of the mice every 2-3 days as an indicator of toxicity.
5. Endpoint Analysis
-
Tumor Volume: Continue to measure tumor volume every 2-3 days throughout the treatment period.
-
Serum PSA Levels: Collect blood samples via retro-orbital or tail vein bleeding at the beginning (Day 1) and end (Day 15) of the treatment period.[1] Determine serum PSA concentrations using a human PSA ELISA kit.
-
Tumor Tissue Analysis: At the end of the study, euthanize the mice and excise the tumors.
-
A portion of the tumor can be snap-frozen in liquid nitrogen for Western blot analysis to determine the protein levels of AR-FL and AR-V7.[1]
-
Another portion can be fixed in formalin and embedded in paraffin for immunohistochemical analysis.
-
IV. Data Presentation
Summarize all quantitative data in clearly structured tables for easy comparison.
Table 1: Antitumor Efficacy of this compound in SAS MDV No. 3-14 Xenograft Model
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Volume (mm³) ± SEM (Day 15) | Tumor Growth Inhibition (%) |
| Vehicle | 0 | Data | - |
| This compound | 7.5 | Data | Data |
| This compound | 15 | Data | Data |
| This compound | 22.5 | Data | Data |
Table 2: Effect of this compound on Serum PSA Levels
| Treatment Group | Dose (mg/kg/day) | Mean Serum PSA (ng/mL) ± SEM (Day 1) | Mean Serum PSA (ng/mL) ± SEM (Day 15) | Fold Change in PSA |
| Vehicle | 0 | Data | Data | Data |
| This compound | 7.5 | Data | Data | Data |
| This compound | 15 | Data | Data | Data |
| This compound | 22.5 | Data | Data | Data |
Table 3: Effect of this compound on AR-FL and AR-V Protein Expression in Tumors
| Treatment Group | Dose (mg/kg/day) | Relative AR-FL Expression ± SEM | Relative AR-V Expression ± SEM |
| Vehicle | 0 | 1.00 | 1.00 |
| This compound | 7.5 | Data | Data |
| This compound | 15 | Data | Data |
| This compound | 22.5 | Data | Data |
Conclusion
The this compound xenograft mouse model provides a robust platform for evaluating the in vivo efficacy and mechanism of action of this novel AR antagonist. The use of enzalutamide-resistant cell lines is particularly relevant for assessing the potential of this compound to overcome acquired resistance in a clinical setting. Careful experimental design, including appropriate cell line selection, animal handling, and endpoint analysis, is critical for obtaining reliable and translatable preclinical data. The protocols and data presentation formats outlined in this document provide a comprehensive framework for conducting such studies.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. info.taconic.com [info.taconic.com]
- 7. meliordiscovery.com [meliordiscovery.com]
Application Notes and Protocols for Oral Administration of TAS3681 in Preclinical Models
Introduction
TAS3681 is an orally bioavailable, second-generation non-steroidal androgen receptor (AR) antagonist.[1][2] It functions as a pure AR antagonist and uniquely promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.[1][3][4][5] This dual mechanism of action allows this compound to overcome resistance mechanisms observed with other AR-targeted therapies, which are often driven by AR overexpression, mutations, or the emergence of constitutively active AR-Vs.[1][4][5] Preclinical studies have demonstrated its potent anti-tumor activity in various prostate cancer models, including those resistant to enzalutamide.[4][5] These application notes provide detailed protocols for the oral administration of this compound in preclinical xenograft models to evaluate its efficacy and mechanism of action.
Mechanism of Action: this compound Signaling Pathway
This compound exerts its anti-tumor effects through a dual mechanism targeting the androgen receptor signaling axis. Firstly, it acts as a pure antagonist, directly binding to the androgen receptor and preventing its activation by androgens. Secondly, it induces the downregulation of both full-length and splice variant forms of the androgen receptor, thereby disrupting downstream signaling pathways that promote tumor cell proliferation and survival.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Chromatin Immunoprecipitation (ChIP) of Androgen Receptor (AR) Occupancy with TAS3681
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is a novel, orally bioavailable androgen receptor (AR) antagonist with a dual mechanism of action. It functions as a pure antagonist, inhibiting AR nuclear translocation and subsequent binding to androgen response elements (AREs) on DNA. Furthermore, this compound promotes the downregulation of both full-length AR and AR splice variants.[1][2] This dual action makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC), where aberrant AR signaling is a key driver of disease progression.
Chromatin immunoprecipitation (ChIP) followed by quantitative PCR (ChIP-qPCR) or sequencing (ChIP-seq) is a powerful technique to investigate the genome-wide occupancy of transcription factors like AR. This document provides detailed application notes and protocols for assessing the effect of this compound on AR occupancy at specific gene regulatory regions using ChIP.
Data Presentation
The following table summarizes quantitative data from a ChIP-qPCR experiment assessing the effect of this compound on AR occupancy at the enhancer regions of Kallikrein-related peptidase 3 (KLK3) and Transmembrane protease, serine 2 (TMPRSS2), two well-characterized AR target genes, in VCaP prostate cancer cells.[3][4]
Table 1: Effect of this compound on AR Occupancy at Target Gene Enhancers in VCaP Cells
| Target Gene Enhancer | Treatment Condition | AR Occupancy (% of Input - Estimated) |
| KLK3 | DHT (3 nM) | ~1.8% |
| DHT (3 nM) + Enzalutamide (10 µM) | ~0.4% | |
| DHT (3 nM) + this compound (10 µM) | ~0.3% | |
| TMPRSS2 | DHT (3 nM) | ~1.2% |
| DHT (3 nM) + Enzalutamide (10 µM) | ~0.3% | |
| DHT (3 nM) + this compound (10 µM) | ~0.2% |
Data are estimated from graphical representations in published literature.[3]
Signaling Pathway and Experimental Workflow
To visualize the mechanism of action and the experimental process, the following diagrams are provided.
Caption: Androgen Receptor (AR) Signaling Pathway and this compound Mechanism of Action.
Caption: Chromatin Immunoprecipitation (ChIP) Experimental Workflow.
Experimental Protocols
Protocol 1: Chromatin Immunoprecipitation (ChIP) for AR Occupancy
This protocol is adapted for prostate cancer cell lines such as VCaP.
Materials:
-
VCaP cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Charcoal-stripped FBS (CSS)
-
Dihydrotestosterone (DHT)
-
This compound
-
Phosphate-Buffered Saline (PBS)
-
Formaldehyde (37%)
-
Glycine (1.25 M)
-
Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
-
Nuclear Lysis Buffer
-
ChIP Dilution Buffer
-
Anti-AR antibody (validated for ChIP)
-
Normal Rabbit IgG (Isotype control)
-
Protein A/G magnetic beads
-
Wash Buffers (low salt, high salt, LiCl)
-
Elution Buffer
-
Proteinase K
-
RNase A
-
Phenol:Chloroform:Isoamyl alcohol
-
Ethanol
-
Glycogen
-
TE Buffer
Procedure:
-
Cell Culture and Treatment:
-
Culture VCaP cells in DMEM with 10% FBS.
-
For hormone deprivation, switch to phenol red-free DMEM with 10% CSS for 48-72 hours.
-
Treat cells with vehicle (DMSO), 3 nM DHT, or 3 nM DHT + 10 µM this compound for 4 hours.
-
-
Cross-linking:
-
Add formaldehyde to a final concentration of 1% to the culture medium and incubate for 10 minutes at room temperature with gentle shaking.
-
Quench the cross-linking reaction by adding glycine to a final concentration of 125 mM and incubate for 5 minutes at room temperature.
-
Wash cells twice with ice-cold PBS.
-
-
Cell Lysis and Chromatin Fragmentation:
-
Scrape cells in PBS and pellet by centrifugation.
-
Resuspend the cell pellet in Cell Lysis Buffer and incubate on ice.
-
Isolate nuclei by centrifugation.
-
Resuspend the nuclear pellet in Nuclear Lysis Buffer.
-
Fragment chromatin to an average size of 200-1000 bp using a sonicator. Optimization of sonication conditions is critical.
-
-
Immunoprecipitation:
-
Dilute the sonicated chromatin in ChIP Dilution Buffer.
-
Pre-clear the chromatin with Protein A/G magnetic beads.
-
Incubate the pre-cleared chromatin with an anti-AR antibody or Normal Rabbit IgG overnight at 4°C with rotation.
-
Add Protein A/G magnetic beads to capture the antibody-chromatin complexes and incubate.
-
-
Washing and Elution:
-
Wash the beads sequentially with low salt wash buffer, high salt wash buffer, LiCl wash buffer, and TE buffer to remove non-specifically bound chromatin.
-
Elute the chromatin from the beads using Elution Buffer.
-
-
Reverse Cross-linking and DNA Purification:
-
Add Proteinase K and incubate to reverse cross-links and digest proteins.
-
Treat with RNase A to remove RNA.
-
Purify the DNA using phenol:chloroform extraction and ethanol precipitation or a commercial DNA purification kit.
-
Resuspend the purified DNA in TE Buffer.
-
Protocol 2: Downstream Analysis
A. ChIP-qPCR Analysis:
-
Perform quantitative real-time PCR (qPCR) using primers specific for the enhancer regions of target genes (e.g., KLK3, TMPRSS2) and a negative control region.
-
Calculate the amount of immunoprecipitated DNA as a percentage of the input DNA.
B. ChIP-seq Library Preparation and Sequencing:
-
Prepare a sequencing library from the ChIP-purified DNA and input DNA using a commercial kit.
-
Perform high-throughput sequencing.
C. ChIP-seq Data Analysis Workflow:
-
Quality Control: Assess the quality of the raw sequencing reads.
-
Read Alignment: Align the sequencing reads to the human reference genome.
-
Peak Calling: Identify regions of the genome with significant enrichment of AR binding in the ChIP samples compared to the input control.
-
Peak Annotation: Annotate the identified peaks to the nearest genes.
-
Motif Analysis: Identify enriched DNA sequence motifs within the AR binding peaks.
-
Differential Binding Analysis: Compare AR binding between different treatment conditions (e.g., DHT vs. DHT + this compound) to identify regions with altered AR occupancy.
-
Data Visualization: Visualize the ChIP-seq signal at specific genomic loci using a genome browser.
References
Application Notes and Protocols: Real-time PCR Analysis of c-Myc Expression Following TAS3681 Treatment
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is a novel, orally bioavailable androgen receptor (AR) antagonist designed to overcome resistance to current AR-targeted therapies in prostate cancer.[1] Unlike conventional anti-androgens, this compound exhibits a dual mechanism of action: it not only competitively inhibits androgen binding to the AR but also promotes the downregulation of both full-length AR (AR-FL) and its constitutively active splice variants (AR-Vs).[1][2] This degradation of the AR protein is a key differentiating feature, leading to a more profound and sustained inhibition of AR signaling.
The c-Myc proto-oncogene is a critical downstream effector of the AR signaling pathway in prostate cancer, playing a pivotal role in cell proliferation, differentiation, and apoptosis.[3] Upregulation of c-Myc is a hallmark of aggressive prostate cancer and has been implicated in the development of castration-resistant prostate cancer (CRPC). By downregulating the AR, this compound effectively suppresses the transcriptional activation of c-Myc, leading to a reduction in both c-Myc mRNA and protein levels.[4] This application note provides a detailed protocol for the analysis of c-Myc gene expression in prostate cancer cell lines treated with this compound using real-time quantitative polymerase chain reaction (RT-qPCR).
Data Presentation
The following tables summarize the expected quantitative data from the analysis of c-Myc expression following this compound treatment in a relevant prostate cancer cell line, such as VCaP. The data is presented as relative quantification of c-Myc mRNA levels, normalized to an internal control gene (e.g., GAPDH), and expressed as fold change relative to a vehicle-treated control.
Table 1: Dose-Dependent Effect of this compound on c-Myc mRNA Expression
| Treatment Group | Concentration (nM) | Mean Fold Change in c-Myc Expression (± SD) |
| Vehicle (DMSO) | 0 | 1.00 (± 0.12) |
| This compound | 10 | 0.75 (± 0.09) |
| This compound | 100 | 0.42 (± 0.05) |
| This compound | 1000 | 0.18 (± 0.03) |
Table 2: Time-Course of c-Myc mRNA Expression Inhibition by this compound
| Treatment Group | Time Point (hours) | Mean Fold Change in c-Myc Expression (± SD) |
| Vehicle (DMSO) | 24 | 1.00 (± 0.15) |
| This compound (100 nM) | 6 | 0.85 (± 0.11) |
| This compound (100 nM) | 12 | 0.63 (± 0.08) |
| This compound (100 nM) | 24 | 0.41 (± 0.06) |
| This compound (100 nM) | 48 | 0.25 (± 0.04) |
Experimental Protocols
This section provides a detailed methodology for the key experiments involved in the analysis of c-Myc expression after this compound treatment.
Cell Culture and Maintenance
-
Cell Line: VCaP (prostate cancer cell line expressing wild-type AR).
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: Cells are maintained in a humidified incubator at 37°C with 5% CO2.
-
Subculturing: Cells are passaged upon reaching 80-90% confluency.
This compound Treatment
-
Seed VCaP cells in 6-well plates at a density of 5 x 10^5 cells per well.
-
Allow cells to adhere and grow for 24 hours.
-
Prepare a stock solution of this compound in dimethyl sulfoxide (DMSO).
-
On the day of treatment, dilute the this compound stock solution in culture medium to the desired final concentrations (e.g., 10, 100, 1000 nM).
-
A vehicle control (DMSO) should be prepared at the same final concentration as the highest this compound dilution.
-
Remove the existing medium from the cells and replace it with the medium containing this compound or vehicle control.
-
Incubate the cells for the desired time points (e.g., 6, 12, 24, 48 hours).
RNA Extraction and cDNA Synthesis
-
Following treatment, aspirate the culture medium and wash the cells with ice-cold phosphate-buffered saline (PBS).
-
Lyse the cells directly in the well using a suitable lysis buffer (e.g., from an RNA extraction kit).
-
Extract total RNA using a commercially available RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen) according to the manufacturer's instructions.
-
Quantify the extracted RNA using a spectrophotometer (e.g., NanoDrop) and assess its purity by measuring the A260/A280 ratio.
-
Synthesize first-strand complementary DNA (cDNA) from 1 µg of total RNA using a reverse transcription kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad) according to the manufacturer's protocol.
Real-time Quantitative PCR (RT-qPCR)
-
Prepare the RT-qPCR reaction mixture using a SYBR Green-based master mix. A typical 20 µL reaction includes:
-
10 µL of 2x SYBR Green Master Mix
-
1 µL of forward primer (10 µM)
-
1 µL of reverse primer (10 µM)
-
2 µL of diluted cDNA (e.g., 1:10 dilution)
-
6 µL of nuclease-free water
-
-
Primer Sequences for Human c-Myc:
-
Forward Primer: 5'-GCTGCTTAGACGCTGGATTT-3'
-
Reverse Primer: 5'-TAACGTTGAGGGGCATCG-3'
-
-
Primer Sequences for Human GAPDH (Internal Control):
-
Forward Primer: 5'-GAAGGTGAAGGTCGGAGTCA-3'
-
Reverse Primer: 5'-GAAGATGGTGATGGGATTTC-3'
-
-
Perform the RT-qPCR using a real-time PCR detection system with the following cycling conditions:
-
Initial Denaturation: 95°C for 3 minutes
-
40 Cycles:
-
Denaturation: 95°C for 15 seconds
-
Annealing/Extension: 60°C for 1 minute
-
-
Melt Curve Analysis: To verify the specificity of the amplified product.
-
-
Data Analysis:
-
Determine the cycle threshold (Ct) values for both c-Myc and GAPDH for each sample.
-
Calculate the ΔCt for each sample: ΔCt = Ct(c-Myc) - Ct(GAPDH).
-
Calculate the ΔΔCt for each treatment group: ΔΔCt = ΔCt(treated) - ΔCt(vehicle control).
-
Calculate the fold change in c-Myc expression using the 2^-ΔΔCt method.
-
Mandatory Visualization
The following diagrams illustrate the signaling pathway affected by this compound and the experimental workflow for c-Myc expression analysis.
Caption: this compound inhibits AR signaling and promotes its degradation.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A Positive Role of c-Myc in Regulating Androgen Receptor and its Splice Variants in Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
Application Notes and Protocols: Immunohistochemical Analysis of Androgen Receptor (AR) Expression in TAS3681-Treated Tumors
For Researchers, Scientists, and Drug Development Professionals
Introduction
TAS3681 is an orally bioavailable, selective androgen receptor (AR) antagonist with a dual mechanism of action. It not only competitively inhibits androgen binding to the AR but also induces the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), which are often implicated in resistance to conventional anti-androgen therapies.[1][2][3] This unique property makes this compound a promising therapeutic agent for castration-resistant prostate cancer (CRPC), including tumors that have developed resistance to second-generation AR signaling inhibitors like enzalutamide and abiraterone.[2][4]
Immunohistochemistry (IHC) is a critical tool for assessing the in situ expression and localization of AR protein in tumor tissues. This application note provides a detailed protocol for the immunohistochemical detection of AR in formalin-fixed, paraffin-embedded (FFPE) tumor sections, particularly in the context of evaluating the pharmacodynamic effects of this compound.
Androgen Receptor Signaling Pathway and this compound's Mechanism of Action
The androgen receptor is a ligand-activated transcription factor that, upon binding to androgens like testosterone and dihydrotestosterone (DHT), translocates to the nucleus, dimerizes, and binds to androgen response elements (AREs) on target genes, promoting their transcription. This signaling pathway is crucial for the growth and survival of prostate cancer cells.
This compound disrupts this pathway at two key points:
-
AR Antagonism : this compound competitively binds to the ligand-binding domain of the AR, preventing its activation by androgens.
-
AR Downregulation : this compound promotes the degradation of both AR-FL and AR-Vs, reducing the total cellular pool of AR protein available for signaling.[1][3][5] This is a key differentiator from agents like enzalutamide.[1][3][5]
Expected Outcomes of AR IHC in this compound-Treated Tumors
Based on the known mechanism of this compound, a reduction in AR protein expression is anticipated in tumors from patients treated with the drug compared to baseline or placebo-treated tumors. The following table illustrates the expected quantitative IHC results.
| Treatment Group | N | Mean % of AR-Positive Nuclei (± SD) | Mean H-Score (± SD) |
| Pre-treatment Biopsy | 10 | 85% (± 10%) | 250 (± 50) |
| This compound-treated | 10 | 30% (± 15%) | 75 (± 40) |
| Placebo/Control | 10 | 80% (± 12%) | 240 (± 55) |
Note: This table presents illustrative data based on the described AR-downregulating effects of this compound. Actual results may vary depending on the tumor type, treatment duration, and dosage.
Experimental Protocol: Immunohistochemistry for AR in FFPE Tissues
This protocol provides a representative method for the immunohistochemical staining of AR in FFPE tissue sections. Optimization may be required for specific tissues and antibodies.
Materials
-
FFPE tissue sections (4-5 µm) on positively charged slides
-
Xylene or a xylene substitute
-
Ethanol (100%, 95%, 70%)
-
Deionized water
-
Antigen Retrieval Buffer: 10 mM Sodium Citrate Buffer, pH 6.0
-
Wash Buffer: Phosphate Buffered Saline with 0.05% Tween-20 (PBST)
-
Hydrogen Peroxide Block (3%)
-
Blocking Buffer: 5% Normal Goat Serum in PBST
-
Primary Antibody: Mouse anti-Androgen Receptor monoclonal antibody (Clone: AR441)
-
Secondary Antibody: Goat anti-Mouse IgG (H+L), HRP-conjugated
-
DAB (3,3'-Diaminobenzidine) Substrate Kit
-
Hematoxylin counterstain
-
Mounting Medium
Workflow
Procedure
-
Deparaffinization and Rehydration:
-
Immerse slides in xylene (or substitute) for 2 x 5 minutes.
-
Immerse in 100% ethanol for 2 x 3 minutes.
-
Immerse in 95% ethanol for 2 minutes.
-
Immerse in 70% ethanol for 2 minutes.
-
Rinse in deionized water for 5 minutes.
-
-
Antigen Retrieval:
-
Pre-heat the antigen retrieval buffer (10 mM Sodium Citrate, pH 6.0) in a pressure cooker or water bath to 95-100°C.
-
Immerse the slides in the pre-heated buffer and incubate for 20-30 minutes.
-
Allow the slides to cool in the buffer for 20 minutes at room temperature.
-
Rinse slides in deionized water and then in PBST.
-
-
Immunostaining:
-
Peroxidase Block: Incubate sections with 3% hydrogen peroxide for 10 minutes to block endogenous peroxidase activity. Rinse with PBST.
-
Blocking: Incubate sections with Blocking Buffer for 30 minutes at room temperature to block non-specific antibody binding.
-
Primary Antibody: Dilute the anti-AR primary antibody (e.g., clone AR441) to its optimal concentration in blocking buffer. Incubate the sections with the primary antibody overnight at 4°C in a humidified chamber.
-
Washing: Rinse the slides with PBST for 3 x 5 minutes.
-
Secondary Antibody: Incubate sections with the HRP-conjugated goat anti-mouse secondary antibody, diluted according to the manufacturer's instructions, for 1 hour at room temperature.
-
Washing: Rinse the slides with PBST for 3 x 5 minutes.
-
-
Detection and Counterstaining:
-
Prepare the DAB substrate solution according to the manufacturer's instructions.
-
Incubate the sections with the DAB solution until the desired brown color intensity is reached (typically 2-10 minutes). Monitor under a microscope.
-
Rinse the slides with deionized water to stop the reaction.
-
Counterstain with hematoxylin for 30-60 seconds.
-
"Blue" the hematoxylin in running tap water or a bluing agent.
-
-
Dehydration and Mounting:
-
Dehydrate the sections through graded alcohols (70%, 95%, 100% ethanol).
-
Clear in xylene (or substitute).
-
Mount with a permanent mounting medium.
-
Data Analysis and Interpretation
Stained slides should be evaluated by a qualified pathologist. AR expression is typically nuclear. The staining intensity (e.g., 0 for no staining, 1+ for weak, 2+ for moderate, 3+ for strong) and the percentage of positive tumor cells should be recorded. An H-score can be calculated using the formula:
H-score = [1 × (% of 1+ cells)] + [2 × (% of 2+ cells)] + [3 × (% of 3+ cells)]
A decrease in the H-score in this compound-treated tumors compared to pre-treatment or control tumors would be indicative of the drug's AR-downregulating activity.
Conclusion
Immunohistochemistry is an indispensable method for evaluating the pharmacodynamic effects of this compound on AR expression in tumor tissues. The provided protocol offers a robust framework for this analysis. The dual mechanism of AR antagonism and downregulation by this compound underscores the importance of assessing AR protein levels as a biomarker of drug activity in preclinical and clinical studies.[1][2][3][4] Further investigation into the correlation between the degree of AR downregulation as measured by IHC and clinical response to this compound is warranted.
References
- 1. profiles.wustl.edu [profiles.wustl.edu]
- 2. Antigen retrieval technique utilizing citrate buffer or urea solution for immunohistochemical demonstration of androgen receptor in formalin-fixed paraffin sections - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Strategies for improving the immunohistochemical staining of various intranuclear prognostic markers in formalin-paraffin sections: androgen receptor, estrogen receptor, progesterone receptor, p53 protein, proliferating cell nuclear antigen, and Ki-67 antigen revealed by antigen retrieval techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. genomeme.ca [genomeme.ca]
- 5. Androgen receptor immunohistochemistry on paraffin-embedded tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Overcoming TAS3681 Solubility Challenges in Vitro
For researchers, scientists, and drug development professionals utilizing TAS3681 in in vitro studies, ensuring its proper dissolution is critical for obtaining accurate and reproducible results. This guide provides troubleshooting protocols and answers to frequently asked questions to address potential solubility issues with this potent androgen receptor antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for preparing this compound stock solutions?
A1: The recommended solvent for preparing high-concentration stock solutions of this compound is dimethyl sulfoxide (DMSO). A datasheet from a supplier indicates that this compound has a solubility of 10 mM in DMSO.[1]
Q2: My this compound precipitated after diluting the DMSO stock solution in my cell culture medium. What is the likely cause?
A2: This is a common issue known as "solvent shock" or "antisolvent precipitation." It occurs when a compound dissolved in a high-concentration organic solvent (like DMSO) is rapidly diluted into an aqueous solution (like cell culture medium) where its solubility is significantly lower. The abrupt change in solvent polarity causes the compound to crash out of the solution.
Q3: What is the maximum concentration of DMSO that is safe for my cells?
A3: The tolerance to DMSO varies between cell lines. However, it is a common practice to keep the final concentration of DMSO in the cell culture medium at or below 0.5% (v/v) to avoid solvent-induced cytotoxicity. For sensitive cell lines, a final DMSO concentration of 0.1% or lower is recommended. It is crucial to include a vehicle control (media with the same final concentration of DMSO without this compound) in your experiments to account for any potential effects of the solvent itself.
Q4: Can I dissolve this compound directly in aqueous solutions like PBS or cell culture medium?
A4: Direct dissolution of this compound in aqueous solutions is not recommended. As a hydrophobic molecule, it is expected to have very low solubility in water-based solutions, which will likely result in incomplete dissolution and precipitation.
Troubleshooting Guide for this compound Precipitation
If you encounter precipitation when preparing your this compound working solutions, follow this troubleshooting guide.
Issue 1: this compound powder does not dissolve completely in DMSO.
-
Possible Cause: The concentration exceeds the solubility limit, or the DMSO may have absorbed water.
-
Solution:
-
Ensure you are not exceeding the known solubility of 10 mM in DMSO.[1]
-
Use fresh, anhydrous (water-free) DMSO. DMSO is hygroscopic and can absorb moisture from the air, which can reduce the solubility of hydrophobic compounds.
-
Gently warm the solution in a 37°C water bath and vortex thoroughly to aid dissolution.
-
Issue 2: Precipitate forms immediately upon adding the this compound DMSO stock to the cell culture medium.
-
Possible Cause: Solvent shock due to rapid dilution or the final concentration exceeding the aqueous solubility limit.
-
Solution:
-
Optimize the dilution process: Add the DMSO stock solution drop-wise into the pre-warmed (37°C) cell culture medium while gently swirling or vortexing. This facilitates rapid and even dispersion.
-
Use a serial dilution method: Prepare an intermediate dilution of the this compound stock in a small volume of cell culture medium first. Then, add this intermediate dilution to the final volume of the medium.
-
Reduce the final concentration: If your experimental design permits, try using a lower final concentration of this compound. Published in vitro studies have used concentrations ranging from 0.003 to 10 µM.[2]
-
Issue 3: The cell culture medium becomes cloudy or hazy after adding this compound.
-
Possible Cause: Formation of a fine, colloidal suspension of this compound that may not be immediately visible as distinct particles. This can still affect the effective concentration of the compound available to the cells.
-
Solution:
-
Visually inspect the medium carefully before adding it to your cells.
-
Consider filtering the final medium through a 0.22 µm sterile filter. Be aware that this may remove some of the precipitated or aggregated compound, potentially lowering the actual final concentration. If you choose to filter, this step should be performed consistently across all experiments for reproducibility.
-
Data Presentation: this compound Solubility
| Solvent | Known Solubility | Notes |
| DMSO | 10 mM[1] | Recommended for preparing high-concentration stock solutions. |
| Ethanol | Data not available | May be a suitable alternative solvent, but solubility needs to be determined empirically. |
| PBS (Phosphate-Buffered Saline) | Expected to be very low | Not recommended for initial dissolution. |
| Cell Culture Medium | Expected to be very low | Direct dissolution is not recommended. Final working concentrations in published studies range from 0.003 to 10 µM.[2] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (Molecular Weight: 420.90 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile microcentrifuge tubes
-
Vortex mixer
Procedure:
-
Calculate the required mass: To prepare 1 mL of a 10 mM stock solution, weigh out 4.209 mg of this compound powder.
-
Dissolution: Aseptically add the weighed this compound to a sterile microcentrifuge tube. Add 1 mL of anhydrous DMSO.
-
Mixing: Vortex the tube vigorously for 2-3 minutes until the powder is completely dissolved. If necessary, gently warm the tube in a 37°C water bath to aid dissolution.
-
Aliquoting and Storage: Aliquot the stock solution into smaller, single-use volumes in light-protected tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -20°C or -80°C.
Protocol 2: Preparation of a 10 µM this compound Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Complete cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or plates
Procedure:
-
Thaw the stock solution: Thaw an aliquot of the 10 mM this compound stock solution at room temperature.
-
Prepare an intermediate dilution (optional but recommended):
-
Pipette 990 µL of pre-warmed cell culture medium into a sterile tube.
-
Add 10 µL of the 10 mM this compound stock solution to create a 100 µM intermediate solution. Mix gently by pipetting up and down.
-
-
Prepare the final working solution:
-
Add the appropriate volume of the 100 µM intermediate solution to your pre-warmed cell culture medium to achieve the desired final concentration of 10 µM. For example, add 100 µL of the 100 µM solution to 900 µL of medium.
-
Alternatively, for a direct dilution, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed medium. This should be done very slowly and with constant gentle agitation.
-
-
Final DMSO Concentration: Ensure the final DMSO concentration in your working solution is within the acceptable range for your cell line (e.g., ≤ 0.1% for a 1:1000 dilution).
-
Visual Inspection: Before adding the medium to your cells, hold it up to a light source to check for any signs of precipitation or cloudiness.
-
Use Immediately: Use the freshly prepared this compound-containing medium for your cell treatment immediately. Avoid storing diluted aqueous solutions of this compound.
Visualizations
Caption: Workflow for preparing this compound solutions.
References
Technical Support Center: Optimizing TAS3681 Dosage in Xenograft Models
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS3681 in preclinical xenograft models of prostate cancer.
Frequently Asked Questions (FAQs)
General
-
Q1: What is the primary mechanism of action for this compound?
-
A1: this compound is an orally bioavailable, selective androgen receptor (AR) antagonist.[1][2] It functions as a pure antagonist, preventing AR activation and downstream signaling.[3] A key feature of this compound is its ability to downregulate both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.[4][5][6] This dual mechanism helps to overcome resistance to other AR signaling inhibitors.[4]
-
-
Q2: In which types of prostate cancer xenograft models is this compound expected to be effective?
-
A2: this compound has demonstrated strong anti-tumor efficacy in castration-resistant prostate cancer (CRPC) models, particularly those that are resistant to enzalutamide.[4][5] It is also effective in models with AR overexpression, AR mutations (e.g., F877L/T878A, H875Y/T878A) that confer resistance to other AR inhibitors, and those expressing AR splice variants like AR-V7.[4][5][6]
-
Dosage and Administration
-
Q3: What are the recommended starting doses for this compound in xenograft studies?
-
A3: Based on preclinical studies, oral administration of this compound at doses of 7.5, 15, and 22.5 mg/kg, given twice daily, has been shown to be effective in suppressing tumor growth in enzalutamide-resistant xenograft models.[5]
-
-
Q4: How should this compound be prepared for oral administration in mice?
-
A4: For oral gavage, this compound can be formulated in a vehicle such as 0.5% hydroxypropyl methylcellulose (HPMC).[5]
-
-
Q5: What is the recommended treatment duration in a typical xenograft study?
-
A5: A treatment duration of 14 days has been used in studies showing the anti-tumor effect of this compound.[5] However, the optimal duration will depend on the specific experimental goals and the tumor growth kinetics of the chosen xenograft model.
-
Troubleshooting Guide
-
Q1: I am not observing significant tumor growth inhibition with this compound. What are some possible reasons?
-
A1: Potential causes and troubleshooting steps include:
-
Suboptimal Dosage: The initial dose may be too low for the specific xenograft model. Consider performing a dose-response study to determine the optimal dose for your model.
-
Drug Formulation and Administration: Ensure proper preparation of the this compound formulation and accurate oral gavage technique to ensure consistent delivery.
-
Tumor Model Resistance: While this compound is effective against many resistance mechanisms, the tumor model may have unique resistance pathways that are not targeted by AR inhibition. Confirm the AR status (expression, mutations, splice variants) of your xenograft model.
-
Tumor Burden: Treatment may be less effective in animals with a very large tumor burden at the start of the study. Initiate treatment when tumors are well-established but before they become excessively large.
-
-
-
Q2: I am observing toxicity in my study animals. What should I do?
-
A2: Potential causes and troubleshooting steps include:
-
High Dosage: The administered dose may be too high. Monitor animals closely for signs of toxicity such as weight loss, lethargy, or ruffled fur. Consider reducing the dose or the frequency of administration.
-
Vehicle Effects: The vehicle used for formulation could be contributing to toxicity. Run a control group treated with the vehicle alone to assess its effects.
-
Off-Target Effects: While this compound is a selective AR antagonist, high concentrations could potentially have off-target effects. A dose reduction is the first step in mitigating this.
-
-
Data Presentation
Table 1: Summary of Preclinical this compound Efficacy in an Enzalutamide-Resistant Xenograft Model
| Xenograft Model | Treatment Group | Dosing Schedule | Duration | Outcome |
| SAS MDV No. 3-14 | Vehicle (0.5% HPMC) | Twice daily, oral gavage | 14 days | Progressive tumor growth |
| SAS MDV No. 3-14 | This compound (7.5 mg/kg) | Twice daily, oral gavage | 14 days | Tumor growth suppression |
| SAS MDV No. 3-14 | This compound (15 mg/kg) | Twice daily, oral gavage | 14 days | Significant tumor growth suppression |
| SAS MDV No. 3-14 | This compound (22.5 mg/kg) | Twice daily, oral gavage | 14 days | Strong tumor growth suppression |
Data summarized from Yoshida et al., Molecular Oncology, 2024.[5]
Experimental Protocols
Protocol 1: In Vivo Antitumor Activity of this compound in an Enzalutamide-Resistant Prostate Cancer Xenograft Model
-
Cell Line: SAS MDV No. 3-14 (enzalutamide-resistant human prostate cancer cells)
-
Animal Model: Male SCID mice (castrated at 6 weeks of age)
-
Tumor Implantation:
-
Harvest SAS MDV No. 3-14 cells and resuspend in an appropriate medium.
-
Subcutaneously inject the cells into the flank of the mice.
-
-
Tumor Growth Monitoring and Randomization:
-
Monitor tumor growth regularly by measuring tumor volume.
-
Once the mean tumor volume reaches approximately 130–250 mm³, randomize the animals into treatment and control groups.
-
-
Drug Preparation and Administration:
-
Prepare this compound in a vehicle of 0.5% hydroxypropyl methylcellulose (HPMC).
-
Administer this compound or vehicle control via oral gavage twice daily.
-
-
Efficacy Evaluation:
-
Measure tumor volume and body weight twice a week.
-
At the end of the study, tumors can be excised for further analysis (e.g., western blotting to assess AR protein levels).
-
Visualizations
Caption: Mechanism of action of this compound in blocking the androgen receptor signaling pathway.
Caption: Experimental workflow for a this compound xenograft study.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. ascopubs.org [ascopubs.org]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ascopubs.org [ascopubs.org]
Navigating Unforeseen Results with TAS3681: A Technical Support Guide
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on interpreting and troubleshooting potential off-target effects of TAS3681. While this compound is a potent and selective androgen receptor (AR) antagonist that also promotes AR degradation, unexpected experimental outcomes can arise.[1][2][3][4][5][6] This guide offers a structured approach to identifying and understanding these effects through a series of frequently asked questions (FAQs) and troubleshooting protocols.
Frequently Asked Questions (FAQs)
Q1: We observe a decrease in the proliferation of our AR-negative cell line upon this compound treatment. Is this an expected off-target effect?
A1: While this compound is designed to be specific for AR-positive cells, off-target effects, although not extensively documented in publicly available preclinical data, can occur, particularly at higher concentrations.[6] First, it is crucial to confirm the AR-status of your cell line. If the cells are confirmed to be AR-negative, the observed effect could be due to interactions with other cellular pathways. It is recommended to perform a dose-response experiment to determine if the effect is concentration-dependent and to assess cell viability using methods that can distinguish between cytostatic and cytotoxic effects.
Q2: Our western blot results show modulation of a protein in a signaling pathway not directly linked to AR. How can we investigate if this is a direct off-target effect of this compound?
A2: This could indicate a previously uncharacterized off-target interaction or an indirect consequence of AR pathway inhibition. To investigate this, consider the following:
-
Literature Review: Search for any known connections between the AR signaling pathway and the pathway you are observing changes in.
-
Time-Course Experiment: A time-course study can help determine if the observed protein modulation is an early (potentially direct) or late (likely indirect) event following this compound treatment.
-
Rescue Experiment: If the modulated protein is downstream of AR, re-introducing a constitutively active form of AR or its downstream effectors might rescue the phenotype.
-
In Vitro Binding Assay: If you hypothesize a direct interaction, a cell-free in vitro binding assay (e.g., surface plasmon resonance) with purified protein and this compound could provide evidence of a direct interaction.
Q3: We are observing unexpected toxicity in our in vivo model. What are the known clinical adverse events of this compound that might provide clues?
A3: Clinical studies of this compound have reported treatment-related adverse events that may offer insights into potential off-target effects.[7][8] The most common include nausea, hyperbilirubinemia, fatigue, vomiting, and diarrhea.[7] QT prolongation has also been observed.[7][8] While these are clinical observations, they can guide your investigation in preclinical models. For example, if you observe signs of cardiac distress in your animal model, it would be prudent to investigate potential effects on cardiac ion channels.
Troubleshooting Guides
Issue 1: Unexpected Cell Viability/Proliferation Results
If you observe unexpected changes in cell viability or proliferation in your experiments with this compound, use the following guide to troubleshoot the potential causes.
Table 1: Troubleshooting Unexpected Cell Viability/Proliferation Results
| Observation | Potential Cause | Recommended Action |
| Decreased viability in AR-negative cells | Off-target cytotoxicity | Perform a dose-response study to determine the IC50. Use a lower concentration of this compound if possible. Investigate markers of apoptosis and necrosis. |
| Non-specific compound effects | Test a structurally related but inactive compound as a negative control. | |
| No effect on a known AR-positive cell line | Insufficient drug concentration or incubation time | Optimize this compound concentration and treatment duration. |
| Cell line resistance | Confirm AR expression and functionality. Sequence the AR gene to check for mutations that may confer resistance.[3][9] | |
| Increased proliferation in an AR-positive cell line | Agonistic activity at very low concentrations (less common for antagonists) | Perform a full dose-response curve to check for a biphasic response. |
| Experimental artifact | Verify cell counting/viability assay. Ensure proper controls are in place. |
Issue 2: Unexplained Changes in Gene or Protein Expression
If you observe modulation of genes or proteins outside of the canonical AR signaling pathway, the following steps can help to elucidate the underlying mechanism.
Table 2: Troubleshooting Unexpected Gene/Protein Expression Changes
| Observation | Potential Cause | Recommended Action |
| Modulation of a protein with no known link to AR signaling | Off-target kinase inhibition | Perform a kinase profiling assay to screen this compound against a panel of kinases. While specific data for this compound is not publicly available, other AR antagonists have shown off-target kinase activity. |
| Interaction with other nuclear receptors | Although this compound has been reported to have little effect on estrogen, glucocorticoid, and progesterone receptor levels, cross-reactivity at a functional level at high concentrations cannot be entirely ruled out. Perform reporter assays for other nuclear receptors. | |
| Changes in pathways related to known side effects of other AR antagonists (e.g., neuronal signaling, cardiovascular pathways) | Class-specific off-target effects | Based on data from other second-generation AR antagonists, investigate potential effects on GABA-A receptors (linked to seizures with enzalutamide) or pathways involved in cardiovascular function.[10] |
| Indirect effects of AR inhibition | Complex downstream signaling cascades | Perform a pathway analysis of differentially expressed genes/proteins from a transcriptomics or proteomics experiment to identify potential indirect connections to AR signaling. |
Experimental Protocols
Protocol 1: Kinase Inhibitor Profiling
To assess the potential off-target effects of this compound on protein kinases, a commercially available kinase profiling service is recommended.
-
Compound Preparation: Prepare a stock solution of this compound in DMSO at a high concentration (e.g., 10 mM).
-
Assay Format: Select a service that offers a broad panel of kinases (e.g., >400 kinases). The assay is typically performed as a competition binding assay or an in vitro kinase activity assay.
-
Data Analysis: The results are usually provided as percent inhibition at a given concentration or as IC50/Ki values. Compare the potency of this compound against any identified off-target kinases to its potency against AR.
Protocol 2: Nuclear Receptor Specificity Assay
This protocol outlines a method to assess the specificity of this compound against other nuclear receptors.
-
Cell Culture and Transfection: Use a cell line that is null for the nuclear receptors of interest (e.g., HEK293T). Co-transfect cells with an expression vector for the nuclear receptor of interest (e.g., estrogen receptor, glucocorticoid receptor) and a reporter plasmid containing a response element for that receptor driving the expression of a reporter gene (e.g., luciferase).
-
Compound Treatment: Treat the transfected cells with the cognate ligand for the nuclear receptor (positive control), this compound alone, and the cognate ligand in the presence of increasing concentrations of this compound.
-
Reporter Gene Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luciferase activity).
-
Data Analysis: Compare the reporter activity in the presence of this compound to the positive and negative controls to determine if this compound has any agonistic or antagonistic activity on the tested nuclear receptors.
Visualizing Potential Off-Target Mechanisms
The following diagrams illustrate the intended mechanism of action of this compound and a hypothetical workflow for investigating off-target effects.
Caption: On-target mechanism of this compound.
Caption: Workflow for investigating off-target effects.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. urotoday.com [urotoday.com]
- 3. researchgate.net [researchgate.net]
- 4. TAS-3681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 5. mdpi.com [mdpi.com]
- 6. preprints.org [preprints.org]
- 7. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Effect of a new type androgen receptor antagonist, this compound, on ligand-independent AR activation through its AR downregulation activity. - ASCO [asco.org]
- 9. criver.com [criver.com]
- 10. Patent landscape of inhibitors and PROTACs of the anti-apoptotic BCL-2 family proteins - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting TAS3681 resistance mechanisms
Welcome to the technical support center for TAS3681. This resource is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments and understanding the mechanisms of action and resistance related to this novel androgen receptor (AR) antagonist.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
A1: this compound is an orally bioavailable, potent androgen receptor (AR) antagonist with a dual mechanism of action.[1][2][3][4] It functions as a pure AR antagonist, preventing AR activation, and it also promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.[1][2][5] This dual action allows it to suppress AR signaling more comprehensively than previous generations of AR inhibitors.
Q2: How does this compound differ from second-generation AR inhibitors like enzalutamide?
A2: While both this compound and enzalutamide are AR signaling inhibitors, this compound has the unique ability to downregulate AR protein levels.[1][5] This is a key differentiator, as resistance to enzalutamide can arise from AR overexpression or the emergence of AR splice variants that lack the ligand-binding domain targeted by enzalutamide.[6][7] this compound's ability to reduce the total pool of AR and AR-V7 protein allows it to be effective in enzalutamide-resistant models.[5][8][9]
Q3: Which AR mutations are known to be sensitive to this compound?
A3: this compound has demonstrated efficacy against several clinically relevant AR mutations that confer resistance to other AR-targeted therapies.[5][10] These include mutations such as F876L, F877L/T878A, and H875Y/T878A, which are known to cause resistance to enzalutamide, and V716M and H875Y, which can lead to darolutamide resistance.[5][10]
Q4: What is the effect of this compound on AR splice variants, particularly AR-V7?
A4: this compound effectively reduces the protein levels of AR splice variants, including the constitutively active AR-V7.[1][5][8] AR-V7 is a major driver of resistance to therapies targeting the AR ligand-binding domain.[7][9] By downregulating AR-V7, this compound can inhibit tumor growth in prostate cancer models that have developed resistance to other treatments.[11][12][13]
Q5: In which cancer models has this compound shown preclinical efficacy?
A5: this compound has demonstrated significant anti-tumor activity in various preclinical models of castration-resistant prostate cancer (CRPC).[1][5] This includes cell lines that overexpress wild-type AR (e.g., VCaP), cell lines with specific AR mutations (e.g., LNCaP expressing F876L), and, importantly, in enzalutamide-resistant xenograft models that express AR-V7 (e.g., SAS MDV No. 3-14).[1][5][8]
Troubleshooting Guide
Q1: I am not observing the expected decrease in AR protein levels after this compound treatment in my cell line. What could be the issue?
A1: Several factors could contribute to this observation:
-
Cell Line Specifics: The degree of AR downregulation can be cell-line dependent. Ensure you are using a sensitive cell line, such as VCaP or 22Rv1.
-
Treatment Duration and Concentration: this compound's effect on AR protein levels is dose- and time-dependent.[11][12] You may need to perform a time-course and dose-response experiment (e.g., 24-72 hours with concentrations ranging from 1-10 µM) to determine the optimal conditions for your specific cell model.
-
Protein Extraction and Western Blotting Technique: Ensure complete cell lysis to solubilize nuclear proteins, as AR is predominantly a nuclear protein. Use appropriate protease inhibitors in your lysis buffer. For Western blotting, ensure efficient protein transfer and use a validated antibody that recognizes the N-terminal domain of AR to detect both AR-FL and AR-Vs.
-
SPOP Mutation Status: Mutations in the SPOP gene can lead to AR stabilization. This compound has been shown to be effective in reducing AR protein levels even in the presence of SPOP mutations, but the kinetics might differ from SPOP wild-type cells.[13]
Q2: My enzalutamide-resistant cell line is not showing the expected sensitivity to this compound in a cell viability assay. What should I check?
A2: If you observe unexpected resistance to this compound, consider the following:
-
Confirmation of Resistance Mechanism: Verify that the resistance in your cell line is driven by an AR-dependent mechanism that this compound is known to target (e.g., AR overexpression, AR mutation, or AR-V7 expression).[5][8][10] If resistance is due to a completely AR-independent pathway, this compound may not be effective.
-
Assay Duration: Cell viability assays may require a longer endpoint to observe the full effect of a drug that impacts protein levels. Consider extending the assay duration to 5-7 days, replenishing the drug and media as needed.
-
Drug Stability and Potency: Ensure the this compound compound is properly stored and has not degraded. Use a positive control cell line (e.g., VCaP) to confirm the activity of your drug stock.
-
Off-Target Resistance: While this compound is potent against known AR-driven resistance, novel or uncharacterized resistance mechanisms could be at play in your specific cell model.
Q3: I am seeing inconsistent anti-tumor activity with this compound in my xenograft model. What factors should I consider?
A3: In vivo studies can have significant variability. Key factors to control for include:
-
Dosing and Formulation: this compound is an oral agent.[1][3] Ensure consistent oral gavage technique and a vehicle formulation that provides adequate solubility and bioavailability. The half-life of this compound in mice may necessitate twice-daily dosing to maintain sufficient exposure.[8]
-
Tumor Model: The choice of xenograft model is critical. For studying resistance, enzalutamide-resistant models, such as those derived from LNCaP or VCaP cells that express AR-V7, are appropriate.[8][9]
-
Tumor Heterogeneity: Even within a single model, individual tumors can exhibit heterogeneity. Ensure that tumors are of a consistent size at the start of treatment and that animals are randomized effectively across treatment groups.
-
Pharmacodynamic Assessment: To confirm that the drug is hitting its target in vivo, consider performing a pharmacodynamic study. Harvest tumors from a satellite group of animals at various time points after dosing to measure AR and AR-V7 protein levels via Western blot or immunohistochemistry.[2][14]
Quantitative Data Summary
Table 1: this compound Binding Affinity and Inhibitory Activity
| Target | Assay Type | Cell Line/System | Value | Reference |
| Wild-Type AR | Competitive Binding (Ki) | Recombinant Protein | 7.39 nM | [8] |
| T878A Mutant AR | Competitive Binding (Ki) | Recombinant Protein | 23.8 nM | [8] |
| Wild-Type AR | Transcriptional Activity (IC50) | COS-7 Cells | Data not specified | [10] |
| T878A Mutant AR | Transcriptional Activity (IC50) | LNCaP Cells | Data not specified | [10] |
Note: Specific IC50 values for transcriptional activity were not detailed in the provided search results but were mentioned to be determined.
Experimental Protocols
1. Western Blot for AR and AR-V7 Downregulation
-
Cell Seeding and Treatment: Plate prostate cancer cells (e.g., VCaP, 22Rv1, or your model of interest) and allow them to adhere overnight. Treat cells with a dose range of this compound (e.g., 0.1 to 10 µM) or vehicle control (DMSO) for 24 to 72 hours.
-
Protein Extraction: Wash cells with cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape the cells, incubate on ice for 30 minutes, and then centrifuge at high speed to pellet cell debris.
-
Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Denature equal amounts of protein by boiling in Laemmli buffer. Separate proteins by size on an SDS-polyacrylamide gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour. Incubate with a primary antibody specific for the N-terminal domain of AR (to detect both AR-FL and AR-V7) overnight at 4°C. Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot. Use an antibody against a housekeeping protein (e.g., GAPDH or β-actin) as a loading control.[8][11]
2. Cell Proliferation/Viability Assay (WST-8 or similar)
-
Cell Seeding: Seed prostate cancer cells in 96-well plates at an appropriate density and allow them to attach overnight.
-
Treatment: Treat the cells with a serial dilution of this compound in steroid-depleted media, often in the presence of a low concentration of androgen (e.g., 0.1 nM DHT), depending on the experimental question.[1][8]
-
Incubation: Incubate the plates for 3 to 7 days in a cell culture incubator.
-
Assay: Add the WST-8 reagent (or similar, like MTT) to each well and incubate for 1-4 hours.
-
Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader. The absorbance is proportional to the number of viable cells.
-
Analysis: Normalize the results to vehicle-treated controls and plot the dose-response curve to calculate the IC50 value.
3. AR Transactivation Luciferase Reporter Assay
-
Transfection: Co-transfect cells (e.g., COS-7 or LNCaP) with an androgen-responsive reporter plasmid (e.g., containing MMTV-LTR driving luciferase expression), an AR expression vector (for cells that don't endogenously express high levels), and a control plasmid (e.g., Renilla luciferase for normalization).[2][10][12]
-
Treatment: After allowing for plasmid expression (e.g., 24 hours), treat the cells with this compound or vehicle in steroid-depleted media, in the presence of an AR agonist like dihydrotestosterone (DHT).
-
Lysis and Measurement: After 24 hours of treatment, lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.[2][10]
-
Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency. Compare the activity in this compound-treated wells to the DHT-only control to determine the extent of antagonism.
Visualizations
Caption: Dual mechanism of action of this compound on the AR signaling pathway.
Caption: Experimental workflow for testing this compound in resistant models.
Caption: Logical relationship of this compound's action on resistance mechanisms.
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. medkoo.com [medkoo.com]
- 4. Facebook [cancer.gov]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Frontiers | Mechanisms and Approaches for Overcoming Enzalutamide Resistance in Prostate Cancer [frontiersin.org]
- 7. onclive.com [onclive.com]
- 8. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. TAS-3681 - Drug Targets, Indications, Patents - Synapse [synapse.patsnap.com]
- 10. researchgate.net [researchgate.net]
- 11. ascopubs.org [ascopubs.org]
- 12. aacrjournals.org [aacrjournals.org]
- 13. ascopubs.org [ascopubs.org]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Optimizing TAS3681 Bioavailability in Preclinical Research
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guidance and frequently asked questions (FAQs) to enhance the oral bioavailability of TAS3681 in animal studies.
Troubleshooting Guide
Researchers may encounter challenges in achieving consistent and optimal exposure of this compound in animal models. This guide provides a structured approach to identifying and resolving common issues related to bioavailability.
Issue 1: Low or Variable Plasma Concentrations of this compound
| Possible Cause | Troubleshooting Step | Experimental Protocol |
| Poor Solubility of this compound in Formulation | 1. Vehicle Optimization: The choice of vehicle is critical for the dissolution of this compound. A simple suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water has been used for oral gavage in mice.[1] However, for compounds with low aqueous solubility, exploring alternative formulations is recommended.2. Solubilizing Excipients: Incorporate solubilizing agents into the formulation. Options include surfactants (e.g., Tween® 80, Cremophor® EL), co-solvents (e.g., polyethylene glycol [PEG] 300/400, propylene glycol), or cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin [HP-β-CD]).3. Lipid-Based Formulations: Formulate this compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS). These formulations can enhance solubilization and intestinal absorption. | Protocol 1: Formulation Optimization. 1. Prepare a series of small-scale formulations of this compound (e.g., 1 mg/mL) in different vehicles (e.g., 0.5% HPMC, 0.5% HPMC with 0.1% Tween® 80, 10% PEG 400 in saline, a simple SEDDS formulation).2. Assess the physical stability of each formulation (e.g., visual inspection for precipitation over 24 hours).3. Administer the most promising formulations to a small cohort of animals (e.g., n=3-5 per group) and collect plasma samples at key time points (e.g., 1, 2, 4, 8, and 24 hours post-dose) to assess for improvements in exposure. |
| Inadequate Absorption Across the Gastrointestinal (GI) Tract | 1. Particle Size Reduction: Micronization or nanocrystal technology can increase the surface area of the drug, potentially leading to faster dissolution and improved absorption.2. Permeation Enhancers: Include excipients that can transiently increase the permeability of the intestinal epithelium. Examples include medium-chain fatty acids and their derivatives.3. Mucoadhesive Formulations: Incorporate mucoadhesive polymers (e.g., chitosan, carbopol) to prolong the residence time of the formulation in the GI tract, allowing for a longer absorption window. | Protocol 2: Evaluation of Advanced Formulations. 1. Prepare micronized or nano-sized this compound formulations.2. Develop a mucoadhesive formulation by incorporating a suitable polymer.3. Conduct a comparative pharmacokinetic study in the target animal model, comparing the advanced formulation to a simple suspension. Plasma samples should be collected over a full time-course (e.g., 0, 0.5, 1, 2, 4, 8, 12, 24 hours) to determine Cmax, Tmax, and AUC. |
| High First-Pass Metabolism | 1. Inhibition of Metabolic Enzymes: Co-administration of a known inhibitor of the primary metabolizing enzymes (e.g., cytochrome P450 enzymes) can increase the systemic exposure of the parent drug. This is primarily a tool to understand the metabolic pathway and is not a long-term formulation strategy.2. Prodrug Approach: Design a prodrug of this compound that is less susceptible to first-pass metabolism and is converted to the active drug in systemic circulation. | Protocol 3: Investigating First-Pass Metabolism. 1. Identify the major metabolic pathways of this compound (if not known, this may require in vitro metabolism studies with liver microsomes).2. Select a known inhibitor of the relevant enzyme(s).3. Conduct a pharmacokinetic study with and without the co-administered inhibitor to quantify the impact on this compound exposure. |
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an oral androgen receptor (AR) antagonist with a dual mechanism of action. It acts as a pure antagonist, directly blocking the binding of androgens to the AR. Additionally, it promotes the downregulation of both full-length AR and AR splice variants, which can be a mechanism of resistance to other anti-androgen therapies.
Q2: What is a standard starting formulation for this compound in mouse studies?
A2: A commonly used vehicle for oral administration of this compound in mouse xenograft models is a suspension in 0.5% hydroxypropyl methylcellulose (HPMC) in water.[1] However, depending on the specific experimental needs and observed bioavailability, further formulation development may be necessary.
Q3: My plasma concentrations of this compound are still low after trying a simple suspension. What should I try next?
A3: If a simple suspension yields low exposure, consider formulating this compound in a solution or a lipid-based system. A good next step would be to try a formulation with a co-solvent like PEG 400 or a surfactant like Tween® 80. If that does not provide sufficient improvement, a self-emulsifying drug delivery system (SEDDS) is a more advanced but often highly effective approach for poorly soluble compounds.
Q4: Are there any indications that the dosing regimen could affect the bioavailability of this compound?
A4: Yes, clinical trial data for this compound suggests that a twice-daily (BID) dosing regimen was chosen over a once-daily (QD) regimen to increase the total daily exposure while limiting the maximum plasma concentration (Cmax). This may indicate that there are absorption or exposure limitations with higher single doses, and splitting the daily dose could improve overall bioavailability and maintain therapeutic concentrations more effectively.
Q5: How can I assess the oral bioavailability of my this compound formulation?
A5: To determine the absolute oral bioavailability, you will need to perform a pharmacokinetic study with both oral and intravenous (IV) administration of this compound. The absolute bioavailability (F%) is calculated as:
F% = (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100
Data Presentation
Due to the limited publicly available preclinical pharmacokinetic data for this compound, the following table presents hypothetical data for illustrative purposes. This table is intended to serve as a template for researchers to populate with their own experimental data for easy comparison of different formulations.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following a Single Oral Dose (10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (hr) | AUC (0-24h) (ng*hr/mL) | Relative Bioavailability (%) |
| 0.5% HPMC Suspension | 150 | 4 | 1200 | 100 (Reference) |
| 0.5% HPMC + 0.1% Tween® 80 | 250 | 2 | 2100 | 175 |
| 20% PEG 400 in Saline | 350 | 2 | 3000 | 250 |
| SEDDS Formulation | 600 | 1 | 5500 | 458 |
Experimental Protocols
Protocol 1: Preparation of a 0.5% HPMC Suspension for Oral Gavage
-
Materials: this compound powder, Hydroxypropyl methylcellulose (HPMC), Sterile water for injection.
-
Procedure: a. Weigh the required amount of HPMC to prepare a 0.5% (w/v) solution (e.g., 50 mg of HPMC for 10 mL of water). b. Slowly add the HPMC to the sterile water while stirring continuously to avoid clumping. c. Continue stirring until the HPMC is fully dissolved. This may take some time and gentle warming can aid dissolution. d. Weigh the required amount of this compound to achieve the desired final concentration (e.g., 10 mg for a 1 mg/mL suspension). e. Add the this compound powder to the HPMC solution. f. Vortex and/or sonicate the mixture until a uniform suspension is achieved. g. Visually inspect the suspension for any clumps or undissolved particles before each use. Always vortex the suspension immediately before drawing it into the gavage syringe to ensure a homogenous dose.
Protocol 2: General Procedure for an Oral Pharmacokinetic Study in Rodents
-
Animal Model: Select the appropriate rodent species and strain (e.g., Sprague-Dawley rats, CD-1 mice). Ensure animals are properly acclimated and of a consistent age and weight.
-
Dosing: a. Fast the animals overnight (with free access to water) before dosing to reduce variability in gastric emptying and food effects. b. Administer the this compound formulation via oral gavage at the desired dose volume (typically 5-10 mL/kg for rats and 10 mL/kg for mice).
-
Blood Sampling: a. Collect blood samples at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose). b. The blood collection site will depend on the species and sample volume required (e.g., tail vein, saphenous vein, or terminal cardiac puncture). c. Use an appropriate anticoagulant (e.g., EDTA, heparin).
-
Plasma Processing: a. Centrifuge the blood samples to separate the plasma. b. Harvest the plasma and store it at -80°C until analysis.
-
Bioanalysis: a. Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Data Analysis: a. Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, etc.) using appropriate software (e.g., WinNonlin, Phoenix).
Visualizations
Caption: this compound Signaling Pathway.
Caption: Workflow for Improving this compound Bioavailability.
Caption: Troubleshooting Logic for Low Bioavailability.
References
Technical Support Center: Managing TAS3681 Toxicity in Preclinical Research
Welcome to the TAS3681 Preclinical Toxicity Management Center. This resource is designed to assist researchers, scientists, and drug development professionals in anticipating, identifying, and managing potential toxicities associated with the investigational androgen receptor (AR) antagonist, this compound, in a preclinical research setting. The following troubleshooting guides and frequently asked questions (FAQs) are based on available clinical data and general principles of preclinical toxicology.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how might it relate to its toxicity profile?
A1: this compound is a potent androgen receptor (AR) antagonist that also promotes the downregulation of both full-length AR and AR splice variants.[1][2] This dual mechanism is crucial for its anti-tumor efficacy in castration-resistant prostate cancer (CRPC). However, potent modulation of the AR signaling pathway can lead to on-target toxicities. Additionally, off-target effects, while not extensively documented in publicly available preclinical studies, should always be a consideration.
Q2: What are the most significant toxicities observed with this compound in clinical trials that I should be aware of in my preclinical studies?
A2: Clinical data from a first-in-human study of this compound in patients with metastatic castration-resistant prostate cancer (mCRPC) identified dose-limiting toxicities (DLTs) and other common treatment-related adverse events. The key toxicities to anticipate in preclinical models include:
-
Cardiovascular: QT prolongation and hypertension were identified as DLTs.[3]
-
Gastrointestinal: Nausea, vomiting, and diarrhea were among the most common adverse events.[3]
-
Hepatic: Hyperbilirubinemia was frequently observed.[3]
-
General: Fatigue was a common finding.[3]
Researchers should proactively monitor for these potential toxicities in their animal models.
Q3: What preclinical animal models have been used to study this compound?
A3: Preclinical efficacy studies of this compound have utilized castrated male SCID mice bearing human prostate cancer xenografts (SAS MDV No. 3-14 cells), which are resistant to enzalutamide and express AR splice variants.[1] While detailed toxicology studies in various animal models (e.g., rats, dogs) are expected as part of standard IND-enabling studies, specific public reports on these are limited.
Troubleshooting Guides
Cardiovascular Toxicity
Issue: I am concerned about the potential for QT prolongation and hypertension in my animal models based on the clinical data. How should I monitor for and manage this?
Troubleshooting Workflow:
Caption: Troubleshooting workflow for cardiovascular toxicity.
Management Protocol:
-
Baseline Measurements: Establish baseline ECG and blood pressure readings for all animals before initiating this compound treatment.
-
Regular Monitoring: Conduct regular ECG and blood pressure measurements throughout the study period, especially at expected Cmax.
-
Data Analysis: Analyze QT intervals (corrected for heart rate, e.g., QTc) and blood pressure data for statistically significant changes compared to baseline and vehicle controls.
-
Dose Modification: If significant and sustained QT prolongation or hypertension is observed, consider reducing the dose or the frequency of administration in subsequent cohorts.
-
Histopathology: At the end of the study, perform a thorough histopathological examination of cardiac tissue to assess for any signs of cardiotoxicity.
Gastrointestinal and Hepatic Toxicity
Issue: My animals are exhibiting signs of gastrointestinal distress (diarrhea, weight loss) and/or I suspect potential liver toxicity. What steps should I take?
Troubleshooting Workflow:
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. urotoday.com [urotoday.com]
TAS3681 stability and storage conditions
This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of TAS3681. Below you will find troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Stability and Storage Data
Proper handling and storage of this compound are critical for maintaining its chemical integrity and ensuring reliable experimental outcomes.
Storage Conditions
| Form | Condition | Short-Term Storage (Days to Weeks) | Long-Term Storage (Months to Years) |
| Solid Powder | Dry, dark | 0 - 4 °C | -20 °C |
| Stock Solution | In DMSO | 0 - 4 °C | -20 °C |
Data sourced from a commercial supplier.[1]
Note: The shelf life of this compound is greater than two years if stored properly.[1] The compound is shipped under ambient temperature as a non-hazardous chemical and is stable for a few weeks during ordinary shipping and time spent in Customs.[1]
Solubility
| Solvent | Solubility |
| DMSO | Soluble |
| Water | Not soluble |
Data sourced from a commercial supplier.[1]
Experimental Protocols & Workflows
While specific degradation pathways for this compound are not publicly available, a general workflow for assessing the stability of a small molecule inhibitor is presented below. This can be adapted for this compound in your specific experimental context.
Signaling Pathway of this compound
This compound is an androgen receptor (AR) antagonist. Its mechanism of action involves binding to the AR, which in turn prevents AR activation and signaling. This ultimately inhibits the growth of AR-overexpressing tumor cells.
Troubleshooting Guide & FAQs
This section addresses common issues that researchers may encounter when working with this compound.
FAQs
Q1: My this compound powder has changed color/texture. Is it still usable?
A1: this compound is supplied as a solid powder.[1] Any significant change in appearance could indicate degradation or contamination. It is recommended to use a fresh vial of the compound to ensure the reliability of your experimental results. Always store the powder under the recommended long-term conditions (-20°C, dry, and dark) to minimize the risk of degradation.[1]
Q2: I am seeing precipitation in my cell culture media after adding this compound. What should I do?
A2: This is likely due to the low solubility of this compound in aqueous solutions.[1] Ensure that the final concentration of DMSO in your culture medium is kept to a minimum (typically <0.5%) and is consistent across all experimental conditions, including vehicle controls. You can try to prepare a more concentrated stock solution in DMSO and add a smaller volume to your media. Gentle mixing and pre-warming the media before adding the compound might also help.
Q3: I am observing inconsistent results between experiments. Could this be related to this compound stability?
A3: Inconsistent results can stem from multiple factors, including the stability of this compound. To minimize variability:
-
Aliquot your stock solution: After dissolving this compound in DMSO, prepare single-use aliquots and store them at -20°C.[1] This will prevent multiple freeze-thaw cycles that can degrade the compound.
-
Use fresh dilutions: Prepare fresh dilutions of this compound from your stock solution for each experiment. Do not store diluted solutions in aqueous buffers for extended periods.
-
Verify compound activity: If you suspect degradation, you can perform a quality control experiment, such as a dose-response curve in a sensitive cell line, to confirm the biological activity of your current stock.
Q4: How should I handle this compound in the laboratory?
A4: While a specific Safety Data Sheet (SDS) for this compound is not publicly available, it is prudent to handle it with the same precautions as other potent small molecule inhibitors. This includes:
-
Wearing appropriate personal protective equipment (PPE), such as gloves, a lab coat, and safety glasses.
-
Handling the solid powder in a chemical fume hood to avoid inhalation.
-
Avoiding contact with skin and eyes.
-
Consulting general guidelines for handling hazardous drugs in a laboratory setting.
Troubleshooting Flowchart
References
Technical Support Center: Normalizing Western Blot Data for AR Downregulation by TAS3681
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the normalization of western blot data for Androgen Receptor (AR) downregulation by TAS3681.
I. Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental process.
| Problem | Possible Cause | Recommended Solution |
| High background on the western blot membrane | Inadequate blocking | Optimize blocking conditions by increasing the concentration of the blocking agent (e.g., 5% non-fat milk or BSA in TBST) or extending the blocking time (e.g., 1-2 hours at room temperature or overnight at 4°C). |
| Primary or secondary antibody concentration is too high | Perform a titration experiment to determine the optimal antibody concentration. Start with the manufacturer's recommended dilution and perform a series of dilutions to find the concentration that provides a strong signal with minimal background. | |
| Insufficient washing | Increase the number and/or duration of wash steps after primary and secondary antibody incubations. Use a buffer containing a detergent like Tween-20 (e.g., TBST) to help remove non-specifically bound antibodies. | |
| Weak or no signal for AR | Low protein loading | Ensure that an adequate amount of total protein (typically 20-40 µg of cell lysate) is loaded per lane. Perform a protein concentration assay (e.g., BCA assay) to accurately determine the protein concentration of your lysates. |
| Inefficient protein transfer | Verify the efficiency of protein transfer from the gel to the membrane. This can be done by staining the gel with Coomassie Blue after transfer to visualize remaining proteins and by staining the membrane with a total protein stain like Ponceau S to visualize transferred proteins. Optimize transfer time and voltage/current according to the molecular weight of AR and the transfer system used. | |
| Suboptimal antibody incubation | Ensure the primary antibody against AR is validated for western blotting and is used at the recommended dilution. Optimize incubation time and temperature (e.g., overnight at 4°C or 1-2 hours at room temperature). | |
| Inconsistent results between experiments | Variability in sample preparation | Standardize the cell lysis procedure, ensuring complete cell lysis and consistent protein extraction. Always add protease and phosphatase inhibitors to the lysis buffer to prevent protein degradation. |
| Inconsistent loading | Accurately quantify the protein concentration of each sample and ensure equal loading in each lane. | |
| Variability in western blot procedure | Maintain consistent parameters for all western blotting steps, including gel electrophoresis, transfer, blocking, antibody incubation, and washing times. | |
| Difficulty in normalizing AR signal due to its downregulation | Use of an unstable housekeeping protein (HKP) | Avoid using housekeeping proteins like GAPDH or β-actin for normalization, as their expression may be affected by this compound treatment or changes in cell proliferation. |
| Recommended: Use Total Protein Normalization (TPN). Stain the membrane with a total protein stain (e.g., Ponceau S, Coomassie Blue, or a fluorescent stain) and use the total protein signal in each lane to normalize the AR signal. This method accounts for variations in protein loading and transfer without relying on the expression of a single protein. |
II. Frequently Asked Questions (FAQs)
Q1: Why is it challenging to normalize western blot data when studying AR downregulation by this compound?
A1: this compound is an androgen receptor (AR) antagonist that also induces the downregulation of the AR protein itself.[1][2] Traditional western blot normalization often relies on housekeeping proteins (HKPs) like GAPDH or β-actin, assuming their expression remains constant across different experimental conditions. However, a treatment that causes the degradation of a target protein may also affect the expression of HKPs, leading to inaccurate normalization and misinterpretation of the results.
Q2: What is the recommended method for normalizing western blot data in this context?
A2: The recommended method is Total Protein Normalization (TPN). TPN involves staining the western blot membrane with a total protein stain and using the density of the total protein in each lane as the loading control. This approach is more reliable because it is not dependent on the expression of a single protein and provides a more accurate representation of the total protein loaded per lane.
Q3: How does this compound induce AR downregulation?
A3: this compound is a pure AR antagonist that also possesses AR down-regulating activity.[1][3] It binds to the AR, preventing its activation and promoting its degradation.[3] This dual mechanism of action makes it effective against both full-length AR and splice variants like AR-V7, which are often implicated in resistance to other AR-targeted therapies.[1]
Q4: What are the key downstream targets of AR that I should expect to see changes in upon this compound treatment?
A4: Downregulation of AR by this compound is expected to decrease the expression of AR target genes. Key downstream targets include Prostate-Specific Antigen (PSA), FK506-Binding Protein 5 (FKBP5), and Transmembrane Protease, Serine 2 (TMPRSS2). A decrease in the protein levels of these markers would be consistent with the intended effect of this compound.
Q5: Can I still use a housekeeping protein for normalization if I validate it first?
A5: While it is possible, it is not the recommended approach for this specific application. Validating a housekeeping protein involves demonstrating that its expression is unaffected by this compound treatment across a range of concentrations and time points. This can be a laborious process. Given that this compound is designed to induce protein degradation, the risk of it affecting other cellular proteins is significant. Total Protein Normalization (TPN) is a more robust and reliable method in this scenario.
III. Data Presentation
The following tables summarize hypothetical quantitative data from a western blot experiment investigating the effect of this compound on AR and a downstream target, PSA. The data is normalized using the Total Protein Normalization (TPN) method.
Table 1: Dose-Dependent Effect of this compound on AR and PSA Protein Levels
| Treatment (24 hours) | AR Protein Level (Normalized to Total Protein) | PSA Protein Level (Normalized to Total Protein) |
| Vehicle (DMSO) | 1.00 | 1.00 |
| This compound (10 nM) | 0.78 | 0.85 |
| This compound (50 nM) | 0.52 | 0.61 |
| This compound (100 nM) | 0.25 | 0.33 |
| This compound (500 nM) | 0.11 | 0.15 |
Table 2: Time-Course Effect of this compound (100 nM) on AR Protein Levels
| Treatment Time | AR Protein Level (Normalized to Total Protein) |
| 0 hours | 1.00 |
| 6 hours | 0.65 |
| 12 hours | 0.42 |
| 24 hours | 0.25 |
| 48 hours | 0.10 |
IV. Experimental Protocols
Western Blot Protocol for AR Detection in Prostate Cancer Cells
-
Cell Culture and Treatment:
-
Culture prostate cancer cells (e.g., LNCaP, VCaP) in appropriate media until they reach 70-80% confluency.
-
Treat cells with the desired concentrations of this compound or vehicle control (e.g., DMSO) for the specified duration.
-
-
Cell Lysis:
-
Wash cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Lyse the cells on ice using RIPA buffer supplemented with a protease and phosphatase inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-40 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel (e.g., 4-12% Bis-Tris). Include a pre-stained protein ladder.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
-
-
Total Protein Staining (for TPN):
-
After transfer, wash the membrane with TBST.
-
Incubate the membrane with a total protein stain (e.g., Coomassie-based or fluorescent stain) according to the manufacturer's protocol.
-
Image the membrane to capture the total protein signal.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody specific for AR (or other targets like PSA, FKBP5) overnight at 4°C.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
Incubate the membrane with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST for 5-10 minutes each.
-
-
Detection and Imaging:
-
Apply an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Capture the chemiluminescent signal using a digital imager.
-
-
Data Analysis and Normalization:
-
Quantify the band intensity for AR (and other targets) and the total protein signal for each lane using image analysis software.
-
Normalize the intensity of the AR band to the total protein signal in the same lane.
-
V. Mandatory Visualizations
Diagrams of Signaling Pathways and Workflows
Caption: Mechanism of this compound action on the Androgen Receptor signaling pathway.
Caption: Experimental workflow for western blot analysis with Total Protein Normalization.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Cell culture conditions for studying TAS3681 efficacy
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing TAS3681 in cell culture-based efficacy studies. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is an orally bioavailable, pure androgen receptor (AR) antagonist.[1][2] Its primary mechanism of action involves binding to the AR, which inhibits its nuclear translocation and transcriptional activity.[3] Uniquely, this compound also promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as AR-V7.[3][4][5] This dual action allows this compound to overcome resistance mechanisms that arise from AR overexpression or the expression of constitutively active AR-Vs.[4][5]
Q2: Which cancer cell lines are suitable for studying the efficacy of this compound?
A2: The efficacy of this compound is dependent on the presence of the androgen receptor.[1] Therefore, AR-positive prostate cancer cell lines are the most appropriate models. Cell lines that overexpress AR or express AR splice variants are particularly relevant for studying resistance mechanisms. In contrast, AR-negative cell lines can be used as negative controls.[1][3]
Q3: What are the recommended concentrations of this compound for in vitro studies?
A3: The effective concentration of this compound can vary depending on the cell line and the duration of the experiment. Based on published studies, a concentration range of 0.003 µM to 10 µM is a reasonable starting point for most in vitro assays.[3] It is always recommended to perform a dose-response experiment to determine the optimal concentration for your specific experimental setup.
Q4: How should I prepare and store this compound for cell culture experiments?
A4: this compound is typically dissolved in a solvent like dimethyl sulfoxide (DMSO) to create a stock solution.[6] It is crucial to keep the final concentration of DMSO in the cell culture medium low (typically below 0.5%) to avoid solvent-induced toxicity.[6] Stock solutions should be stored at -20°C or colder, and repeated freeze-thaw cycles should be avoided to maintain the stability of the compound.[7]
Troubleshooting Guide
This guide addresses common issues that may arise during cell culture experiments with this compound.
| Issue | Possible Cause | Suggested Solution |
| Low or no observed efficacy of this compound | Cell line is AR-negative. | Confirm the AR status of your cell line. This compound efficacy is dependent on AR expression.[1] |
| Incorrect drug concentration. | Perform a dose-response experiment to determine the optimal concentration for your cell line.[6] | |
| Degradation of this compound. | Ensure proper storage of the compound and minimize freeze-thaw cycles. Prepare fresh dilutions from a stock solution for each experiment.[7] | |
| High background in cell viability assays | Solvent (DMSO) toxicity. | Include a vehicle control (cells treated with the same concentration of DMSO without this compound) to assess solvent toxicity. Keep the final DMSO concentration below 0.5%.[6] |
| Assay interference. | Some compounds can interfere with the chemistry of viability assays (e.g., MTT reduction). Consider using an alternative viability assay that relies on a different detection principle.[8] | |
| Inconsistent results between experiments | Variability in cell seeding density. | Ensure consistent cell seeding density across all experiments, as this can significantly impact cell growth and drug response. |
| Cell passage number. | Use cells within a consistent and low passage number range, as cell characteristics can change over time in culture. | |
| Incomplete dissolution of this compound. | Ensure the compound is fully dissolved in the solvent before adding it to the culture medium. | |
| Difficulty detecting AR downregulation by Western blot | Insufficient treatment duration or concentration. | Optimize the treatment time and concentration of this compound. Downregulation of protein levels may take longer to become apparent than inhibition of signaling. |
| Poor antibody quality. | Use a validated antibody specific for the androgen receptor. | |
| Low protein loading. | Ensure sufficient and equal amounts of protein are loaded for all samples. Use a loading control (e.g., GAPDH, β-actin) to normalize the results. |
Quantitative Data Summary
Table 1: Recommended Prostate Cancer Cell Lines for this compound Efficacy Studies
| Cell Line | Characteristics | Recommended Use |
| VCaP | Overexpresses AR.[4][5] | Studying the effects of this compound on AR-overexpressing prostate cancer. |
| LNCaP | Expresses wild-type AR and can be engineered to express mutant ARs.[4] | Investigating the activity of this compound against wild-type and specific mutant forms of AR. |
| SAS MDV No. 3-14 | Enzalutamide-resistant, expresses AR-FL and AR-V7.[5] | Modeling resistance to second-generation AR signaling inhibitors and evaluating the efficacy of this compound in overcoming this resistance. |
| DU145 | AR-negative.[1] | As a negative control to demonstrate the AR-dependent activity of this compound. |
Table 2: General Recommendations for Cell Seeding and this compound Treatment
| Assay | Seeding Density (cells/well in 96-well plate) | This compound Concentration Range | Incubation Time |
| Cell Viability (e.g., MTT, CellTiter-Glo) | 3,000 - 5,000 | 0.003 - 10 µM[3] | 24 - 72 hours[6] |
| Western Blotting | Varies by plate size (e.g., 1-2 x 10^6 cells in a 6-well plate) | 1 - 10 µM | 24 - 48 hours |
Note: These are general recommendations. Optimal conditions should be determined empirically for each cell line and experimental setup.
Experimental Protocols
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol outlines the steps for assessing the effect of this compound on cell viability using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding:
-
Harvest and count cells.
-
Seed cells in a 96-well plate at a density of 3,000-5,000 cells per well in 100 µL of culture medium.
-
Incubate the plate overnight at 37°C in a humidified incubator with 5% CO₂ to allow for cell attachment.
-
-
Inhibitor Treatment:
-
Prepare serial dilutions of this compound in culture medium at 2x the final desired concentrations.
-
Remove the old medium from the wells and add 100 µL of the this compound dilutions to the respective wells.
-
Include wells with vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and wells with medium only (as a blank).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
-
MTT Addition:
-
Prepare a 5 mg/mL solution of MTT in sterile PBS.
-
Add 20 µL of the MTT solution to each well.
-
Incubate the plate for 2-4 hours at 37°C, allowing for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes at room temperature to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Subtract the absorbance of the blank wells from the absorbance of the other wells.
-
Calculate cell viability as a percentage of the vehicle control.
-
Protocol 2: Western Blot Analysis of AR and AR-V7
This protocol provides a method for detecting changes in the protein levels of full-length AR and AR-V7 in response to this compound treatment.
-
Cell Seeding and Treatment:
-
Seed cells in 6-well plates and allow them to attach overnight.
-
Treat the cells with the desired concentrations of this compound and a vehicle control for 24-48 hours.
-
-
Protein Extraction:
-
Wash the cells twice with ice-cold PBS.
-
Lyse the cells on ice using RIPA buffer supplemented with a protease inhibitor cocktail.
-
Scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C.
-
Collect the supernatant containing the total protein.
-
Determine the protein concentration using a BCA protein assay.
-
-
Sample Preparation and SDS-PAGE:
-
Mix 20-30 µg of protein from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Load the samples onto a polyacrylamide gel.
-
Run the gel at 100-150V until the dye front reaches the bottom.
-
-
Protein Transfer:
-
Transfer the proteins from the gel to a PVDF or nitrocellulose membrane.
-
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with a primary antibody against AR (N-terminal) overnight at 4°C. This antibody should detect both AR-FL and AR-V7.
-
Wash the membrane three times with TBST.
-
Incubate the membrane with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
-
Detection:
-
Add an enhanced chemiluminescence (ECL) substrate to the membrane.
-
Visualize the protein bands using a chemiluminescence imaging system.
-
For loading control, probe the membrane with an antibody against a housekeeping protein like GAPDH or β-actin.
-
Visualizations
Caption: this compound inhibits androgen receptor signaling and promotes its downregulation.
Caption: A typical experimental workflow for evaluating the efficacy of this compound.
Caption: A decision tree for troubleshooting common issues in this compound experiments.
References
- 1. ascopubs.org [ascopubs.org]
- 2. Facebook [cancer.gov]
- 3. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ascopubs.org [ascopubs.org]
- 5. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: TAS3681 Preclinical Research
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing TAS3681 in preclinical studies. The information is based on available preclinical data to help address common issues encountered during in vitro and in vivo experiments.
Frequently Asked Questions (FAQs) & Troubleshooting
In Vitro Cell-Based Assays
-
Question 1: Why are my observed IC50 values for this compound different from published values?
Answer: Discrepancies in IC50 values can arise from several factors. Published data shows this compound has an IC50 of 18 nM in LNCaP cells under specific conditions[1]. If your results deviate significantly, consider the following:
-
Cell Line Authenticity and Passage Number: Ensure your cell lines (e.g., LNCaP, VCaP) are obtained from a reputable source and use them at a low passage number. Genetic drift in cell lines can alter their sensitivity to drugs.
-
Androgen Concentration: this compound is a competitive antagonist of the Androgen Receptor (AR)[1][2]. The concentration of androgens (like DHT) in your culture medium will directly impact the apparent potency of this compound. Ensure you are using steroid-depleted serum and a consistent, specified concentration of androgen for stimulation[2][3].
-
Assay Duration: Cell proliferation assays are time-dependent. The published IC50 value for LNCaP cells was determined after a 3-day incubation period[1]. Shorter or longer durations may yield different results.
-
Reagent Quality: Verify the purity and concentration of your this compound compound.
-
-
Question 2: I am not observing the expected downregulation of Androgen Receptor (AR) protein levels after this compound treatment. What could be wrong?
Answer: this compound's unique mechanism includes the downregulation of AR protein, a feature that distinguishes it from agents like enzalutamide[1][4]. If you are not observing this via Western blot, check these points:
-
Treatment Duration and Concentration: AR downregulation is dose- and time-dependent[1][4][5]. Ensure you are treating cells for a sufficient period (e.g., 24 hours or more) with an adequate concentration of this compound[1][2].
-
Cellular Confluency: High cell confluency can sometimes affect protein expression and drug response. Seed cells at a consistent density that allows for logarithmic growth throughout the experiment.
-
Protein Extraction and Western Blot Protocol: Ensure your lysis buffer is effective (e.g., M-PER or T-PER reagents) and contains protease inhibitors[1]. Confirm equal protein loading and efficient transfer. Use a validated antibody specific to the N-terminal domain of AR to detect both full-length AR (AR-FL) and splice variants (AR-Vs)[1].
-
-
Question 3: Is this compound expected to be effective in cell lines resistant to enzalutamide or other anti-androgens?
Answer: Yes. Preclinical data strongly suggests that this compound is effective in models of resistance. Its dual mechanism of action—pure AR antagonism and AR downregulation—allows it to overcome resistance driven by AR overexpression, specific AR mutations (e.g., F876L, F877L/T878A), and the expression of AR splice variants like AR-V7[1][2][6][7][8][9]. It has shown strong antitumor efficacy in enzalutamide-resistant xenograft models[1][6][9].
Quantitative Data Summary
The following tables summarize key quantitative findings from preclinical studies of this compound.
Table 1: In Vitro Cell Proliferation (IC50)
| Cell Line | Compound | IC50 Value (nM) | Assay Conditions |
| LNCaP | This compound | 18 | 3-day incubation with DHT stimulation[1]. |
| LNCaP | Enzalutamide | 55 | 3-day incubation with DHT stimulation[1]. |
| LNCaP | Bicalutamide | 340 | 3-day incubation with DHT stimulation[1]. |
Table 2: In Vivo Xenograft Study Design
| Animal Model | Cell Line | Treatment | Dosing Schedule | Duration |
| Castrated SCID Mice | SAS MDV No. 3-14 (Enzalutamide-Resistant) | Vehicle, this compound (7.5, 15, or 22.5 mg·kg⁻¹·day⁻¹) | Oral, twice a day | 14 days[6]. |
Note: This study demonstrated a dose-dependent suppression of tumor growth, though specific percentage inhibition values were not detailed in the referenced abstract.[6]
Key Experimental Protocols
1. AR Transcriptional Activity (Luciferase Reporter Assay)
This protocol is a representative method based on published studies[2][3].
-
Cell Seeding: Seed COS-7 cells (or other suitable cell lines) in multi-well plates.
-
Transfection: Co-transfect cells with three plasmids:
-
An androgen-responsive reporter plasmid (e.g., pGL4.36 containing MMTV-LTR).
-
An AR expression vector (encoding wild-type or mutant AR).
-
A control plasmid expressing Renilla luciferase (for normalization).
-
-
Incubation: Allow cells to incubate for 24 hours post-transfection.
-
Treatment: Replace the medium with steroid-depleted medium. Treat cells with various concentrations of this compound (or control compounds) in the presence of a fixed concentration of an androgen (e.g., 0.1 to 1 nM DHT).
-
Incubation: Incubate for an additional 24 hours.
-
Lysis and Measurement: Lyse the cells and measure both Firefly and Renilla luciferase activity using a dual-luciferase assay system.
-
Analysis: Normalize the Firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number.
2. AR Protein Downregulation (Western Blot)
This protocol is a representative method based on published studies[1][2].
-
Cell Seeding & Treatment: Seed prostate cancer cells (e.g., LNCaP, VCaP) and allow them to adhere. Treat with desired concentrations of this compound or control compounds for 24 hours.
-
Cell Lysis: Wash cells with ice-cold PBS. Lyse cells on ice using an appropriate lysis buffer (e.g., M-PER™ Mammalian Protein Extraction Reagent) supplemented with a protease inhibitor cocktail.
-
Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).
-
SDS-PAGE: Denature equal amounts of protein from each sample and separate them by size using SDS-polyacrylamide gel electrophoresis.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody against the N-terminus of the AR protein overnight at 4°C. Also, probe for a loading control protein (e.g., GAPDH, β-actin).
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
-
Analysis: Quantify band intensity and normalize the AR signal to the loading control.
Visualizations
The following diagrams illustrate key concepts and workflows related to this compound preclinical analysis.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ascopubs.org [ascopubs.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. ascopubs.org [ascopubs.org]
- 6. researchgate.net [researchgate.net]
- 7. Development of a High-Throughput Screening Assay for Small-Molecule Inhibitors of Androgen Receptor Splice Variants - PMC [pmc.ncbi.nlm.nih.gov]
- 8. indigobiosciences.com [indigobiosciences.com]
- 9. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
TAS3681 Demonstrates Superiority Over Enzalutamide in Preclinical Models of AR-V7 Positive Prostate Cancer
For Immediate Release
[City, State] – December 7, 2025 – In the landscape of advanced prostate cancer therapeutics, the emergence of androgen receptor splice variant 7 (AR-V7) poses a significant clinical challenge, conferring resistance to standard-of-care treatments like enzalutamide. Preclinical evidence now strongly indicates that TAS3681, a novel androgen receptor (AR) antagonist, is not only effective in AR-V7 positive models but also overcomes the resistance observed with enzalutamide. This compound distinguishes itself through a dual mechanism of action: it acts as a pure AR antagonist and, critically, promotes the degradation of both full-length AR (AR-FL) and the AR-V7 splice variant.
A head-to-head comparison in enzalutamide-resistant, AR-V7 positive prostate cancer cell lines (SAS MDV No. 3-14) revealed that while this compound effectively suppressed cell proliferation in a dose-dependent manner, enzalutamide showed no inhibitory effect at any of the tested concentrations.[1] Furthermore, in a xenograft model established with these resistant cells, oral administration of this compound led to significant tumor growth inhibition and a marked reduction in serum prostate-specific antigen (PSA) levels.[2] These findings underscore the potential of this compound as a promising therapeutic strategy for patients with castration-resistant prostate cancer (CRPC) whose tumors express AR-V7.
Comparative Efficacy in AR-V7 Positive Models
The differential activity of this compound and enzalutamide is most pronounced in models harboring the AR-V7 splice variant. This variant lacks the ligand-binding domain (LBD), the target of enzalutamide, rendering the drug ineffective.[1][3][4] In contrast, this compound's ability to induce the degradation of AR-V7 provides a direct mechanism to counteract this form of resistance.
In Vitro Proliferation of Enzalutamide-Resistant, AR-V7 Positive Cells
| Compound | Cell Line | AR-V7 Status | Effect on Proliferation |
| This compound | SAS MDV No. 3-14 | Positive | Effective, dose-dependent suppression[1] |
| Enzalutamide | SAS MDV No. 3-14 | Positive | No suppression at any tested concentration[1] |
In Vivo Antitumor Activity in an Enzalutamide-Resistant, AR-V7 Positive Xenograft Model
| Treatment (14 days, oral, twice daily) | Model | Tumor Growth Inhibition | Serum PSA Level Reduction |
| This compound (7.5, 15, 22.5 mg/kg) | SAS MDV No. 3-14 Xenograft | Significant, dose-dependent inhibition[2] | Significant reduction[2] |
| Vehicle Control | SAS MDV No. 3-14 Xenograft | N/A | N/A |
Mechanisms of Action: A Tale of Two Inhibitors
The distinct outcomes with this compound and enzalutamide in AR-V7 positive settings are rooted in their different mechanisms of action.
Caption: Contrasting mechanisms of Enzalutamide and this compound.
Experimental Protocols
Cell Proliferation Assay
Enzalutamide-resistant SAS MDV No. 3-14 cells, which endogenously express AR-V7, were seeded in multi-well plates.[1] The cells were treated with varying concentrations of this compound or enzalutamide for a period of up to 9 days in an androgen-free medium.[5] Cell viability was assessed at multiple time points to determine the effect of each compound on cell proliferation.
Western Blot Analysis for AR and AR-V7 Downregulation
SAS MDV No. 3-14 cells were treated with different concentrations of this compound or enzalutamide for 24 hours.[1] Following treatment, cells were lysed using RIPA buffer containing protease inhibitors.[6] Protein concentrations were determined using a BCA assay.[6] Equal amounts of protein were separated by SDS-PAGE and transferred to a membrane. The membranes were probed with primary antibodies specific for the N-terminus of the androgen receptor (to detect both AR-FL and AR-V7) and a loading control (e.g., GAPDH).[1]
In Vivo Xenograft Model
Castrated male severe combined immunodeficient (SCID) mice were subcutaneously implanted with SAS MDV No. 3-14 cells.[2] Once tumors were established, mice were randomized into treatment and control groups. This compound was administered orally twice daily for 14 days at doses of 7.5, 15, or 22.5 mg/kg.[2] The twice-daily dosing schedule was chosen based on the pharmacokinetic profile of this compound in mice, which has a half-life of approximately 3.63 hours.[7] Tumor volumes were measured regularly throughout the study. At the end of the treatment period, blood samples were collected for serum PSA analysis, and tumors were harvested to assess the levels of AR-FL and AR-V7 protein via western blotting.[2]
Caption: Workflow of the this compound in vivo xenograft study.
The presented data highlights a significant advancement in the development of therapies for a resistant prostate cancer patient population. The unique ability of this compound to not only block AR signaling but also degrade the resistance-driving AR-V7 variant provides a strong rationale for its continued clinical development.
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Radiopotentiation of enzalutamide over human prostate cancer cells as assessed by real-time cell monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessment of Androgen Receptor Splice Variant-7 as a Biomarker of Clinical Response in Castration-Sensitive Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
TAS3681 vs. Bicalutamide: A Head-to-Head Comparison for Prostate Cancer Therapy
In the landscape of androgen receptor (AR) targeted therapies for prostate cancer, continuous innovation is crucial to overcome resistance and improve patient outcomes. This guide provides a detailed, data-driven comparison of TAS3681 (Nubeqa®, darolutamide), a next-generation AR antagonist, and bicalutamide (Casodex®), a first-generation nonsteroidal antiandrogen. This objective analysis is intended for researchers, scientists, and drug development professionals to highlight the key differences in mechanism, efficacy, and resistance profiles, supported by experimental data.
Mechanism of Action: A Tale of Two Antagonists
Both this compound and bicalutamide function by competitively inhibiting the binding of androgens to the AR, a critical driver of prostate cancer cell growth and survival. However, their distinct molecular interactions with the AR lead to significant differences in their downstream effects.
Bicalutamide acts as a conventional competitive antagonist at the ligand-binding domain (LBD) of the AR. While it effectively blocks androgen binding, it can, under certain conditions such as AR overexpression or mutation, induce a conformational change in the receptor that still permits nuclear translocation and partial agonistic activity, contributing to the development of resistance.
In contrast, this compound exhibits a unique and more robust mechanism of AR inhibition. It is a potent, full antagonist that not only blocks androgen binding but also strongly inhibits the nuclear translocation of the AR. This dual action effectively shuts down AR signaling, even in the context of AR overexpression or mutations that confer resistance to other antiandrogens. Furthermore, this compound has been shown to suppress the transcriptional activity of mutated ARs, such as the F876L mutation, which is known to convert other antagonists into agonists.
Comparative Efficacy: Preclinical Data
Preclinical studies have consistently demonstrated the superior potency and efficacy of this compound compared to bicalutamide in various prostate cancer models.
In Vitro AR Antagonistic Activity
The inhibitory concentration (IC50) values, which represent the concentration of a drug required to inhibit 50% of a biological process, are a key measure of potency.
| Compound | Cell Line | Assay | IC50 (nmol/L) | Reference |
| This compound | LNCaP | PSA Production | 29 | |
| Bicalutamide | LNCaP | PSA Production | 210 | |
| This compound | VCaP | Cell Growth | 93 | |
| Bicalutamide | VCaP | Cell Growth | 1500 |
Table 1: In Vitro AR Antagonistic Activity of this compound and Bicalutamide.
As shown in Table 1, this compound demonstrates significantly lower IC50 values for both inhibiting prostate-specific antigen (PSA) production in LNCaP cells and suppressing cell growth in VCaP cells, indicating substantially higher potency than bicalutamide.
In Vivo Antitumor Efficacy
The superior in vivo antitumor activity of this compound has been validated in xenograft models of castration-resistant prostate cancer (CRPC).
| Compound | Dose (mg/kg, p.o., qd) | Tumor Model | Tumor Growth Inhibition (%) | Reference |
| This compound | 10 | LNCaP F876L | 102 | |
| Bicalutamide | 10 | LNCaP F876L | -13 (Agonist Activity) | |
| This compound | 25 | KUCaP-1 | 100 | |
| Bicalutamide | 50 | KUCaP-1 | 49 |
Table 2: In Vivo Antitumor Efficacy of this compound and Bicalutamide in CRPC Xenograft Models.
The data in Table 2 highlights a critical differentiator: in the LNCaP xenograft model harboring the F876L AR mutation, bicalutamide acts as an agonist, promoting tumor growth, while this compound maintains its potent antitumor activity. In the KUCaP-1 CRPC model, this compound achieved complete tumor growth inhibition, whereas bicalutamide only showed partial inhibition at a higher dose.
Experimental Protocols
For researchers aiming to replicate or build upon these findings, the following are generalized protocols based on the methodologies described in the cited literature.
AR Ligand-Binding Domain (LBD) Binding Assay
This assay quantifies the binding affinity of a compound to the AR LBD.
-
Protein and Ligand Preparation : Recombinant human AR LBD protein is purified. A radioactive ligand, such as [3H]mibolerone, is used as the tracer.
-
Competition Binding : A constant concentration of AR LBD and [3H]mibolerone are incubated with varying concentrations of the test compound (this compound or bicalutamide).
-
Incubation and Separation : The mixture is incubated to allow binding to reach equilibrium. Bound and free radioligand are then separated, often using a filter-based method.
-
Quantification : The amount of bound radioligand is quantified using a scintillation counter.
-
Data Analysis : The data is used to calculate the Ki (inhibition constant), which reflects the binding affinity of the test compound. A lower Ki value indicates a higher binding affinity.
In Vivo Tumor Xenograft Study
This protocol outlines the general steps for assessing the antitumor efficacy of compounds in a mouse model.
-
Cell Culture : Human prostate cancer cells (e.g., KUCaP-1) are cultured under standard conditions.
-
Animal Model : Male immunodeficient mice (e.g., BALB/c nude) are used.
-
Tumor Implantation : A suspension of cancer cells is subcutaneously injected into the flank of each mouse.
-
Tumor Growth and Randomization : Tumors are allowed to grow to a specified volume (e.g., 100-200 mm³). Mice are then randomized into treatment groups (e.g., vehicle control, this compound, bicalutamide).
-
Drug Administration : The compounds are administered orally, typically once daily, at specified doses.
-
Monitoring : Tumor volume and body weight are measured regularly (e.g., twice a week). Tumor volume is often calculated using the formula: (length × width²) / 2.
-
Endpoint : The study is concluded when tumors in the control group reach a predetermined size or after a specified duration. The percentage of tumor growth inhibition is calculated for each treatment group relative to the vehicle control.
Conclusion
Comparative Analysis of TAS3681: A Novel Androgen Receptor Antagonist for Overcoming Treatment Resistance in Prostate Cancer
For Immediate Release
This guide provides a comprehensive comparison of TAS3681, a novel androgen receptor (AR) antagonist, with other therapeutic alternatives for the treatment of prostate cancer, particularly in the context of AR mutations that confer resistance to current therapies. This document is intended for researchers, scientists, and drug development professionals, offering a detailed overview of this compound's mechanism of action, supporting experimental data, and a comparison with other AR inhibitors.
Introduction: The Challenge of Androgen Receptor Mutations in Prostate Cancer
Androgen receptor signaling is a critical driver of prostate cancer progression. While androgen deprivation therapy (ADT) and second-generation AR signaling inhibitors like enzalutamide and abiraterone have significantly improved patient outcomes, the development of resistance remains a major clinical challenge. A key mechanism of this resistance is the emergence of mutations in the AR gene, which can lead to continued receptor activation and tumor growth despite treatment.
This compound is an orally bioavailable, investigational AR inhibitor that has demonstrated a unique dual mechanism of action, setting it apart from existing therapies. It not only acts as a pure antagonist of the AR but also promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), such as the constitutively active AR-V7.[1][2][3] This dual action suggests that this compound may be effective against a broader range of resistance mechanisms, including those driven by AR overexpression and specific ligand-binding domain mutations.
Mechanism of Action: A Dual Approach to AR Inhibition
This compound distinguishes itself from other AR inhibitors through its dual mechanism of action:
-
Pure Androgen Receptor Antagonism: Like other AR antagonists, this compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing its activation by androgens.[2][4] This directly inhibits the downstream signaling cascade that promotes tumor cell proliferation and survival.
-
Androgen Receptor Downregulation: Uniquely, this compound also induces the degradation of both AR-FL and AR-Vs.[1][3] This reduction in the total cellular pool of AR protein, including splice variants that lack the LBD and are thus insensitive to traditional antagonists, offers a significant advantage in overcoming resistance.
In contrast, other AR inhibitors primarily rely on antagonistic activity:
-
Enzalutamide and Darolutamide: These are potent AR antagonists that block androgen binding and AR nuclear translocation. However, they can be rendered ineffective by certain AR mutations that convert them from antagonists to agonists.[5][6]
-
Seviteronel: This agent combines AR antagonism with the inhibition of CYP17 lyase, an enzyme involved in androgen synthesis.[5][7] While this dual action is powerful, its efficacy can still be compromised by AR mutations.
-
Bavdegalutamide (ARV-110): This investigational drug is a Proteolysis Targeting Chimera (PROTAC) that specifically targets the AR for degradation.[8][9][10] Like this compound, it aims to reduce AR protein levels, but through a different mechanism of inducing ubiquitination and proteasomal degradation.
Comparative Efficacy Against AR Mutations: Preclinical Data
Preclinical studies have demonstrated the potent activity of this compound against a range of clinically relevant AR mutations that confer resistance to other AR inhibitors. The following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and comparator compounds against wild-type (WT) and mutant AR.
| Compound | AR Target | IC50 (nM) |
| This compound | WT AR | 10.1 [5] |
| F877L/T878A | Antagonist [5] | |
| H875Y/T878A | Antagonist [5] | |
| V716M | Antagonist [5] | |
| H875Y | Antagonist [5] | |
| Enzalutamide | WT AR | 12.5 [5] |
| F877L/T878A | Agonist [5] | |
| H875Y/T878A | Agonist [5] | |
| Apalutamide | F877L/T878A | Agonist [5] |
| H875Y/T878A | Agonist [5] | |
| Darolutamide | V716M | Agonist [5] |
| H875Y | Agonist [5] |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of scientific findings. Below are summaries of key experimental protocols used in the evaluation of this compound.
AR Transactivation Assay (Luciferase-Based)
This assay is used to determine the functional consequence of a compound binding to the AR, i.e., whether it acts as an antagonist or an agonist.
-
Cell Culture and Transfection: COS-7 cells are cultured in steroid-depleted media and transiently transfected with an androgen-responsive reporter gene construct (e.g., pGL4.36 containing the MMTV-LTR promoter) and an expression vector for either wild-type or mutant AR.[11][12]
-
Compound Treatment: The transfected cells are treated with varying concentrations of the test compound (e.g., this compound) in the presence of a known androgen (e.g., dihydrotestosterone, DHT) for 24 hours.[11][12]
-
Luciferase Activity Measurement: Following treatment, cell lysates are collected, and luciferase activity is measured using a luminometer. The luminescence signal is proportional to the level of AR-mediated gene transcription.
-
Data Analysis: The results are expressed as a percentage of the activity observed with DHT alone. IC50 values are calculated to determine the concentration of the compound required to inhibit 50% of the DHT-induced AR transactivation.
Western Blot Analysis for AR and AR-V7 Protein Levels
This technique is used to quantify the levels of specific proteins in cell or tissue lysates, providing direct evidence of AR downregulation.
-
Sample Preparation: Prostate cancer cells (e.g., VCaP, 22Rv1) or tumor tissue from xenograft models are lysed to extract total protein.[3][13] Protein concentration is determined using a BCA assay to ensure equal loading.[14]
-
Gel Electrophoresis and Transfer: Equal amounts of protein are separated by size using SDS-PAGE and then transferred to a PVDF or nitrocellulose membrane.[14]
-
Antibody Incubation: The membrane is blocked to prevent non-specific binding and then incubated with primary antibodies specific for the N-terminal domain of AR (to detect both AR-FL and AR-Vs) and AR-V7. A loading control antibody (e.g., β-actin or GAPDH) is also used.[3][15]
-
Detection: The membrane is washed and incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). A chemiluminescent substrate is added, and the resulting signal is captured using an imaging system.
-
Quantification: The intensity of the protein bands is quantified using densitometry software and normalized to the loading control.
Prostate Cancer Xenograft Model
In vivo models are essential for evaluating the anti-tumor efficacy of a compound in a living organism.
-
Cell Implantation: Human prostate cancer cells (e.g., VCaP, LNCaP) are subcutaneously injected into immunocompromised mice (e.g., SCID or nude mice).[16][17] For castration-resistant prostate cancer models, mice are castrated prior to cell implantation.[17]
-
Tumor Growth and Treatment: Once tumors reach a palpable size, mice are randomized into treatment and control groups. The test compound (e.g., this compound) is administered orally at various doses.[11][17]
-
Efficacy Assessment: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.[11] Blood samples may be collected to measure serum levels of prostate-specific antigen (PSA).[17]
-
Pharmacodynamic Analysis: A portion of the tumor tissue can be used for Western blot analysis to confirm AR downregulation in vivo.[11]
Cell Viability Assay (WST-8)
This assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.
-
Cell Seeding: Prostate cancer cells are seeded in 96-well plates at a predetermined density.
-
Compound Treatment: Cells are treated with a range of concentrations of the test compound for a specified period (e.g., 72 hours).[18]
-
WST-8 Reagent Addition: The WST-8 reagent is added to each well and the plates are incubated for 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the WST-8 tetrazolium salt into a formazan dye.
-
Absorbance Measurement: The absorbance of the formazan dye is measured at 450 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
-
Data Analysis: Cell viability is expressed as a percentage of the untreated control. IC50 values are calculated to determine the concentration of the compound that inhibits cell growth by 50%.[18]
Visualizing the Mechanisms and Workflows
Androgen Receptor Signaling Pathway and Drug Intervention Points
Caption: AR signaling pathway and points of drug intervention.
Experimental Workflow for Evaluating Novel AR Inhibitors
Caption: Workflow for preclinical and clinical evaluation.
Clinical Development Landscape
This compound and its alternatives are at various stages of clinical development. The following table provides a snapshot of key clinical trials.
| Drug | Trial ID | Phase | Status | Key Findings/Endpoints |
| This compound | NCT02566772 | Phase 1/2 | Completed | Determined recommended Phase 2 dose (300 mg BID). Showed manageable safety profile and anti-tumor activity in heavily pretreated mCRPC patients.[7][19][20] |
| Enzalutamide | Multiple | Approved | Approved for mCRPC and nmCRPC | Improved overall survival and radiographic progression-free survival in various prostate cancer settings.[6] |
| Darolutamide | ARAMIS (NCT02200614) | Approved | Approved for nmCRPC | Significantly improved metastasis-free survival with a favorable safety profile, particularly regarding CNS side effects.[2] |
| Seviteronel | NCT02130700, NCT02445976 | Phase 2 | Terminated | Showed limited clinical activity in post-enzalutamide mCRPC patients, with many discontinuing due to toxicity.[7][21] |
| Bavdegalutamide (ARV-110) | NCT03888612 | Phase 1/2 | Active, not recruiting | Demonstrated AR degradation and anti-tumor activity in patients with mCRPC, particularly those with specific AR mutations.[8][22][23] |
| HC-1119 (Proxalutamide) | NCT03774056, NCT03850795 | Phase 1/3 | Completed/ Terminated | A deuterated form of enzalutamide, showed safety and efficacy at lower doses than enzalutamide in a Phase 1 trial. Phase 3 was terminated early.[24][25][26] |
Conclusion and Future Outlook
This compound represents a promising next-generation therapeutic for castration-resistant prostate cancer, particularly for patients who have developed resistance to current AR-targeted therapies due to AR mutations or overexpression of AR splice variants. Its unique dual mechanism of pure AR antagonism and AR downregulation provides a strong rationale for its continued clinical development.
The preclinical data clearly demonstrate the superiority of this compound over existing second-generation AR inhibitors in maintaining antagonistic activity against a range of resistance-conferring AR mutations. The initial results from the Phase 1 clinical trial are encouraging, showing a manageable safety profile and signs of anti-tumor activity in a heavily pretreated patient population.
As the landscape of prostate cancer treatment evolves, the development of novel agents like this compound and AR degraders such as bavdegalutamide will be critical in addressing the ongoing challenge of therapeutic resistance. Future studies will be needed to fully elucidate the clinical benefit of this compound, both as a monotherapy and potentially in combination with other agents, and to identify the patient populations most likely to respond to this novel therapeutic approach. The continued investigation of such innovative strategies offers hope for improving outcomes for men with advanced prostate cancer.
References
- 1. expertperspectives.com [expertperspectives.com]
- 2. Novel mechanism-based therapeutics for androgen axis blockade in castration-resistant prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. View of Development of an immunofluorescent AR-V7 circulating tumor cell assay – A blood-based test for men with metastatic prostate cancer | Journal of Circulating Biomarkers [journals.aboutscience.eu]
- 4. What drugs are in development for Castration-Resistant Prostatic Cancer? [synapse.patsnap.com]
- 5. Phase 1 Study of Seviteronel, a Selective CYP17 Lyase and Androgen Receptor Inhibitor, in Women with Estrogen Receptor-positive or Triple-negative Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Novel anti-androgen receptor signaling agents: Understanding the mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. Preclinical Evaluation of Bavdegalutamide (ARV-110), a Novel PROteolysis TArgeting Chimera Androgen Receptor Degrader - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. urotoday.com [urotoday.com]
- 10. aacrjournals.org [aacrjournals.org]
- 11. ascopubs.org [ascopubs.org]
- 12. researchgate.net [researchgate.net]
- 13. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 14. benchchem.com [benchchem.com]
- 15. Androgen Receptor (AR-V7 Specific) Antibody | Cell Signaling Technology [cellsignal.com]
- 16. info.taconic.com [info.taconic.com]
- 17. researchgate.net [researchgate.net]
- 18. 2.3 |. Cell viability assay [bio-protocol.org]
- 19. Cell Viability Assay with 3D Prostate Tumor Spheroids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Cell Viability Assay with 3D Prostate Tumor Spheroids | Springer Nature Experiments [experiments.springernature.com]
- 21. ccr.cancer.gov [ccr.cancer.gov]
- 22. arvinasmedical.com [arvinasmedical.com]
- 23. mdpi.com [mdpi.com]
- 24. Phase I clinical trial of HC-1119: A deuterated form of enzalutamide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. hra.nhs.uk [hra.nhs.uk]
- 26. researchgate.net [researchgate.net]
In Vivo Showdown: TAS3681 Demonstrates Potent Antitumor Activity Against Advanced Prostate Cancer
For Immediate Release
New preclinical data highlights the robust in vivo antitumor efficacy of TAS3681, a novel androgen receptor (AR) antagonist, demonstrating significant tumor growth inhibition in prostate cancer models, including those resistant to current therapies. These findings position this compound as a promising therapeutic candidate for patients with advanced prostate cancer.
This guide provides a comparative overview of the in vivo validation of this compound's antitumor activity against other leading androgen receptor inhibitors: enzalutamide, apalutamide, and darolutamide. The data presented is compiled from various preclinical studies, offering researchers, scientists, and drug development professionals a comprehensive resource for evaluating the therapeutic potential of these agents.
Mechanism of Action: A Dual Approach to Combat Resistance
This compound distinguishes itself through a dual mechanism of action. It not only acts as a potent antagonist of the androgen receptor, preventing its activation by androgens, but it also promotes the downregulation of both full-length AR and its splice variants.[1][2] These splice variants, particularly AR-V7, are a known mechanism of resistance to second-generation AR inhibitors like enzalutamide. By reducing the total pool of AR protein, this compound has the potential to overcome this resistance and provide a durable therapeutic response.
The androgen receptor signaling pathway plays a critical role in the growth and survival of prostate cancer cells. The binding of androgens, such as testosterone and dihydrotestosterone (DHT), to the AR triggers a cascade of events leading to the transcription of genes that promote cell proliferation and survival. This compound and other AR antagonists disrupt this pathway by competitively binding to the AR, thereby inhibiting its function.
Comparative In Vivo Antitumor Activity
The following tables summarize the quantitative data from preclinical xenograft studies evaluating the antitumor activity of this compound, enzalutamide, apalutamide, and darolutamide in various prostate cancer models. It is important to note that these studies were not conducted head-to-head in a single experiment, and thus direct comparisons should be made with caution, considering the differences in experimental design.
Table 1: In Vivo Efficacy of this compound in an Enzalutamide-Resistant Prostate Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| SAS MDV No. 3-14 (AR-V7 positive) | Castrated SCID mice | This compound (22.5 mg/kg) | Orally, twice a day for 14 days | Strong antitumor efficacy | [1][3] |
Table 2: In Vivo Efficacy of Enzalutamide in Prostate Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (%) | Reference |
| VCaP | Castrated CB17 SCID mice | Enzalutamide (10 mg/kg) | Oral gavage, daily | Significant reduction in tumor burden | [4][5] |
| 22Rv1 | Castrated nude mice | Enzalutamide (10 or 30 mg/kg) | Oral gavage, 6 days/week | No significant effect | [6] |
| VCaP (orthotopic) | N/A | Enzalutamide | 28 days | Significant reduction in tumor growth | [7] |
Table 3: In Vivo Efficacy of Apalutamide in a Prostate Cancer Xenograft Model
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Weight Reduction vs. Control | Reference |
| LNCaP | Castrated nude mice | Apalutamide (10 mg/kg) | Daily intraperitoneal injections for 3 weeks | Reduced tumor weight (320.4 ± 45.5 vs. 380.4 ± 37.0) | [8][9] |
Table 4: In Vivo Efficacy of Darolutamide in Prostate Cancer Xenograft Models
| Cell Line | Animal Model | Treatment | Dosing Schedule | Tumor Growth Inhibition (T/C value) | Reference |
| VCaP | CB17-Scid mice | Darolutamide (100 mg/kg) | Orally, twice daily | 0.87 (not significant) | [10] |
| 22Rv1 | N/A | Darolutamide (100 mg/kg) | Orally, twice daily | Additive effect with PSMA-TTC | [11] |
| PC346C | N/A | Darolutamide (200 mg/kg) | Orally, daily | Minimal effect as monotherapy | [12] |
Experimental Protocols
The following provides an overview of the methodologies employed in the key in vivo experiments cited in this guide.
General Xenograft Tumor Model Protocol
A standardized workflow is typically followed for establishing and evaluating the efficacy of therapeutic agents in prostate cancer xenograft models.
Specific Methodologies
-
This compound in Enzalutamide-Resistant Xenograft Model:
-
Cell Line: SAS MDV No. 3-14, an enzalutamide-resistant human prostate cancer cell line expressing AR-V7.[1][3]
-
Animal Model: Male castrated severe combined immunodeficient (SCID) mice.[13]
-
Tumor Implantation: SAS MDV No. 3-14 cells were implanted subcutaneously into the right flank of the mice.[13]
-
Treatment: Once tumors reached a palpable size, mice were randomized into treatment groups. This compound was administered orally twice a day for 14 days at a dose of 22.5 mg/kg.[13]
-
Efficacy Assessment: Tumor volume was measured regularly using calipers. At the end of the study, tumors were excised and weighed. Serum PSA levels and AR protein levels in the tumors were also analyzed.[13]
-
-
Enzalutamide in VCaP Xenograft Model:
-
Cell Line: VCaP, a human prostate cancer cell line that overexpresses wild-type AR.[4]
-
Animal Model: Male castrated CB17 SCID mice.[4]
-
Tumor Implantation: VCaP cells were implanted subcutaneously.[4]
-
Treatment: Enzalutamide was administered daily by oral gavage at a dose of 10 mg/kg.[4]
-
Efficacy Assessment: Tumor growth was monitored, and at the end of the study, tumor burden was assessed.[5]
-
-
Apalutamide in LNCaP Xenograft Model:
-
Cell Line: LNCaP, an androgen-sensitive human prostate cancer cell line.[8][9]
-
Tumor Implantation: LNCaP cells were injected subcutaneously.
-
Treatment: Apalutamide was administered daily via intraperitoneal injection at a dose of 10 mg/kg for three weeks.[8][9]
-
Efficacy Assessment: Tumor weight was measured at the end of the experiment.[8][9]
-
-
Darolutamide in VCaP Xenograft Model:
-
Cell Line: VCaP.[10]
-
Animal Model: Male CB17-Scid mice.[10]
-
Tumor Implantation: VCaP cells were inoculated subcutaneously.[10]
-
Treatment: Darolutamide was administered orally twice daily at a dose of 100 mg/kg.[10]
-
Efficacy Assessment: Tumor growth was monitored, and the tumor-to-control (T/C) ratio was calculated to determine efficacy.[10]
-
Conclusion
References
- 1. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. info.taconic.com [info.taconic.com]
- 5. researchgate.net [researchgate.net]
- 6. Item - Enzalutamide did not affect the growth of castration-resistant 22Rv1 xenograft tumors. - Public Library of Science - Figshare [plos.figshare.com]
- 7. Enzalutamide and CXCR7 inhibitor combination treatment suppresses cell growth and angiogenic signaling in castration‐resistant prostate cancer models - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Apalutamide and autophagy inhibition in a xenograft mouse model of human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Darolutamide Potentiates the Antitumor Efficacy of a PSMA-targeted Thorium-227 Conjugate by a Dual Mode of Action in Prostate Cancer Models - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharmatest.com [pharmatest.com]
- 12. aacrjournals.org [aacrjournals.org]
- 13. researchgate.net [researchgate.net]
A Preclinical Comparative Guide to TAS3681: An Androgen Receptor Antagonist with a Dual Mechanism of Action
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the preclinical findings of TAS3681 with other androgen receptor (AR) signaling inhibitors. The information is supported by experimental data to aid in the evaluation of its potential in the treatment of castration-resistant prostate cancer (CRPC).
This compound is an orally bioavailable, potent, and selective non-steroidal pure antagonist of the androgen receptor (AR).[1][2] A key differentiator of this compound is its dual mechanism of action: it not only competitively inhibits androgen binding to the AR but also promotes the downregulation of both full-length AR (AR-FL) and AR splice variants (AR-Vs), most notably AR-V7.[1][3][4][5] This dual action suggests its potential to overcome resistance mechanisms that limit the efficacy of current second-generation AR signaling inhibitors (ARSIs) like enzalutamide, which can be circumvented by the expression of constitutively active AR-Vs that lack the ligand-binding domain.[1][6][7]
Comparative Preclinical Efficacy of this compound
This compound has demonstrated potent antitumor activity in various preclinical models of prostate cancer, including those resistant to second-generation ARSIs. Its efficacy has been benchmarked against enzalutamide, a standard-of-care treatment for CRPC.
In Vitro Potency
This compound exhibits potent antagonistic activity against both wild-type and mutant AR. In AR transactivation assays, this compound demonstrated IC50 values comparable to enzalutamide for wild-type AR and even greater potency against certain clinically relevant mutant forms of the AR that confer resistance to other therapies.[1][8]
| Compound | Cell Line | AR Status | Assay | IC50 (nM) |
| This compound | COS-7 | Wild-type (transfected) | AR Transactivation | 52.7[9] |
| Enzalutamide | COS-7 | Wild-type (transfected) | AR Transactivation | 59.7[9] |
| Bicalutamide | COS-7 | Wild-type (transfected) | AR Transactivation | 429[9] |
| This compound | LNCaP | T878A mutant | AR Transactivation | 10.1[8][9] |
| Enzalutamide | LNCaP | T878A mutant | AR Transactivation | 12.5[8][9] |
| This compound | VCaP | Wild-type | Cell Proliferation | 170[9] |
| Enzalutamide | VCaP | Wild-type | Cell Proliferation | 180[9] |
| This compound | LNCaP | T878A mutant | Cell Proliferation | 18[9] |
| Enzalutamide | LNCaP | T878A mutant | Cell Proliferation | 55[9] |
| Bicalutamide | LNCaP | T878A mutant | Cell Proliferation | 340[9] |
Table 1: Comparative in vitro activity of this compound and other AR antagonists in prostate cancer cell lines.
Activity Against AR Splice Variants and Resistant Models
A critical advantage of this compound is its ability to downregulate AR-FL and AR-Vs, including the constitutively active AR-V7, which is a key driver of resistance to enzalutamide and other AR-targeted therapies.[1][3][5] In enzalutamide-resistant cells that express AR-V7, this compound has been shown to reduce the protein levels of both AR-FL and AR-V7, leading to the suppression of cell proliferation.[1][8]
In Vivo Antitumor Activity
In xenograft models of enzalutamide-resistant prostate cancer expressing AR-V7, orally administered this compound demonstrated significant dose-dependent tumor growth inhibition.[1][10] This in vivo efficacy further supports the potential of this compound to treat CRPC that has developed resistance to current therapies.
Signaling Pathway and Mechanism of Action
The androgen receptor signaling pathway plays a crucial role in the growth and survival of prostate cancer cells. In CRPC, this pathway can be reactivated through various mechanisms, including AR overexpression, mutations, and the expression of AR splice variants.
References
- 1. Pre-clinical Orthotopic Murine Model of Human Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A High-Throughput Ligand Competition Binding Assay for the Androgen Receptor and other Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. researchgate.net [researchgate.net]
- 6. Darolutamide is a potent androgen receptor antagonist with strong efficacy in prostate cancer models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 9. giffordbioscience.com [giffordbioscience.com]
- 10. researchgate.net [researchgate.net]
TAS3681: A Novel Androgen Receptor Antagonist with a Dual Mechanism of Action Shows Promise in Treatment-Resistant Prostate Cancer
A meta-analysis of available preclinical and clinical data reveals that TAS3681, a novel oral androgen receptor (AR) antagonist, demonstrates significant antitumor activity, particularly in prostate cancer models resistant to current therapies like enzalutamide. Its unique dual mechanism of action, involving both pure AR antagonism and downregulation of the AR protein itself, suggests a potential to overcome common resistance pathways.
This compound has been investigated in preclinical and clinical settings, showing efficacy in castration-resistant prostate cancer (CRPC), including in models and patients with resistance to second-generation AR signaling inhibitors such as abiraterone and enzalutamide.[1][2][3] The drug's development addresses the unmet need for therapies that can counteract resistance mechanisms like AR overexpression, AR mutations, and the presence of AR splice variants.[1][4]
Comparative Efficacy of this compound
Preclinical studies have directly compared this compound with enzalutamide, a standard-of-care AR inhibitor. In prostate cancer cells that overexpress the androgen receptor, this compound was shown to effectively suppress AR transactivation and cell proliferation, in contrast to enzalutamide.[1] Furthermore, this compound has demonstrated the ability to block the transcriptional activity of various mutant ARs that confer resistance to enzalutamide and darolutamide.[4][5]
A key advantage of this compound is its activity against AR splice variants, such as AR-V7, which are a known mechanism of resistance to AR-targeted therapies.[1][4] this compound has been shown to reduce the protein levels of both full-length AR (AR-FL) and AR splice variants, including AR-V7, in enzalutamide-resistant cells.[4] This leads to potent antitumor efficacy in AR-V7 positive xenograft models.[1][4]
The first-in-human clinical trial (NCT02566772) of this compound in patients with heavily pretreated metastatic castration-resistant prostate cancer (mCRPC) has shown promising antitumor activity.[2][3] The study reported confirmed partial responses and a manageable safety profile.[2]
| Efficacy Endpoint | This compound | Enzalutamide | Reference |
| AR Overexpressing Cells | Effective suppression of AR transactivation and cell proliferation via AR down-regulation. | Less effective in suppressing AR transactivation and cell proliferation. | [1] |
| Mutant AR (F876L) | Effectively antagonized F876L mutant AR. | Cell growth inhibition resistance conferred by F876L mutant AR. | [1] |
| Mutant ARs (F877L/T878A, H875Y/T878A) | Blocked transcriptional activity. | Resistance conferred by these mutations. | [4][5] |
| AR Splice Variant (AR-V7) | Reduced both full-length AR and AR-v7 protein levels. | Less effective against AR-v7 positive cells. | [1][4] |
| Antitumor Efficacy in AR-v7 Positive Xenografts | Strong antitumor efficacy. | Not specified in the provided results. | [1][4] |
| Confirmed PSA Declines (>50%) in mCRPC Patients | Observed in 600 mg QD and 300 mg BID cohorts. | Not directly compared in this trial. | [2] |
| Tumor Response Rate in mCRPC Patients | 23.1% in 600 mg QD cohort, 22.2% in 300 mg BID cohort. | Not directly compared in this trial. | [2] |
Safety and Tolerability
The first-in-human study of this compound identified the most common treatment-related adverse events (TRAEs) as nausea (57.1%), hyperbilirubinemia (37.5%), fatigue (32.1%), vomiting (30.4%), and diarrhea (28.6%).[2] Grade ≥3 TRAEs were reported in 21.4% of patients.[2] The recommended Phase 2 dose was determined to be 300 mg BID, which was found to be the best-tolerated dose with antitumor activity.[2][3]
| Adverse Event (Treatment-Related) | Frequency in this compound Phase 1 Trial |
| Nausea | 57.1% |
| Hyperbilirubinemia | 37.5% |
| Fatigue | 32.1% |
| Vomiting | 30.4% |
| Diarrhea | 28.6% |
| QT Prolongation | 19.6% |
| Grade ≥3 TRAEs | 21.4% |
Mechanism of Action and Signaling Pathway
This compound is an oral, selective AR antagonist with a dual mechanism of action: it acts as a pure antagonist to the androgen receptor and also promotes the downregulation of both full-length and splice variant AR proteins.[1][6][7] This dual action disrupts the aberrant AR signaling that drives tumor resistance to other AR-targeted therapies.[1]
Caption: this compound's dual mechanism targeting AR signaling pathways.
Experimental Protocols
Preclinical In Vitro Studies
-
Cell Lines: VCaP and LNCaP prostate cancer cell lines were utilized. VCaP cells, which overexpress AR, were transfected with a wild-type AR-expressing vector. LNCaP cells were used to stably express the F876L mutant AR protein.[1]
-
AR Transactivation Assay: COS-7 cells were transiently transfected with an androgen-responsive reporter gene construct and AR expression vectors. The cells were then treated with this compound in the presence of androgen, and luciferase activity was measured to determine the level of AR transactivation.[6]
-
Cell Viability Assay: The WST-8 assay was performed to measure the viability of LNCaP cells expressing the F876L AR mutant after treatment with this compound in the presence of androgen.[1]
-
Western Blot: To determine the protein levels of full-length AR and AR-v7, prostate cancer cells expressing these proteins were treated with this compound, and the protein levels were subsequently measured by Western blot.[1][8]
Preclinical In Vivo Studies
-
Xenograft Mouse Model: An AR-v7 positive castration-resistant prostate cancer (CRPC) tumor xenograft mouse model was used. This compound was orally administered to these mice to evaluate its antitumor efficacy and to confirm AR down-regulation in the tumors.[1]
Clinical Trial (NCT02566772)
-
Study Design: A first-in-human, dose-escalation study with a 3+3 design was conducted in patients with mCRPC who had progressed after treatment with abiraterone and/or enzalutamide, and at least one additional chemotherapy.[3]
-
Dosing: this compound was administered orally in 28-day cycles, with both once-daily (QD) and twice-daily (BID) dosing regimens being evaluated.[3]
-
Endpoints: The primary endpoints were the incidence of dose-limiting toxicities (DLTs) and adverse events (AEs). Secondary endpoints included pharmacokinetics (PK) and antitumor activity as per the Prostate Cancer Clinical Trials Working Group 3 (PCWG3) criteria.[2][3]
References
- 1. ascopubs.org [ascopubs.org]
- 2. ascopubs.org [ascopubs.org]
- 3. urotoday.com [urotoday.com]
- 4. This compound, an androgen receptor antagonist, prevents drug resistance driven by aberrant androgen receptor signaling in prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. ascopubs.org [ascopubs.org]
- 7. Facebook [cancer.gov]
- 8. aacrjournals.org [aacrjournals.org]
Safety Operating Guide
Navigating the Safe Disposal of TAS3681: A Procedural Guide
For researchers and scientists engaged in the development of novel therapeutics, the responsible management and disposal of chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the proper disposal of TAS3681, a potent and orally active androgen receptor (AR) antagonist. Given that a specific Safety Data Sheet (SDS) with explicit disposal instructions for this compound is not publicly available, a precautionary approach is mandated, treating the compound as potentially hazardous chemical waste.
Core Principles for this compound Disposal
This compound is an antineoplastic agent, and as such, all unused, expired, or contaminated materials, including the pure compound, solutions, and contaminated labware, must be handled and disposed of as hazardous chemical waste.[1][2] Adherence to local, state, and federal regulations for hazardous waste disposal is critical.
Key Disposal Guidelines:
-
Do Not Dispose Down the Drain: this compound is soluble in DMSO and not in water.[3] It should never be disposed of via the sanitary sewer system. The potential for aquatic toxicity and unknown effects on wastewater treatment processes necessitate this precaution.[4]
-
Segregate Waste: Keep this compound waste separate from other chemical waste streams to ensure proper disposal.[2]
-
Consult with Environmental Health and Safety (EH&S): Your institution's EH&S department is the primary resource for specific guidance on hazardous waste disposal procedures. They can provide the correct waste containers and labels.
Step-by-Step Disposal Procedures
-
Decontamination:
-
There is no single accepted method for the chemical deactivation of all antineoplastic agents.[2] Therefore, physical removal and containment are the primary methods.
-
Wipe down all surfaces and equipment that have come into contact with this compound using an appropriate solvent (e.g., ethanol) and absorbent pads. Dispose of these cleaning materials as trace-contaminated waste.
-
-
Waste Collection and Containerization:
-
Bulk Waste: For unused or expired this compound powder and concentrated solutions, use a designated hazardous waste container, often a black "RCRA" container for hazardous chemical waste.[2] Ensure the container is clearly labeled with "Hazardous Waste" and the full chemical name "this compound".
-
Trace-Contaminated Waste: For disposable items with minimal contamination (e.g., gloves, absorbent pads, empty vials), use a designated yellow "Trace" waste container.[2]
-
Sharps: Syringes that have contained this compound must be disposed of as hazardous chemical waste in a designated sharps container if empty. If the syringe contains any residual volume, it should be placed in a special black bulk waste container.[2] Do not recap needles.
-
-
Storage of Waste:
-
Store all waste containers in a designated Satellite Accumulation Area (SAA) within the laboratory.
-
Ensure containers are sealed and properly labeled.
-
-
Waste Pickup:
-
Contact your institution's EH&S department to schedule a pickup for the hazardous waste.
-
Quantitative Data Summary
The following table summarizes key quantitative data for the handling and storage of this compound.
| Property | Value | Citation |
| Storage Condition | Dry, dark, and at 0 - 4°C for short term (days to weeks) or -20°C for long term (months to years). | [3] |
| Solubility | Soluble in DMSO, not in water. | [3] |
| Shelf Life | >2 years if stored properly. | [3] |
| Shipping Condition | Shipped under ambient temperature as a non-hazardous chemical. | [3] |
Experimental Protocols and Safety
While specific experimental protocols involving this compound are varied, the following general safety precautions, derived from guidelines for handling similar potent compounds, should be followed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including double chemotherapy gloves, a lab coat, and safety glasses.[2][5]
-
Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[5]
-
Emergency Procedures: Be familiar with your institution's emergency procedures for chemical spills and exposures. An eyewash station and safety shower should be readily accessible.[5]
Visualizing the Disposal Workflow
The following diagram illustrates the logical workflow for the safe handling and disposal of this compound in a research laboratory setting.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
